Product packaging for 5-Chloro-2-methylbenzaldehyde(Cat. No.:CAS No. 58966-34-0)

5-Chloro-2-methylbenzaldehyde

Cat. No.: B1590299
CAS No.: 58966-34-0
M. Wt: 154.59 g/mol
InChI Key: DDYTVUGYXUWXGN-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C8H7ClO and its molecular weight is 154.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO B1590299 5-Chloro-2-methylbenzaldehyde CAS No. 58966-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYTVUGYXUWXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492927
Record name 5-Chloro-2-methylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58966-34-0
Record name 5-Chloro-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492927
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Foundational & Exploratory

5-Chloro-2-methylbenzaldehyde synthesis pathway from toluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzaldehyde from Toluene

Abstract

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This technical guide provides an in-depth analysis of the viable synthetic pathways for producing this compound, starting from the readily available raw material, toluene. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It will explore the core chemical transformations, delve into the mechanistic underpinnings of each step, and provide detailed experimental protocols for the most practical synthesis routes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇ClO, is a disubstituted benzaldehyde derivative.[1][2] Its molecular structure, featuring a chlorine atom and a methyl group on the aromatic ring, imparts specific reactivity that makes it a valuable building block in organic synthesis. The aldehyde functional group is highly versatile for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing complex molecular architectures found in active pharmaceutical ingredients and other high-value chemicals.[1]

Strategic Synthesis Pathways from Toluene

The synthesis of this compound from toluene necessitates a multi-step approach involving the introduction of both a chlorine atom and a formyl group onto the toluene backbone, with specific regiochemistry. The primary strategic considerations involve the order of these introductions and the methods employed for each transformation. Two principal pathways emerge as the most logical and industrially scalable:

  • Pathway A: Formylation of 4-Chlorotoluene. This strategy involves the initial chlorination of toluene to produce 4-chlorotoluene, followed by the introduction of the aldehyde group.

  • Pathway B: Chlorination of 2-Methylbenzaldehyde. This alternative approach begins with the formylation of toluene to yield 2-methylbenzaldehyde, which is then subjected to chlorination.

This guide will primarily focus on Pathway A, as the directing effects of the substituents in 4-chlorotoluene offer a more controlled and regioselective route to the desired product.

Pathway A: Synthesis via Formylation of 4-Chlorotoluene

This pathway is a robust and widely employed method for the synthesis of this compound. It leverages the ortho-para directing nature of the methyl group and the deactivating, yet ortho-para directing, nature of the chlorine atom in the starting material, 4-chlorotoluene.

Step 1: Chlorination of Toluene to 4-Chlorotoluene

The initial step involves the electrophilic aromatic substitution of toluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methyl group of toluene is an activating, ortho-para director. This reaction yields a mixture of 2-chlorotoluene and 4-chlorotoluene. The para isomer, 4-chlorotoluene, is the desired product and can be separated from the ortho isomer by distillation.

Step 2: Formylation of 4-Chlorotoluene

The introduction of the formyl group (-CHO) onto the 4-chlorotoluene ring is the key transformation in this pathway. Several named reactions can achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being the most prominent.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[3][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic Vilsmeier reagent. The methyl group directs the substitution to the ortho position (position 2), leading to the formation of an iminium ion intermediate.

  • Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the final product, this compound.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Chlorotoluene

  • Reagents and Equipment:

    • 4-Chlorotoluene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM) as solvent

    • Ice bath

    • Round-bottom flask with a magnetic stirrer and dropping funnel

    • Sodium acetate solution

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask cooled in an ice bath, add DMF to DCM.

    • Slowly add POCl₃ to the solution while stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

    • Once the Vilsmeier reagent has formed, add 4-chlorotoluene dropwise to the mixture.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

    • Stir for a short period to allow for the hydrolysis of the intermediate.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Diagram: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Workup and Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Chlorotoluene 4-Chlorotoluene Chlorotoluene->Reaction_Mixture Hydrolysis Hydrolysis (Ice & NaOAc) Reaction_Mixture->Hydrolysis Extraction Extraction (DCM) Hydrolysis->Extraction Purification Purification (Chromatography) Extraction->Purification Final_Product 5-Chloro-2-methyl- benzaldehyde Purification->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

The Gattermann-Koch reaction is another classical method for the formylation of aromatic compounds, particularly suitable for alkylbenzenes like toluene and its derivatives.[7][8] This reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a catalyst system, typically a mixture of copper(I) chloride (CuCl) and aluminum chloride (AlCl₃).[9]

Mechanism:

  • Formation of the Formyl Cation Precursor: Carbon monoxide and HCl react under pressure in the presence of the catalyst to form a reactive electrophilic species, often represented as the formyl cation ([HCO]⁺).[8]

  • Electrophilic Aromatic Substitution: The aromatic ring of 4-chlorotoluene attacks the formyl cation in a classic electrophilic aromatic substitution manner.[8] The substitution occurs at the position ortho to the methyl group.

  • Deprotonation: A proton is eliminated from the intermediate carbocation to restore the aromaticity of the ring, yielding this compound.

Table 1: Comparison of Formylation Methods

FeatureVilsmeier-Haack ReactionGattermann-Koch Reaction
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)Carbon Monoxide and HCl
Catalyst None (reagents are consumed)AlCl₃/CuCl
Reaction Conditions Mild (0 °C to room temperature)High pressure of CO and HCl
Substrate Scope Electron-rich aromatics and heterocycles[6]Alkylbenzenes[9]
Safety Considerations POCl₃ is corrosive and moisture-sensitive.CO is a toxic gas; requires specialized high-pressure equipment.

Alternative Synthetic Routes

While the formylation of 4-chlorotoluene is a primary route, other pathways are chemically feasible, though they may present different challenges in terms of starting material availability, regioselectivity, or reaction conditions.

Sommelet Reaction

The Sommelet reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[10][11][12] To synthesize this compound via this route, one would first need to prepare 5-chloro-2-methylbenzyl chloride from 4-chlorotoluene through free-radical chlorination of the methyl group.

Diagram: Sommelet Reaction Pathway

Sommelet_Pathway Toluene Toluene Chlorotoluene 4-Chlorotoluene Toluene->Chlorotoluene Chlorination Benzyl_Chloride 5-Chloro-2-methyl- benzyl chloride Chlorotoluene->Benzyl_Chloride Radical Chlorination Hexamine_Salt Hexaminium Salt Intermediate Benzyl_Chloride->Hexamine_Salt Hexamine Final_Product 5-Chloro-2-methyl- benzaldehyde Hexamine_Salt->Final_Product Hydrolysis

Caption: The Sommelet reaction pathway to this compound.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves the Friedel-Crafts acylation of 4-chlorotoluene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone.[13][14][15][16] The resulting ketone can then be reduced to the desired aldehyde. However, the direct reduction of a ketone to an aldehyde can be challenging, often requiring specific reagents to avoid over-reduction to the alcohol or alkane.

Conclusion

The synthesis of this compound from toluene is most strategically and efficiently achieved through the formylation of 4-chlorotoluene. Among the available formylation methods, the Vilsmeier-Haack reaction offers a practical and scalable approach with milder reaction conditions compared to the Gattermann-Koch reaction. The choice of synthetic route will ultimately depend on the available resources, scale of production, and safety infrastructure. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for 5-Chloro-2-methylbenzaldehyde, a key intermediate in various fields of chemical synthesis.

Compound Identification and Physical Properties

This compound is a disubstituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methyl group, and a formyl (aldehyde) group.

Systematic Information:

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 58966-34-0[ChemicalBook][2], [LookChem][3]
Molecular Formula C₈H₇ClO[Sigma-Aldrich], [PubChem][1]
Molecular Weight 154.59 g/mol [Sigma-Aldrich], [PubChem][1]
Canonical SMILES CC1=C(C=C(C=C1)Cl)C=O[PubChem][1]
InChI Key DDYTVUGYXUWXGN-UHFFFAOYSA-N[PubChem][1]

Physical and Chemical Properties:

PropertyValueSource
Appearance Solid[Sigma-Aldrich]
Boiling Point 233 °C[LookChem][3]
Flash Point 105 °C[LookChem][3]
Density 1.195 g/cm³[LookChem][3]
Refractive Index 1.562[LookChem][3]

Spectroscopic Profile and Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2Singlet1H-CHOThe aldehydic proton is highly deshielded and typically appears as a singlet in this region.
~7.7Doublet (d)1HH-6This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by H-4.
~7.4Doublet of doublets (dd)1HH-4This proton is coupled to both H-3 and H-6.
~7.2Doublet (d)1HH-3This proton is coupled to H-4.
~2.6Singlet3H-CH₃The methyl protons are attached to the aromatic ring and appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~191C=OThe carbonyl carbon of the aldehyde is highly deshielded.
~140C-2The carbon bearing the methyl group.
~137C-5The carbon bearing the chlorine atom.
~134C-1The carbon attached to the aldehyde group.
~132C-6Aromatic CH.
~130C-4Aromatic CH.
~127C-3Aromatic CH.
~19-CH₃The methyl carbon.
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3050-3100Aromatic C-HStretching
~2820 and ~2720Aldehyde C-HStretching (Fermi resonance)
~1700C=O (Aldehyde)Stretching
~1600, ~1475Aromatic C=CStretching
~800-900C-H out-of-plane bendingAromatic substitution pattern
~700-800C-ClStretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak at m/z 156 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

  • Loss of H· (M-1): A peak at m/z 153, resulting from the loss of the aldehydic hydrogen radical.

  • Loss of CHO· (M-29): A peak at m/z 125, corresponding to the loss of the formyl radical.

  • Loss of Cl· (M-35): A peak at m/z 119, due to the loss of a chlorine radical.

Synthesis Protocol

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a plausible, detailed protocol for the laboratory-scale synthesis of this compound from 5-Chloro-2-methylbenzyl alcohol.

Oxidation of 5-Chloro-2-methylbenzyl alcohol

This procedure utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Materials:

  • 5-Chloro-2-methylbenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for larger scale)

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

Experimental Workflow Diagram:

SynthesisWorkflow Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-Chloro-2-methylbenzyl alcohol in anhydrous DCM reagents Add PCC to the solution start->reagents stir Stir at room temperature for 2-4 hours reagents->stir monitor Monitor reaction by TLC stir->monitor filter Filter through silica gel/Celite® pad monitor->filter Upon completion wash Wash the pad with DCM filter->wash concentrate Concentrate the filtrate in vacuo wash->concentrate chromatography Purify by column chromatography (Hexane/EtOAc) concentrate->chromatography final_product Obtain pure this compound chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2-methylbenzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: To the stirred solution, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise at room temperature. The mixture will turn into a dark brown slurry.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.

  • Work-up: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether. Pass the slurry through a short plug of silica gel topped with a layer of Celatom® or Celite® to filter out the chromium byproducts.

  • Extraction: Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

  • Concentration: Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Information:

PictogramSignal WordHazard Statement
alt text
Danger H301: Toxic if swallowed [Sigma-Aldrich][4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P330: Rinse mouth.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its functional groups offer multiple reaction pathways for the construction of more complex molecules. It is primarily used as an intermediate in the synthesis of:

  • Pharmaceuticals: As a precursor for the development of new drug candidates. [LookChem][3]

  • Agrochemicals: In the manufacturing of pesticides and herbicides. [LookChem][3]

  • Dyes and Pigments: For the synthesis of coloring agents. [LookChem][3]

References

Modulating Reactivity: A Guide to the Aldehyde Group in Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Versatile Core of Aromatic Chemistry

Benzaldehyde and its derivatives represent a cornerstone class of organic compounds, serving as indispensable building blocks in sectors ranging from pharmaceuticals and agrochemicals to dyes and fragrances.[1] The reactivity of these molecules is fundamentally dictated by the aldehyde functional group (-CHO), a site ripe for a multitude of chemical transformations. This guide delves into the core principles governing the aldehyde's reactivity, focusing on how substituents on the aromatic ring can be strategically employed to modulate its electronic and steric environment. Understanding these substituent effects is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel molecules with targeted biological activities.[1][2]

The unique chemical properties of the benzaldehyde scaffold make it an invaluable starting material for developing new drugs.[2] Its aldehyde group readily participates in nucleophilic additions, oxidations, and reductions, allowing for the construction of diverse and complex organic structures.[1] This guide will provide a comprehensive exploration of these key reactions, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the carbonyl group in benzaldehyde is a direct function of the electrophilicity of its carbon atom. This carbon is inherently electron-poor (electrophilic) due to the polarization of the C=O double bond, where the highly electronegative oxygen atom pulls electron density towards itself.[3][4] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's resonance effect donates electron density, slightly reducing the carbonyl carbon's electrophilicity.[5][6][7]

Substituents on the benzene ring profoundly alter this electronic balance through two primary mechanisms:

  • Inductive Effect (Field Effect): An electrostatic effect transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the ring and the aldehyde group, increasing the carbonyl carbon's partial positive charge and thus its reactivity toward nucleophiles. Electron-donating groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) push electron density, decreasing electrophilicity.

  • Resonance Effect (Delocalization): The delocalization of π-electrons across the aromatic system. EDGs with lone pairs (e.g., -OCH₃, -OH) in the ortho or para positions can donate electron density directly to the carbonyl group via resonance, significantly decreasing its electrophilicity. Conversely, EWGs like -NO₂ in these positions can withdraw electron density through resonance, enhancing electrophilicity.

Electronic_Effects cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) cluster_Aldehyde Aldehyde Group Reactivity EWG e.g., -NO₂, -CN, -Cl EWG_Inductive Inductive Withdrawal (-I) EWG->EWG_Inductive via σ-bonds EWG_Resonance Resonance Withdrawal (-M) EWG->EWG_Resonance via π-system (o,p) Reactivity Carbonyl Carbon Electrophilicity EWG_Inductive->Reactivity Increases EWG_Resonance->Reactivity Increases EDG e.g., -OCH₃, -CH₃, -OH EDG_Inductive Inductive Donation (+I) EDG->EDG_Inductive via σ-bonds EDG_Resonance Resonance Donation (+M) EDG->EDG_Resonance via π-system (o,p) EDG_Inductive->Reactivity Decreases EDG_Resonance->Reactivity Decreases

Caption: Influence of EWGs and EDGs on aldehyde reactivity.

Nucleophilic Addition: The Archetypal Reaction

The most characteristic reaction of aldehydes is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[6][7]

Caption: Mechanism of nucleophilic addition to an aldehyde.

The rate of this reaction is highly sensitive to substituents. EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating the reaction.[5] Conversely, EDGs retard the reaction.[5]

Case Study: The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, reacting an aldehyde with a phosphorus ylide. Benzaldehydes with EWGs (e.g., -NO₂, -Cl) exhibit significantly faster reaction rates compared to unsubstituted benzaldehyde, while those with EDGs (e.g., -CH₃, -OCH₃) react more slowly.[5]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction [5]

Substituent (para-)Reaction TypeRelative Rate Constant (k/k₀)
-NO₂Wittig14.7
-ClWittig2.75
-HWittig1.00
-CH₃Wittig0.45
-OCH₃Wittig0.23

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Wittig Synthesis of a Substituted Stilbene[8]

This protocol describes a representative Wittig reaction between a substituted benzaldehyde and benzyltriphenylphosphonium chloride.

Objective: To synthesize a substituted stilbene via the Wittig reaction and observe the formation of a precipitate.

Materials:

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde): 500 mg

  • Benzyltriphenylphosphonium chloride: 500 mg

  • 10 M Sodium Hydroxide (NaOH): 5 mL

  • 95% Ethanol (for recrystallization): ~20 mL

  • 25 mL Erlenmeyer flasks (x2)

  • Magnetic stir bar and stir plate

  • Büchner funnel and suction filtration apparatus

  • Filter paper and watch glass

Procedure:

  • Reactant Setup: In a 25 mL Erlenmeyer flask, combine 500 mg of the assigned substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.

  • Base Addition: Add 5 mL of 10 M NaOH solution to the flask. The strong base is required to deprotonate the phosphonium salt to form the reactive ylide intermediate.[8]

  • Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature for 20 minutes. A precipitate (the stilbene product and triphenylphosphine oxide) will form.

  • Isolation: Set up a suction filtration apparatus with a pre-weighed piece of filter paper. Filter the solid product, washing it with a small amount of cold water to remove any residual NaOH. Continue to pull vacuum for approximately 2-3 minutes to partially dry the crude product.

  • Purification (Recrystallization): a. Transfer the crude solid to a clean 25 mL Erlenmeyer flask. b. In a separate beaker, gently heat approximately 20 mL of 95% ethanol to a boil. c. Add the minimum amount of hot ethanol to the crude product flask to dissolve the solid completely. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

  • Analysis: Determine the mass of the dried, purified product and calculate the yield. Characterize the product using Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., ¹H NMR, IR) as required.

Oxidation of the Aldehyde Group

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation.[9][10] The reaction kinetics are first order with respect to both the benzaldehyde and the oxidizing agent.[9][11][12] Interestingly, the influence of substituents can be complex. Studies using agents like benzyltrimethylammonium chlorobromate (BTMACB) show that the reaction is accelerated by both electron-donating and electron-withdrawing groups, with a more pronounced effect from EDGs.[5] This suggests a mechanism involving an electron-deficient reaction center in the rate-determining step.[9][11][12]

Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB [5]

Substituent (para-)Reaction TypeRelative Rate Constant (k/k₀)
-OCH₃Oxidation6.31
-CH₃Oxidation2.51
-NO₂Oxidation1.62
-HOxidation1.00
-ClOxidation0.55

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Phase-Transfer Catalyzed Oxidation[11][14]

This method provides a high-yield synthesis of benzoic acids under mild conditions by transferring the oxidant (permanganate) from an aqueous phase to an organic phase containing the aldehyde.[10][13]

Objective: To oxidize 4-chlorobenzaldehyde to 4-chlorobenzoic acid with high yield (>90%).[13]

Materials:

  • 4-Chlorobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Toluene (or Ethyl Acetate) - Organic Solvent

  • Sulfuric Acid (dilute)

  • Sodium bisulfite (for quenching)

  • Separatory funnel, round-bottom flask, condenser, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzaldehyde in toluene. Add the phase-transfer catalyst, TBAB.

  • Oxidant Phase: In a separate beaker, prepare an aqueous solution of KMnO₄.

  • Reaction: Add the aqueous KMnO₄ solution to the flask. Heat the biphasic mixture to a gentle reflux with vigorous stirring. The TBAB transfers the MnO₄⁻ ion into the organic phase where it can react with the aldehyde. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Workup: a. After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. b. Quench any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms. c. Acidify the mixture with dilute sulfuric acid to protonate the benzoate salt to the free benzoic acid.

  • Isolation: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer with additional portions of toluene (or ethyl acetate). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude 4-chlorobenzoic acid.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzoic acid. The product can be characterized by its melting point and IR spectroscopy.[10][13]

Reduction of the Aldehyde Group

The reduction of benzaldehydes to their corresponding primary (benzyl) alcohols is another key transformation. This can be achieved using various reducing agents, from standard chemical hydrides like sodium borohydride (NaBH₄) to enzymatic systems.[14] Biocatalytic reductions are of particular interest in drug development for their high selectivity and mild reaction conditions.[14] Studies using crude reductase enzymes from beans have shown that the conversion is dependent on both the electronic and steric nature of the substituent.[14]

Special Topics: The Cannizzaro Reaction

For benzaldehydes and other non-enolizable aldehydes (those lacking an α-hydrogen), treatment with a strong base induces a disproportionation reaction known as the Cannizzaro reaction. In this redox process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (reduction) and one molecule of the carboxylic acid salt (oxidation).[15][16]

The reaction was first discovered by Stanislao Cannizzaro in 1853, who obtained benzyl alcohol and potassium benzoate from the treatment of benzaldehyde with potash.[16][17][18]

Cannizzaro_Mechanism Cannizzaro Reaction Mechanism cluster_1 cluster_2 cluster_3 Ald1 Ph-CHO Inter1 [Ph-CH(O⁻)(OH)] Ald1->Inter1 OH :OH⁻ OH->Ald1 Inter1_s2 [Ph-CH(O⁻)(OH)] Ald2 Ph-CHO Alkoxide [Ph-CH₂O⁻] Ald2->Alkoxide Inter1_s2->Ald2 H⁻ transfer Acid Ph-COOH (Benzoic Acid) Inter1_s2->Acid Acid_s3 Ph-COOH Alkoxide_s3 [Ph-CH₂O⁻] Acid_s3->Alkoxide_s3 Proton transfer Salt Ph-COO⁻ (Benzoate) Acid_s3->Salt Alcohol Ph-CH₂OH (Benzyl Alcohol) Alkoxide_s3->Alcohol

Caption: Key steps of the Cannizzaro reaction mechanism.

The Crossed Cannizzaro Reaction is a more synthetically useful variant where an inexpensive, highly reactive aldehyde like formaldehyde is used as a sacrificial reductant to convert a more valuable aldehyde entirely to its corresponding alcohol, thereby increasing the yield of the desired product.[17][18]

Applications in Drug Discovery and Development

The ability to fine-tune the reactivity of the aldehyde group through substitution makes benzaldehyde derivatives highly valuable scaffolds in medicinal chemistry.[2][19] They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensive and anticonvulsant medications.[2] The trifluoromethyl (-CF₃) group, for example, is a powerful electron-withdrawing moiety that can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, making it a cornerstone in modern drug design.[1] Benzaldehyde derivatives are also crucial for creating benzimidazole-based compounds, which have shown promise as inhibitors for conditions like Alzheimer's disease.[20]

Conclusion

The reactivity of the aldehyde group in substituted benzaldehydes is a nuanced interplay of inductive, resonance, and steric effects. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions, while electron-donating groups have the opposite effect. In redox reactions, the influence of substituents can be more complex and is often dependent on the specific mechanism and reagents involved. A thorough understanding of these governing principles is essential for professionals in organic synthesis and drug development, enabling the precise control of chemical reactions and the rational design of complex molecules with desired functions.

References

The Pharmacological Potential of 5-Chloro-2-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of Substituted Benzaldehydes in Medicinal Chemistry

Benzaldehyde, the archetypal aromatic aldehyde, has long been recognized for its utility as a versatile chemical scaffold. However, the strategic introduction of substituents onto the benzene ring can dramatically modulate its physicochemical properties and biological activities, unlocking a vast landscape for therapeutic innovation. The compound 5-Chloro-2-methylbenzaldehyde, characterized by the presence of a chloro group at the fifth position and a methyl group at the second position, represents a particularly intriguing starting point for the development of novel bioactive molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methyl group create a unique electronic and steric profile, predisposing its derivatives to engage with biological targets with high specificity and affinity. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies to empower researchers in the fields of drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzaldehyde derivatives, particularly in the form of Schiff bases, have demonstrated significant potential as a novel class of antimicrobial agents.[1] The imine or azomethine group (-C=N-) of the Schiff base is a critical pharmacophore that can be readily synthesized through the condensation of this compound with various primary amines.

Mechanism of Action

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane.[2] It is hypothesized that the lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[2] Furthermore, the imine group in Schiff base derivatives can chelate with metal ions that are essential for the activity of various microbial enzymes, thereby inhibiting critical metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[3]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.[5]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

    • Optionally, a viability indicator dye such as resazurin can be added to aid in the determination of microbial growth.

Illustrative Data for Structurally Related Compounds

While specific MIC values for this compound derivatives are not extensively reported, studies on Schiff bases derived from the closely related 5-chloro-salicylaldehyde provide valuable insights. For instance, one study reported that a Schiff base derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited potent antimicrobial activity with MICs of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus.[6] Another study on Schiff bases of 5-chlorosalicylaldehyde and substituted anilines also demonstrated broad-spectrum antibacterial activity.[7]

Compound TypeTest OrganismMIC (µg/mL)Reference
Schiff Base of 5-chloro-salicylaldehydeE. coli1.6[6]
Schiff Base of 5-chloro-salicylaldehydeS. aureus3.4[6]
Schiff Base of 5-chloro-salicylaldehydeP. fluorescence2.8[6]
Schiff Base of 5-chloro-salicylaldehydeB. subtilis45.2[6]
Schiff Base of 5-chloro-salicylaldehydeA. niger47.5[6]

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzaldehyde and its derivatives have emerged as a promising class of compounds with the ability to selectively target cancer cells while exhibiting minimal harm to normal cells.[8]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.[9][10] Two of the most important pathways implicated in cancer cell proliferation, survival, and inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

  • NF-κB Pathway: This pathway plays a pivotal role in the inflammatory response and in promoting cell survival by upregulating the expression of anti-apoptotic genes. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[12]

  • MAPK Pathway: The MAPK cascade is a key signaling pathway that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13] Dysregulation of the MAPK pathway is a common feature of many cancers. Some benzaldehyde derivatives have been found to exert their anticancer effects by inhibiting the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38.

Potential signaling pathways targeted by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is indicative of their viability.[14][15]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[15]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization and Absorbance Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Illustrative Data for Structurally Related Compounds
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
2,3-DihydroxybenzaldehydeHL-60 (Leukemia)0.36[9]
2,5-DihydroxybenzaldehydeHL-60 (Leukemia)0.42[9]
3,5-DichlorosalicylaldehydeHL-60 (Leukemia)0.89[9]
5-NitrosalicylaldehydeHL-60 (Leukemia)1.54[9]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[12]

Mechanism of Action: Suppression of Inflammatory Mediators

The anti-inflammatory effects of benzaldehyde derivatives are largely attributed to their ability to suppress the expression and activity of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes are responsible for the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. The inhibition of these enzymes is often a consequence of the compound's ability to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

Anti_Inflammatory_Workflow Start Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Griess Assay for NO (Nitric Oxide) Collect->Griess ELISA ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Collect->ELISA

Experimental workflow for assessing anti-inflammatory activity.
Experimental Protocol: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophage Cells

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators.[16]

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.[16]

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivative for 1 hour.

    • Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[16]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • After the 24-hour incubation, collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.[16]

  • Measurement of Pro-inflammatory Cytokines (ELISA):

    • The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]

  • Cell Viability Assay (MTT):

    • It is crucial to perform a concurrent MTT assay to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.[16]

Conclusion and Future Directions

The derivatives of this compound represent a promising and largely unexplored area for the discovery of novel therapeutic agents. The unique substitution pattern on the benzaldehyde core provides a foundation for the synthesis of a diverse library of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis and screening of a broad range of this compound derivatives, including Schiff bases, chalcones, and other heterocyclic compounds. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological activities. Furthermore, lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of this chemical space holds great promise for the development of the next generation of therapeutics to address pressing unmet medical needs.

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 5-Chloro-2-methylbenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-2-methylbenzaldehyde (C₈H₇ClO), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present an inferred solubility profile in a range of common organic solvents, a detailed, field-tested experimental protocol for precise solubility determination, and a discussion of the key molecular interactions at play. This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic aldehyde with the molecular structure shown in Figure 1. Its utility as a building block in organic synthesis is significant, but its successful application hinges on a thorough understanding of its physical properties, paramount among which is solubility. The choice of solvent is a critical parameter that dictates reaction kinetics, yield, and purity during synthesis. In downstream applications, such as crystallization and formulation, solubility data is indispensable for process optimization and ensuring the bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate.

This guide addresses the current gap in readily available quantitative solubility data for this compound. By combining established chemical principles with practical, replicable methodologies, we provide a comprehensive resource for scientists working with this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Inferred Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative and inferred solubility profile can be constructed based on its molecular structure and the well-established principle of "like dissolves like."[1][2] The presence of a largely nonpolar benzene ring and the absence of significant hydrogen bond-donating groups suggest poor solubility in highly polar, protic solvents like water. Conversely, its aromatic nature and the presence of a polar carbonyl group indicate good solubility in a range of common organic solvents.[3]

Based on these principles and qualitative data for similar aromatic aldehydes, the following table summarizes the inferred solubility of this compound.[4][5][6] It is imperative for researchers to empirically verify these qualitative assessments for their specific applications.

Solvent ClassRepresentative SolventsInferred SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe polar carbonyl group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor with the hydroxyl groups of alcohols. Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Water).
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Soluble to Very SolubleStrong dipole-dipole interactions between the solvent and the aldehyde's carbonyl group are the primary driving force for dissolution. The absence of a highly ordered hydrogen-bonding network in the solvent facilitates solvation.
Nonpolar Aromatic Toluene, BenzeneSoluble to Very SolubleVan der Waals forces and pi-pi stacking interactions between the aromatic rings of the solute and solvent promote solubility.
Nonpolar Aliphatic Hexane, CyclohexaneSparingly Soluble to InsolubleThe significant difference in polarity between the solute and these nonpolar solvents limits mutual miscibility.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For this compound, the key factors are:

  • "Like Dissolves Like" As a molecule of intermediate polarity, it will be most soluble in solvents of similar polarity. The aromatic ring contributes to its nonpolar character, while the carbonyl and chloro groups introduce polarity.

  • Intermolecular Forces: The primary forces at play are:

    • Van der Waals forces (London dispersion forces): Present in all interactions, they are particularly significant between the aromatic ring and nonpolar solvents like toluene.

    • Dipole-dipole interactions: The polar C=O and C-Cl bonds lead to a net molecular dipole, allowing for favorable interactions with other polar molecules (e.g., acetone, ethanol).

    • Hydrogen bonding: While this compound cannot donate a hydrogen bond, the oxygen of the carbonyl group can act as a hydrogen bond acceptor. This is a key interaction in its dissolution in protic solvents like alcohols.[7]

  • Crystal Lattice Energy: For the solid to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break apart the crystal lattice of this compound. A higher melting point often correlates with higher lattice energy and potentially lower solubility.

G cluster_solute This compound Solute Aromatic Ring (Nonpolar) -C=O, -Cl (Polar) Solubility Solubility Solute->Solubility Solute-Solvent Interactions Polarity Polarity Polarity->Solubility HBonding Hydrogen Bonding (Donor/Acceptor) HBonding->Solubility Structure Molecular Structure Structure->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To move from inferred to quantitative data, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely applicable technique for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps (e.g., 4 mL)

  • Micropipettes

  • Glass syringes and syringe filters (0.45 µm)

  • Drying oven or vacuum oven

Experimental Workflow

G A Step 1: Preparation Add excess solid to a known mass of solvent in a vial. B Step 2: Equilibration Incubate at a constant temperature with agitation for 24-48 hours to ensure saturation. A->B C Step 3: Separation Centrifuge to pellet undissolved solid. B->C D Step 4: Sampling Carefully withdraw a known mass of the supernatant. C->D E Step 5: Solvent Evaporation Evaporate the solvent from the supernatant sample under controlled conditions. D->E F Step 6: Measurement Weigh the remaining solid residue. E->F G Step 7: Calculation Calculate solubility (e.g., in g/100 g of solvent). F->G

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh a 4 mL vial. Add approximately 2 mL of the chosen solvent and record the exact mass. Add an excess of this compound to the solvent (i.e., more than will dissolve, ensuring a saturated solution).

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solvent is fully saturated.

  • Phase Separation: After equilibration, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling: Carefully and without disturbing the solid pellet, withdraw a known aliquot (e.g., 1 mL) of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. Weigh the filled syringe to determine the exact mass of the saturated solution withdrawn.

  • Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, clean vial. Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Dry to a constant weight.

  • Measurement: Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

  • Calculation: The solubility can be calculated as follows:

    Mass of dissolved solid = (Mass of vial + residue) - (Mass of empty vial)

    Mass of solvent in the aliquot = (Mass of saturated solution withdrawn) - (Mass of dissolved solid)

    Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent in the aliquot) x 100

  • Validation: Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8][9] General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Conclusion

While a comprehensive, publicly available database of quantitative solubility for this compound is lacking, a strong qualitative and inferred understanding can be derived from fundamental chemical principles. This guide has provided an inferred solubility profile across a range of common organic solvents and, more importantly, has equipped researchers with a robust, step-by-step experimental protocol for the precise determination of this critical parameter. By understanding the interplay of molecular structure and intermolecular forces, and by applying the methodologies outlined herein, scientists can confidently select appropriate solvent systems, thereby optimizing synthetic processes and facilitating the development of novel chemical entities.

References

An In-depth Technical Guide to the Toxicological and Safety Profile of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Chemical Safety in Research and Development

5-Chloro-2-methylbenzaldehyde, a substituted aromatic aldehyde, represents a class of chemical intermediates pivotal in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility in creating complex molecular architectures necessitates a thorough and proactive understanding of its toxicological and safety profile. This guide is intended for researchers, scientists, and drug development professionals who handle this compound or similar chemical entities. Moving beyond a standard Safety Data Sheet (SDS), this document provides a deeper, more mechanistic perspective on the potential hazards of this compound. By integrating available data with toxicological principles and read-across analysis from structurally similar molecules, we aim to equip the user with the knowledge to implement robust safety protocols, anticipate potential biological effects, and ensure a safe and compliant research environment. The causality behind experimental choices in toxicological assessment and the principles of self-validating safety protocols are central themes of this guide.

Chemical and Physical Identity

A precise understanding of the physicochemical properties of a compound is the foundation of its safety assessment. These properties dictate its behavior in the environment and its potential for absorption and distribution in biological systems.

PropertyValueSource
Chemical Name This compound[2]
Synonyms 2-Methyl-5-chlorobenzaldehyde, Benzaldehyde, 5-chloro-2-methyl-[2][3]
CAS Number 58966-34-0[2][4]
Molecular Formula C₈H₇ClO[2][5]
Molecular Weight 154.59 g/mol [2][5]
Appearance Solid[6][7]
Boiling Point 233°C[1][3]
Flash Point 105°C[1][3]
Density 1.195 g/cm³[3]
Solubility Slightly soluble in water, highly soluble in most organic solvents.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary and most acute danger is its oral toxicity.

  • GHS Pictogram:

    • GHS06: Skull and crossbones[5][6]

  • Signal Word: Danger[5][6]

  • Hazard Statements:

    • H301: Toxic if swallowed[5][6]

  • Precautionary Statements:

    • P301 + P330 + P331 + P310: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5][6]

  • Hazard Classifications:

    • Acute Toxicity, Oral, Category 3[5][6]

While the officially listed classification focuses on acute oral toxicity, a comprehensive safety assessment requires considering other potential hazards based on the reactivity of the benzaldehyde functional group and data from structurally related compounds.

Read-Across Analysis for Skin and Eye Irritation

Several chlorinated and/or methylated benzaldehydes exhibit irritant properties:

  • o-Chlorobenzaldehyde: Severely irritating to the eyes and skin.[9]

  • 2-Chloro-5-methylbenzaldehyde: Causes skin irritation and serious eye irritation.[10]

  • 3-Chlorobenzaldehyde: Causes skin irritation and serious eye irritation.[11]

  • 4-Chlorobenzaldehyde: Causes skin and serious eye irritation.[12][13]

Given the consistent pattern of irritation across these close structural analogues, it is prudent to handle this compound as a potential skin and eye irritant .

Toxicological Profile

A detailed toxicological profile is essential for understanding the potential effects of a substance on biological systems. For this compound, this profile is constructed from its known acute toxicity and by inferring other potential toxicities from related compounds.

Acute Toxicity

The primary documented hazard is acute oral toxicity, with a GHS Category 3 classification.[5][6] This indicates that a relatively small amount of the substance can be toxic if ingested. The exact LD50 value is not specified in the available literature, but the classification implies a lethal dose between 50 and 300 mg/kg of body weight for rats.

While data on acute dermal and inhalation toxicity for this specific compound are absent, related compounds like 2-Chloro-5-methylbenzaldehyde are classified as harmful by these routes.[10] Therefore, exposure via skin contact and inhalation should be minimized.

Metabolism and Toxicokinetics: A Mechanistic Perspective

Understanding the metabolic fate of a chemical is key to predicting its toxicity. While specific studies on this compound are lacking, the metabolism of similar compounds, such as 2-chlorobenzaldehyde, has been investigated. 2-Chlorobenzaldehyde is rapidly metabolized, primarily to 2-chlorohippuric acid, and excreted in the urine.[3]

Based on this, a probable metabolic pathway for this compound in mammals can be proposed:

  • Oxidation: The aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase enzymes in the liver, forming 5-chloro-2-methylbenzoic acid.

  • Conjugation: The resulting carboxylic acid can then be conjugated with glycine to form 5-chloro-2-methylhippuric acid, which is more water-soluble and readily excreted.

This rapid metabolism and excretion pathway is typical for many benzaldehydes and generally leads to detoxification.[14] However, the aldehyde functional group itself can be reactive and may contribute to toxicity before it is metabolized.

Genotoxicity and Carcinogenicity: An Evidence-Based Assessment

There is no specific data on the genotoxicity or carcinogenicity of this compound. However, we can again turn to read-across from the parent compound, benzaldehyde, and other relevant molecules.

  • Benzaldehyde: Has been evaluated and is generally not considered to be genotoxic.[15] Carcinogenicity studies in rats and mice have not provided sufficient evidence of carcinogenicity.[16]

  • 5-Chloro-o-toluidine: This compound shares the 5-chloro-2-methyl substitution pattern but has an amino group instead of an aldehyde. It has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[17]

The carcinogenicity of 5-chloro-o-toluidine raises a point of concern. While the aldehyde group of this compound is metabolized differently than the amino group of 5-chloro-o-toluidine, the shared substitution pattern on the aromatic ring could potentially lead to the formation of reactive intermediates. Therefore, in the absence of specific data, a cautious approach is warranted, and exposure to this compound should be minimized.

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness and reproducibility of safety data, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols are designed to be self-validating through the use of positive and negative controls and clearly defined endpoints.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[2][5]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually female rats) are used.

  • Fasting: Animals are fasted overnight before dosing.[1]

  • Dose Administration: The test substance is administered in a single dose by oral gavage.

  • Starting Dose: A starting dose is chosen from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on available information.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

  • Stepwise Procedure:

    • If mortality occurs at the starting dose, the test is repeated with a lower dose in another group of animals.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Classification: The substance is classified based on the dose levels at which mortality is observed.

Figure 1: Workflow for OECD TG 423 (Acute Toxic Class Method).

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method provides a humane and scientifically valid alternative to animal testing for assessing skin irritation potential.[4][18][19]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The irritancy of the chemical is determined by its effect on cell viability.

Methodology:

  • RhE Model: A commercially available RhE model, which mimics the structure and function of the human epidermis, is used.[4]

  • Test Chemical Application: A defined amount of the test chemical is applied to the surface of the RhE tissue.

  • Exposure and Incubation: The tissue is exposed to the chemical for a specific period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[6]

  • Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes of viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Classification:

    • If the mean tissue viability is ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).[4]

    • If the mean tissue viability is > 50%, it is considered non-irritant.[4]

G cluster_0 Pre-incubation cluster_1 Exposure cluster_2 Post-exposure cluster_3 Viability Assessment cluster_4 Classification A RhE Tissue Equilibration B Apply Test Substance A->B C Incubate (e.g., 60 min) B->C D Rinse Tissue C->D E Post-incubation (e.g., 42h) D->E F MTT Assay E->F G Formazan Extraction F->G H Spectrophotometry G->H I Calculate % Viability J Viability ≤ 50% -> Irritant I->J K Viability > 50% -> Non-irritant I->K

Figure 2: Experimental Workflow for OECD TG 439 (In Vitro Skin Irritation).

Safe Handling, Storage, and Emergency Procedures

Given the toxicological profile, stringent safety measures are mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential for significant exposure, chemical-resistant overalls.

  • Respiratory Protection: If working with the solid in a way that may generate dust, or if heating the compound, use a respirator with an appropriate filter.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage class code is 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects.[5]

First Aid Measures
  • Ingestion: This is a medical emergency. Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

Environmental Fate and Ecotoxicity

Specific data on the environmental fate and ecotoxicity of this compound are not available. However, based on the parent compound, benzaldehyde, some predictions can be made. Benzaldehyde is readily biodegradable and has a low potential for bioaccumulation.[20] The presence of a chlorine atom on the benzene ring of this compound may increase its persistence in the environment compared to benzaldehyde. Therefore, release into the environment should be avoided.

Conclusion: A Framework for Responsible Innovation

This compound is a valuable chemical intermediate with a significant acute oral toxicity profile. While data gaps exist for other toxicological endpoints, a science-based approach using read-across from structurally similar compounds strongly suggests that it should also be handled as a potential skin and eye irritant. The probable metabolic pathway involves rapid oxidation and conjugation, which is a detoxification route. However, the potential for carcinogenicity, suggested by a structurally related compound, underscores the need for minimizing exposure.

By understanding the principles behind standardized toxicological testing and implementing robust safety protocols, researchers can confidently and responsibly utilize this compound in the pursuit of scientific advancement. This guide serves as a framework for this understanding, promoting a culture of safety that is integral to responsible innovation.

References

A Comprehensive Technical Guide to the Dipole Moment and Conformational Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape and electronic properties of substituted benzaldehydes are of paramount importance in medicinal chemistry and materials science. The orientation of the formyl group relative to the benzene ring, governed by a delicate interplay of steric and electronic effects, profoundly influences molecular recognition, reactivity, and physicochemical properties. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the conformational analysis and dipole moment determination of this crucial class of compounds. We will delve into the causality behind experimental choices, from high-resolution spectroscopic techniques to computational modeling, offering a self-validating framework for robust characterization.

Introduction: The Significance of Conformation and Polarity in Benzaldehydes

Substituted benzaldehydes are ubiquitous scaffolds in drug discovery, serving as key intermediates and pharmacophores. Their biological activity is intrinsically linked to their three-dimensional structure and electronic distribution. The rotation of the formyl group around the C(aryl)-C(formyl) bond gives rise to different conformers, primarily the planar O-cis and O-trans forms, which can have distinct dipole moments and steric profiles.[1][2] The relative stability of these conformers is dictated by the nature and position of the substituents on the aromatic ring.[3][4]

A thorough understanding of these conformational preferences and the resulting molecular dipole moment is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological efficacy to guide rational drug design.

  • Crystal Engineering: Predicting and controlling the packing of molecules in the solid state, which impacts solubility and bioavailability.

  • Materials Science: Designing molecules with specific dielectric properties for applications in organic electronics.

This guide will equip researchers with the knowledge to dissect these molecular features through a synergistic approach combining experimental measurements and theoretical calculations.

Theoretical Framework: Understanding the Forces at Play

The conformational preference in substituted benzaldehydes is a result of the balance between two major factors:

  • Steric Effects: Repulsive interactions between the formyl group and bulky ortho-substituents can destabilize certain conformations. For instance, a large substituent at the ortho position will generally favor the O-trans conformation to minimize steric clashes.[1]

  • Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the electron density distribution in the molecule and the rotational barrier around the C-C bond.[5][6] Electron-donating groups in the para position can increase the double bond character of the C(aryl)-C(formyl) bond through resonance, thereby increasing the rotational barrier.[6][7] Intramolecular hydrogen bonding, as seen in o-hydroxybenzaldehyde, can strongly favor the s-cis conformation.[3]

The molecular dipole moment (μ) is a vector sum of individual bond moments.[8][9] Its magnitude and direction are highly sensitive to both the molecular geometry and the electronic effects of the substituents.[3][10]

Experimental Determination of Dipole Moment and Conformation

A multi-pronged experimental approach is often necessary for a comprehensive understanding of the conformational landscape and dipole moment of substituted benzaldehydes.

Dipole Moment Measurements in Solution

A common method for determining the dipole moment of a molecule in solution involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent like benzene or carbon tetrachloride.[3][11][12]

Experimental Protocol: Determination of Dipole Moment by the Debye Method

  • Preparation of Solutions: Prepare a series of dilute solutions of the substituted benzaldehyde in a non-polar solvent (e.g., benzene) with accurately known concentrations.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a high-precision dielectrometer.[3]

  • Density Measurement: Measure the density of the pure solvent and each solution using a pycnometer.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

  • Calculation of Molar Polarization: Calculate the total molar polarization of the solute at infinite dilution (P₂∞) using the Halverstadt and Kumler method or other appropriate extrapolation techniques.

  • Calculation of Molar Refraction: Calculate the molar refraction (R₂) for the D-line of sodium from the refractive indices and densities.

  • Calculation of Dipole Moment: The dipole moment (μ) is then calculated using the Debye equation:

    μ = 0.0128 √[(P₂∞ - R₂)T]

    where T is the absolute temperature in Kelvin.

Causality Behind Experimental Choices: The use of a non-polar solvent minimizes solute-solvent interactions that could influence the molecular conformation and the measured dipole moment.[11][13] Working at infinite dilution helps to eliminate solute-solute interactions.

Microwave Spectroscopy

For volatile compounds, microwave spectroscopy in the gas phase provides highly accurate information about the molecular geometry, rotational constants, and the components of the dipole moment along the principal axes of inertia.[14][15][16]

Experimental Workflow: High-Resolution Microwave Spectroscopy

workflow cluster_sample Sample Preparation cluster_spectrometer Spectrometer Setup cluster_analysis Data Analysis Sample Substituted Benzaldehyde Vaporize Vaporization Sample->Vaporize Jet Supersonic Jet Expansion Vaporize->Jet Microwave Microwave Irradiation Jet->Microwave Detector Detection Microwave->Detector Spectrum Rotational Spectrum Detector->Spectrum Fit Spectral Fitting Spectrum->Fit Stark Stark Effect Analysis Spectrum->Stark Constants Rotational Constants Fit->Constants Structure Molecular Structure Constants->Structure Dipole Dipole Moment Components Stark->Dipole

Caption: Workflow for determining molecular structure and dipole moment using microwave spectroscopy.

By analyzing the Stark effect (the splitting of rotational lines in the presence of an external electric field), the individual components of the dipole moment (μₐ, μₑ, μₑ) can be determined with high precision.[15] This method is particularly powerful as it provides data for an isolated molecule, free from solvent effects.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying conformational equilibria and rotational barriers in solution.[1][2][17]

  • Low-Temperature NMR: At sufficiently low temperatures, the rotation around the C(aryl)-C(formyl) bond becomes slow on the NMR timescale, allowing for the observation of separate signals for the O-cis and O-trans conformers.[18] The relative integration of these signals provides the population ratio of the conformers.

  • Dynamic NMR (DNMR): By analyzing the changes in the lineshape of the NMR signals as a function of temperature, the rate of interconversion between the conformers can be determined. This allows for the calculation of the activation energy (ΔG‡), which represents the rotational barrier.[18]

  • Long-Range Coupling Constants: The magnitude of long-range proton-proton coupling constants (e.g., ⁵J(H, CHO)) can be stereospecific and provide information about the predominant conformation in solution.[1][2]

Experimental Protocol: ¹³C NMR for Conformational Analysis

  • Sample Preparation: Dissolve the substituted benzaldehyde in a suitable solvent that remains liquid at low temperatures (e.g., a mixture of CHF₂Cl and CHFCl₂). Add a reference standard like TMS.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a variable temperature unit.

  • Data Acquisition: Acquire ¹³C NMR spectra at a range of temperatures, starting from room temperature and decreasing until the exchange process is frozen out (typically below -120°C).[18]

  • Data Analysis:

    • At low temperatures, identify the signals corresponding to the O-cis and O-trans conformers. Calculate the equilibrium constant (K) from the ratio of the integrated peak areas.

    • Identify the coalescence temperature (Tₑ) where the two signals merge into a single broad peak.

    • Use the appropriate equations for two-site exchange to calculate the free energy of activation (ΔG‡) for the rotational barrier.[18]

Computational Chemistry: A Powerful Predictive Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the conformational preferences and electronic properties of molecules.[19][20][21][22]

Computational Workflow: DFT Analysis of Substituted Benzaldehydes

dft_workflow cluster_input Input Generation cluster_calc DFT Calculations cluster_output Results Analysis Build Build Initial Structures (O-cis, O-trans) Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq TS Transition State Search Opt->TS Energy Single Point Energy Opt->Energy Conformers Relative Energies of Conformers Freq->Conformers Vib Vibrational Frequencies Freq->Vib TS->Freq Verify TS TS->Energy Energy->Conformers Barrier Rotational Barrier Energy->Barrier Dipole Calculated Dipole Moment Energy->Dipole

Caption: A typical workflow for the computational analysis of substituted benzaldehydes using DFT.

  • Geometry Optimization: The geometries of the O-cis and O-trans conformers are optimized to find the minimum energy structures.

  • Frequency Calculations: These are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: The transition state for the rotation around the C-C bond is located to calculate the rotational barrier. This structure will have one imaginary frequency corresponding to the rotational motion.

  • Dipole Moment Calculation: The dipole moment is readily calculated from the optimized electron density distribution.

Causality Behind Method Selection: DFT methods with appropriate basis sets (e.g., B3LYP/6-311+G(d,p)) often provide a good balance between computational cost and accuracy for predicting geometries, relative energies, and dipole moments of organic molecules.[9][22]

Data Presentation and Analysis

Table 1: Experimental and Calculated Dipole Moments (in Debye) and Rotational Barriers (in kcal/mol) for Selected Substituted Benzaldehydes.

SubstituentPositionExperimental μ (Solvent)Calculated μ (DFT)Predominant ConformerRotational Barrier (ΔG‡)
H-2.97 (Benzene)[3]3.14-4.90[23]
o-Fortho3.13 (Benzene)[3]3.25O-trans[3]-
o-Clortho2.71 (Benzene)[3]2.85O-trans[3]-
o-OHortho4.23 (Benzene)[3]4.30O-cis (H-bonded)[3]-
p-NO₂para-1.52Planar5.8[5]
p-N(CH₃)₂para-5.21Planar9.1[6]

Note: Experimental values can vary depending on the solvent and measurement technique. Calculated values are representative and depend on the level of theory and basis set used.

Conclusion: A Synergistic Approach for Comprehensive Characterization

The conformational analysis and dipole moment determination of substituted benzaldehydes require a synergistic approach that leverages both experimental techniques and computational modeling. Dipole moment measurements in solution provide valuable information about the overall polarity and can infer conformational preferences. High-resolution microwave spectroscopy offers unparalleled accuracy for gas-phase structures and dipole moments. NMR spectroscopy is the cornerstone for studying conformational dynamics and equilibria in solution. Finally, DFT calculations provide a powerful predictive framework for understanding the underlying energetic landscape and electronic properties. By integrating these methods, researchers in drug development and materials science can gain a comprehensive and validated understanding of their molecules of interest, enabling more informed design and optimization strategies.

References

Methodological & Application

Application Note & Protocol: Synthesis and Characterization of Schiff Bases Utilizing 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of Schiff bases derived from 5-Chloro-2-methylbenzaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and form a versatile class of ligands for coordination chemistry.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them highly valuable in drug development.[3][4][5] This guide details a robust protocol, explains the underlying chemical principles, and offers insights into characterization and potential applications for researchers in synthetic chemistry and medicinal drug discovery.

Scientific Foundation & Rationale

Schiff bases are typically formed through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[6] The reaction is a nucleophilic addition followed by a dehydration step, which is often catalyzed by an acid or base.[7] The resulting carbon-nitrogen double bond is the defining feature of the imine or azomethine group.

Causality of Component Selection:

  • This compound (The Aldehyde): This substituted benzaldehyde is an excellent starting material. The presence of a chlorine atom, an electron-withdrawing group, can influence the electrophilicity of the carbonyl carbon, potentially affecting reaction kinetics. The ortho-methyl group introduces steric factors and is weakly electron-donating, which can modulate the electronic properties and conformation of the final Schiff base. The combination of these substituents allows for the synthesis of compounds with unique steric and electronic profiles, which is crucial for tuning biological activity and catalytic performance.

  • Primary Amines (The Nucleophile): Aromatic or aliphatic primary amines serve as the nitrogen source. The choice of amine is critical as it directly defines the R' group on the imine nitrogen (R-CH=N-R'), significantly impacting the compound's final properties, including its geometry, lipophilicity, and coordination ability.[8]

  • Acid Catalyst (e.g., Glacial Acetic Acid): The reaction is reversible and often requires a catalyst to proceed efficiently. An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine.[9] A few drops are sufficient, as excess acid can protonate the amine nucleophile, rendering it inactive.[10]

  • Solvent (e.g., Absolute Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves both the aldehyde and most primary amines.[6][11] Its boiling point is suitable for refluxing conditions, which provides the necessary thermal energy to overcome the activation barrier for dehydration.[12]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: nucleophilic addition to form a hemiaminal intermediate, followed by acid-catalyzed dehydration to yield the final imine (Schiff base).

G cluster_0 Step 1: Nucleophilic Addition (Hemiaminal Formation) cluster_1 Step 2: Dehydration (Imine Formation) A Aldehyde (this compound) C Protonated Aldehyde A->C H+ (Catalyst) B Primary Amine (R'-NH2) D Hemiaminal Intermediate B->D C->D Nucleophilic Attack E Protonated Hemiaminal D->E H+ F Carbocation Intermediate E->F -H2O H Water (Byproduct) E->H G Imine (Schiff Base) F->G -H+

Caption: Acid-catalyzed formation of a Schiff base.

Detailed Experimental Protocol

This protocol describes the synthesis of a Schiff base from this compound and a representative primary amine, p-Chloroaniline.[1]

Materials and Equipment
Reagents & Materials Equipment
This compound (≥98%)Round-bottom flask (50 or 100 mL)
p-Chloroaniline (≥98%)Reflux condenser
Absolute EthanolMagnetic stirrer and stir bar
Glacial Acetic Acid (Catalyst)Heating mantle
TLC plates (Silica gel 60 F254)Beakers and graduated cylinders
Ethyl Acetate (for TLC)Buchner funnel and filter paper
n-Hexane (for TLC)Vacuum filtration apparatus
Deuterated solvent for NMR (e.g., CDCl₃)Melting point apparatus
KBr (for FT-IR)FT-IR Spectrometer
NMR Spectrometer (e.g., 400 MHz)
Mass Spectrometer
Step-by-Step Synthesis Workflow

The following procedure is for the synthesis of (E)-4-Chloro-N-((5-chloro-2-methylphenyl)methylene)aniline.

  • Reactant Dissolution:

    • In a 100 mL round-bottom flask, dissolve this compound (1.55 g, 10 mmol) in 25 mL of absolute ethanol. Stir using a magnetic stir bar until fully dissolved.

    • In a separate beaker, dissolve p-Chloroaniline (1.28 g, 10 mmol) in 15 mL of absolute ethanol. Gentle warming may be required.

  • Reaction Setup:

    • Add the p-Chloroaniline solution dropwise to the stirred solution of this compound at room temperature.

    • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[10]

    • Attach a reflux condenser to the flask.

  • Reflux:

    • Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.[1]

    • Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/n-Hexane (e.g., 20:80 v/v). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot and the appearance of a new, single product spot.[13]

  • Product Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Further cool the mixture in an ice bath for 30 minutes to maximize precipitation of the solid product.

  • Purification:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

    • Purification Step: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[11]

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Final Analysis:

    • Record the final mass and calculate the percentage yield.

    • Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

    • Proceed with spectroscopic characterization (FT-IR, NMR, MS).

Experimental Workflow Diagram

G start Start dissolve_aldehyde Dissolve Aldehyde in Ethanol start->dissolve_aldehyde dissolve_amine Dissolve Amine in Ethanol start->dissolve_amine mix Combine Solutions Add Acetic Acid Catalyst dissolve_aldehyde->mix dissolve_amine->mix reflux Reflux for 3-4 hours mix->reflux monitor Monitor with TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp & then in Ice Bath monitor->cool Complete filtrate Vacuum Filtrate Crude Product cool->filtrate recrystallize Recrystallize from Hot Ethanol filtrate->recrystallize dry Dry Purified Product recrystallize->dry characterize Characterization (FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for Schiff base synthesis.

Product Characterization

Spectroscopic analysis is essential to confirm the successful formation of the imine linkage and the overall structure of the new Schiff base.[14]

Technique Expected Observation for Schiff Base Formation
FT-IR Disappearance of the aldehyde C=O stretching band (typically ~1700 cm⁻¹).[10] Disappearance of the primary amine N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band (typically 1600-1650 cm⁻¹).[15]
¹H NMR Disappearance of the characteristic aldehyde proton singlet (δ ≈ 9.5-10.5 ppm).[10] Appearance of a new singlet for the imine proton (-CH=N-) in the downfield region (δ ≈ 8.0-9.0 ppm).[1] Shifts in the chemical shifts of the aromatic and methyl protons compared to the starting materials.
¹³C NMR Disappearance of the aldehyde carbonyl carbon signal (δ ≈ 190-200 ppm). Appearance of the imine carbon signal (δ ≈ 150-165 ppm).[6]
Mass Spec. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base.[13]

Applications in Research and Drug Development

Schiff bases derived from halogenated aldehydes have demonstrated significant potential in various fields:

  • Antimicrobial Agents: Many chloro-substituted Schiff bases exhibit potent antibacterial and antifungal activities.[16][17] The synthesized compound should be screened against a panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) to evaluate its potential as a novel antimicrobial agent.[18][19]

  • Anticancer Research: The imine functionality is a key pharmacophore in several anticancer drugs. Schiff bases can induce apoptosis in cancer cells and are often investigated for their cytotoxic effects against various cancer cell lines.[5][13]

  • Catalysis: As versatile ligands, Schiff bases readily form stable complexes with transition metals.[8][20] These metal complexes are widely used as catalysts in various organic transformations, including oxidation, reduction, and polymerization reactions.[4][7]

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Incomplete reaction; insufficient heating; catalyst degradation or omission; wet reagents/solvent.Ensure anhydrous conditions. Check catalyst activity. Increase reflux time and monitor with TLC.[11]
Reaction Stalls Reversible equilibrium favoring reactants.If applicable to the setup, use a Dean-Stark trap to remove the water byproduct and drive the reaction forward.
Oily Product/Failure to Precipitate Product may be highly soluble in the reaction solvent or may have a low melting point.Try to remove the solvent under reduced pressure. If an oil persists, attempt trituration with a non-polar solvent like cold hexane to induce solidification.
Impure Product (Multiple Spots on TLC) Incomplete reaction; side product formation.Ensure equimolar amounts of reactants. Optimize purification by trying different recrystallization solvents or solvent pairs. Column chromatography may be necessary.

References

Application Notes: Mastering the Suzuki-Miyaura Coupling of 5-Chloro-2-methylbenzaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Hindered Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed transformation is particularly indispensable in the pharmaceutical and materials science sectors for the construction of biaryl and heteroaryl scaffolds, which are core motifs in a vast array of bioactive molecules and functional materials.[5][6][7][8][9]

This guide focuses on a particularly valuable, yet challenging, substrate: 5-Chloro-2-methylbenzaldehyde . The biaryl aldehyde motif is a crucial synthetic intermediate, serving as a precursor for complex ligands, catalysts, and pharmacologically active compounds.[10] However, the use of this compound presents two principal hurdles inherent to its structure:

  • Low Reactivity of the Aryl Chloride: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition than its bromide or iodide counterparts.[11][12] Overcoming this activation barrier is non-trivial and necessitates the use of highly active catalyst systems.

  • Steric Hindrance: The presence of a methyl group ortho to the reacting center introduces considerable steric bulk, which can impede key steps within the catalytic cycle.

Successfully employing this substrate, therefore, requires a nuanced understanding of the reaction mechanism and careful selection of reaction parameters. These application notes provide the mechanistic rationale, field-proven protocols, and troubleshooting insights necessary to empower researchers in leveraging this compound for the synthesis of advanced molecular architectures.

Mechanistic Deep Dive: The Catalytic Cycle for a Challenging Substrate

The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium complex.[4][13][14] For a sterically hindered and electronically deactivated substrate like this compound, each step must be optimized to ensure efficient turnover.

  • Oxidative Addition (The Rate-Limiting Step): The cycle initiates with the insertion of an active, low-ligated Palladium(0) species into the robust C-Cl bond of this compound. This is the most challenging step.[1] The use of bulky, electron-rich ligands on the palladium center is critical; they increase the electron density on the metal, making it more nucleophilic and capable of cleaving the aryl chloride bond to form a Pd(II) intermediate.[12][15]

  • Transmetalation: Before the boronic acid partner can engage with the palladium complex, it must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate).[16][17] This boronate then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex. The choice of a suitable base and solvent system is crucial to facilitate this step without promoting unwanted side reactions.

  • Reductive Elimination: This is the final, bond-forming step. The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle. The steric hindrance from the ortho-methyl group can slow this step, but the use of bulky ligands helps to promote this C-C bond formation.[1][13]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_prod Ar-Pd(II)(Cl)L₂ pd0->ox_add_prod sub This compound (Ar-Cl) sub->ox_add_prod Oxidative Addition trans_prod Ar-Pd(II)(Ar')L₂ ox_add_prod->trans_prod Transmetalation boronic Aryl Boronic Acid (Ar'-B(OH)₂) boronate Boronate Complex [Ar'-B(OH)₃]⁻ boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate boronate->trans_prod trans_prod->pd0 Reductive Elimination product Product (Ar-Ar') trans_prod->product Workflow start Start setup 1. Reaction Setup (Add solids to Schlenk flask) start->setup inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Dioxane/Water) inert->solvent react 4. Reaction (Heat to 100-110 °C with stirring) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Cool, dilute, filter) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Oxidation of 5-Chloro-2-methylbenzaldehyde to 5-Chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and specialty materials.[1] 5-Chloro-2-methylbenzoic acid, a key intermediate in the synthesis of various bioactive molecules, is efficiently synthesized from its corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for this oxidation. We will delve into the mechanistic underpinnings of various methods, offering a comparative analysis to aid in the selection of the most suitable protocol based on laboratory capabilities, scale, and substrate sensitivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the reactant and product is crucial for experimental design, safety, and purification.

PropertyThis compound5-Chloro-2-methylbenzoic Acid
Molecular Formula C₈H₇ClOC₈H₇ClO₂
Molecular Weight 154.59 g/mol [4]170.59 g/mol [5]
CAS Number 58966-34-0[4]7499-06-1[5]
Appearance Colorless to pale yellow liquidWhite to light yellow crystalline powder[2][3]
Melting Point Not specified168-173 °C[5]
Boiling Point Not specifiedNot specified
Solubility Soluble in common organic solventsSoluble in many organic solvents, sparingly soluble in water

Recommended Oxidation Protocols

The choice of an oxidizing agent is critical and depends on factors such as functional group tolerance, reaction conditions, and safety considerations. Herein, we present three robust methods for the oxidation of this compound.

Method 1: Pinnick Oxidation

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to carboxylic acids due to its mild reaction conditions and high functional group tolerance.[6][7] It utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a hypochlorite scavenger.[8]

Causality of Experimental Choices:

  • Sodium Chlorite (NaClO₂): The primary oxidant, which is converted to the active oxidizing species, chlorous acid (HClO₂), under weakly acidic conditions.[6]

  • 2-Methyl-2-butene: A common scavenger used to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[8]

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): Acts as a buffer to maintain a mildly acidic pH, optimal for the formation of chlorous acid and the subsequent oxidation.[8]

  • t-Butanol/Water Solvent System: A common solvent mixture that facilitates the dissolution of both the organic substrate and the inorganic reagents.

Experimental Workflow Diagram:

Pinnick_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in t-BuOH B Add NaH₂PO₄ solution and 2-methyl-2-butene A->B C Add NaClO₂ solution dropwise at 0-5 °C B->C D Stir at room temperature C->D E Quench with Na₂SO₃ D->E F Acidify with HCl E->F G Extract with Ethyl Acetate F->G H Dry, filter, and concentrate G->H I Recrystallize H->I

Caption: Workflow for the Pinnick Oxidation.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., a 2:1 ratio).

  • Reagent Addition: To the stirred solution, add 2-methyl-2-butene (2.0 eq) followed by an aqueous solution of sodium dihydrogen phosphate (1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium chlorite (1.5 eq, 80% purity) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative.

  • Acidify the mixture to pH 2-3 with 1M hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude 5-Chloro-2-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Method 2: Jones Oxidation

The Jones oxidation is a powerful and rapid method for oxidizing primary alcohols and aldehydes to carboxylic acids using chromic acid, which is prepared in situ from chromium trioxide and sulfuric acid in acetone.[9][10]

Causality of Experimental Choices:

  • Chromium Trioxide (CrO₃) and Sulfuric Acid (H₂SO₄): These reagents react to form chromic acid (H₂CrO₄), the potent oxidizing agent.[11]

  • Acetone: Serves as the solvent for the organic substrate and is relatively inert to the oxidizing conditions.

  • Titration-like Addition: The Jones reagent is added dropwise to the aldehyde solution to control the exothermic reaction and prevent potential side reactions.[12]

Experimental Workflow Diagram:

Jones_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Jones Reagent (CrO₃ in H₂SO₄) C Add Jones Reagent dropwise at 0-5 °C A->C B Dissolve this compound in Acetone B->C D Stir at room temperature C->D E Quench with Isopropanol D->E F Filter off chromium salts E->F G Extract with Ether F->G H Wash, dry, and concentrate G->H I Recrystallize H->I

Caption: Workflow for the Jones Oxidation.

Detailed Protocol:

  • Preparation of Jones Reagent: Caution: Chromium (VI) compounds are carcinogenic and must be handled with appropriate personal protective equipment in a fume hood. [1] Slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water, keeping the temperature below 20 °C with an ice bath. A standard preparation involves dissolving 26.7 g of CrO₃ in 23 ml of concentrated H₂SO₄ and diluting with water to a final volume of 100 ml.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool to 0-5 °C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred aldehyde solution. A color change from orange-red to green indicates the progress of the oxidation.[9] Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a few hours. Monitor the reaction by TLC.

  • Work-up: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.[1]

  • Filter the mixture through a pad of celite to remove the chromium salts, washing the filter cake with acetone.

  • Extraction and Purification: Remove the bulk of the acetone under reduced pressure. Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization as described in Method 1.

Method 3: Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a strong, inexpensive, and readily available oxidizing agent. The reaction can be performed under basic, neutral, or acidic conditions, though basic conditions are often preferred for the oxidation of substituted toluenes to benzoic acids. For aldehydes, the reaction is also highly effective.

Causality of Experimental Choices:

  • Potassium Permanganate (KMnO₄): A powerful oxidizing agent that is reduced to manganese dioxide (MnO₂) during the reaction.

  • Phase Transfer Catalyst (Optional): For reactions in a two-phase system (e.g., organic solvent and water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the permanganate ion into the organic phase, accelerating the reaction.[13]

  • Acidic Work-up: The initial product is the potassium salt of the carboxylic acid, which is then protonated by the addition of a strong acid to yield the free carboxylic acid.

Experimental Workflow Diagram:

KMnO4_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare aqueous KMnO₄ solution C Combine and heat the mixture A->C B Dissolve this compound in a suitable solvent B->C D Monitor for disappearance of purple color C->D E Quench with NaHSO₃ D->E F Filter off MnO₂ E->F G Acidify the filtrate F->G H Collect precipitate by filtration G->H I Recrystallize H->I

References

5-Chloro-2-methylbenzaldehyde: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, containing atoms of at least two different elements in their rings, are prevalent in a vast array of pharmaceuticals and biologically active molecules.[1][2] Their unique three-dimensional arrangements and ability to engage in diverse intermolecular interactions make them privileged scaffolds for targeting a wide range of biological targets. Among the myriad of available starting materials, substituted benzaldehydes serve as highly versatile and economically viable building blocks for the construction of complex heterocyclic systems.

This technical guide focuses on the application of 5-Chloro-2-methylbenzaldehyde (CAS No: 58966-34-0) as a key precursor for the synthesis of two important classes of nitrogen-containing heterocycles: 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction and 1,4-dihydropyridines through the Hantzsch synthesis. The presence of the chloro and methyl substituents on the phenyl ring of this aldehyde offers opportunities for further functionalization and modulation of the physicochemical properties of the resulting heterocyclic products, making it a valuable tool for researchers in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.

PropertyValueSource
Molecular Formula C₈H₇ClO[3][4]
Molecular Weight 154.59 g/mol [3][4]
Boiling Point 233 °C[3]
Density 1.195 g/cm³[3]
Refractive Index 1.562[3]
Solubility Slightly soluble in water, highly soluble in most organic solvents.[3]

Application Note 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

Significance and Background

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4][5][6] The Biginelli reaction, a one-pot multicomponent reaction, provides an efficient and straightforward route to this important scaffold.[4][5] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. The use of this compound in this reaction allows for the incorporation of a substituted phenyl group at the 4-position of the dihydropyrimidine ring, a common feature in many biologically active DHPMs.

Reaction Mechanism

The Biginelli reaction proceeds through a series of acid-catalyzed steps. The generally accepted mechanism involves the initial formation of an N-acyliminium ion from the reaction of the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step is an intramolecular cyclization via condensation of the amine with the ketone carbonyl, followed by dehydration to yield the dihydropyrimidine product.[7]

Biginelli_Reaction cluster_reactants Reactants cluster_product Product Aldehyde 5-Chloro-2-methyl- benzaldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Acid Catalyst (e.g., HCl) Urea Urea Urea->Iminium Acid Catalyst (e.g., HCl) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Adduct Open-chain Adduct Ketoester->Adduct Nucleophilic Addition Iminium->Adduct Nucleophilic Addition DHPM 3,4-Dihydropyrimidin- 2(1H)-one Derivative Adduct->DHPM Intramolecular Cyclization & Dehydration

Caption: General workflow of the Biginelli reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a 4-(5-chloro-2-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one derivative.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.55 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask and stir the mixture to dissolve the reactants.

  • Catalyst Addition: Carefully add 5-6 drops of concentrated hydrochloric acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of cold distilled water (2 x 15 mL) to remove any unreacted urea and catalyst.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, the product can be recrystallized from hot ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one derivative as a crystalline solid.

Expected Yields for Substituted Benzaldehydes in Biginelli Reaction:

Aldehyde SubstituentCatalystSolventReaction Time (h)Yield (%)Reference
4-ClHClEthanol485[4]
3-NO₂HClEthanol592[8]
4-OCH₃HClEthanol390[8]
UnsubstitutedHClEthanol491[4]

Application Note 2: Synthesis of 1,4-Dihydropyridines via the Hantzsch Synthesis

Significance and Background

1,4-Dihydropyridines (1,4-DHPs) are a critically important class of heterocyclic compounds, most notably for their application as L-type calcium channel blockers in the treatment of cardiovascular diseases such as hypertension and angina. The Hantzsch pyridine synthesis, another classic multicomponent reaction, provides a versatile and efficient method for the preparation of the 1,4-DHP scaffold.[9][10][11] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. Utilizing this compound allows for the synthesis of 1,4-DHPs with a substituted aryl group at the 4-position, a key structural feature for their biological activity.

Reaction Mechanism

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. The mechanism is believed to involve the formation of two key intermediates: an enamine from the reaction of one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from the Knoevenagel condensation of the aldehyde and the second equivalent of the β-ketoester. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the 1,4-dihydropyridine product.[7]

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde 5-Chloro-2-methyl- benzaldehyde UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Knoevenagel Condensation Ketoester1 β-Ketoester (2 eq) Enamine Enamine Intermediate Ketoester1->Enamine Ketoester1->UnsaturatedCarbonyl Knoevenagel Condensation Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Enamine MichaelAdduct Michael Adduct Enamine->MichaelAdduct Michael Addition UnsaturatedCarbonyl->MichaelAdduct Michael Addition DHP 1,4-Dihydropyridine Derivative MichaelAdduct->DHP Cyclization & Dehydration

Caption: General workflow of the Hantzsch pyridine synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of a diethyl 1,4-dihydro-2,6-dimethyl-4-(5-chloro-2-methylphenyl)pyridine-3,5-dicarboxylate.

Materials:

  • This compound

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.55 g, 10 mmol) in 25 mL of ethanol.

  • Reagent Addition: To the stirred solution, add ethyl acetoacetate (2.60 g, 20 mmol) followed by ammonium acetate (0.93 g, 12 mmol).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 3-5 hours.

  • Product Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for about 30 minutes to facilitate the crystallization of the product.

  • Isolation and Washing: Collect the precipitated yellow solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure 1,4-dihydropyridine derivative.

Representative Yields for Hantzsch Synthesis with Various Aldehydes:

AldehydeCatalystSolventReaction Time (h)Yield (%)Reference
4-ChlorobenzaldehydeNoneEthanol592[12]
3-NitrobenzaldehydeNoneEthanol495[13]
4-HydroxybenzaldehydeNoneEthanol688[13]
Unsubstituted BenzaldehydePTSAAqueous Micelles0.596[10]

Conclusion

This compound is a readily accessible and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The Biginelli and Hantzsch multicomponent reactions provide efficient and atom-economical pathways to construct complex dihydropyrimidine and dihydropyridine scaffolds, respectively. The protocols detailed herein offer a practical guide for researchers to utilize this valuable starting material in their synthetic endeavors, enabling the exploration of new chemical space in the quest for novel therapeutic agents. The chloro and methyl substituents on the aromatic ring provide handles for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship studies.

References

Application Notes and Protocols for the Use of 5-Chloro-2-methylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 5-Chloro-2-methylbenzaldehyde as a versatile starting material for the preparation of key pharmaceutical intermediates. We delve into the reactivity of this compound, outlining its participation in a range of pivotal organic transformations, including the synthesis of precursors for targeted therapies such as SPAK kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the strategic considerations involved in leveraging this valuable chemical building block.

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

Substituted benzaldehydes are a cornerstone of modern pharmaceutical synthesis, offering a reactive aldehyde functionality that can be readily transformed into a diverse array of chemical moieties. The specific substitution pattern on the aromatic ring plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity and the biological activity of its downstream derivatives. This compound, with its distinct arrangement of a chloro, a methyl, and a formyl group, presents a unique combination of features that make it an attractive starting material for the synthesis of complex pharmaceutical intermediates. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring influences the reactivity of the aldehyde and the potential for further functionalization of the aromatic system.

This guide will focus on the practical application of this compound in the synthesis of key pharmaceutical building blocks, with a particular emphasis on the synthesis of a precursor to a known SPAK (Ste20-related proline/alanine-rich kinase) inhibitor. Furthermore, we will explore other high-utility transformations such as Knoevenagel condensation, Wittig reaction, and reductive amination, providing detailed protocols and discussing their potential in generating diverse molecular scaffolds for drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe handling and successful reaction execution.

PropertyValueReference
Molecular Formula C₈H₇ClO--INVALID-LINK--
Molecular Weight 154.59 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 58966-34-0--INVALID-LINK--
Boiling Point 233 °C--INVALID-LINK--
Flash Point 105 °C--INVALID-LINK--
Density 1.195 g/cm³--INVALID-LINK--

Safety Information: this compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Application in the Synthesis of a SPAK Kinase Inhibitor Intermediate

A significant application of the 5-chloro-2-methylphenyl scaffold is in the synthesis of inhibitors for Ste20-related proline/alanine-rich kinase (SPAK), a key regulator of cation-chloride cotransporters involved in blood pressure regulation.[2] The compound N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide is a known SPAK kinase inhibitor.[3][4][5][6] A plausible synthetic route to this inhibitor involves the key intermediate, 2-amino-4-chloro-5-methylbenzonitrile, which can be conceptually derived from this compound.

Below is a proposed multi-step synthesis to illustrate this application, followed by a detailed protocol for a crucial transformation.

Proposed Synthetic Pathway

SPAK Inhibitor Synthesis A This compound B This compound Oxime A->B NH2OH·HCl C 5-Chloro-2-methylbenzonitrile B->C Dehydration D 4-Chloro-5-methyl-2-nitrobenzonitrile C->D Nitration E 2-Amino-4-chloro-5-methylbenzonitrile (Key Intermediate) D->E Reduction F SPAK Kinase Inhibitor E->F Multi-step Synthesis

Caption: Proposed synthetic pathway from this compound to a SPAK Kinase Inhibitor.

Detailed Protocol: Step 1 & 2 - Synthesis of 5-Chloro-2-methylbenzonitrile

This protocol details the conversion of the aldehyde to the corresponding nitrile, a crucial functional group transformation.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Acetic anhydride

  • Ethanol

  • Water

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Oximation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.

Step 2: Dehydration to Nitrile

  • To the crude this compound oxime, add acetic anhydride (3.0 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-methylbenzonitrile.

Justification of Experimental Choices: The two-step oximation followed by dehydration is a classic and reliable method for converting aldehydes to nitriles. The use of sodium acetate in the oximation step acts as a base to liberate the free hydroxylamine. Acetic anhydride is an effective dehydrating agent for the conversion of the oxime to the nitrile.

The subsequent nitration of 5-Chloro-2-methylbenzonitrile, followed by reduction of the nitro group, would lead to the desired key intermediate, 2-amino-4-chloro-5-methylbenzonitrile.[7] This intermediate can then be utilized in the multi-step synthesis of the SPAK kinase inhibitor as outlined in the patent literature.[3]

Broader Synthetic Applications

Beyond the synthesis of specific kinase inhibitors, this compound is a versatile precursor for a variety of other pharmaceutical intermediates through several key reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.[2][8][9] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are precursors to a wide range of heterocyclic and carbocyclic systems in pharmaceuticals.

Knoevenagel Condensation cluster_0 Base Catalyst (e.g., Piperidine) A This compound C α,β-Unsaturated Product A->C B Active Methylene Compound (e.g., Malononitrile) B->C

Caption: General scheme of the Knoevenagel condensation with this compound.

Protocol: Synthesis of (E)-2-(5-chloro-2-methylbenzylidene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • A precipitate should form upon completion of the reaction.

  • Cool the mixture in an ice bath and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Wittig Reaction

The Wittig reaction is a highly efficient method for the synthesis of alkenes from aldehydes and ketones.[10] It offers excellent control over the position of the newly formed double bond, making it a valuable tool in the synthesis of complex pharmaceutical molecules.

Wittig Reaction A This compound C Alkene Product A->C B Phosphorus Ylide (Wittig Reagent) B->C D Triphenylphosphine oxide B->D Byproduct

Caption: General scheme of the Wittig reaction with this compound.

Protocol: Synthesis of 1-chloro-4-methyl-2-vinylbenzene

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.05 eq) dropwise to the suspension. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and isolate the desired alkene.

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This reaction is of great importance in pharmaceutical chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in bioactive molecules.

Reductive Amination A This compound C Imine Intermediate A->C B Amine (R-NH2) B->C D Secondary Amine Product C->D Reducing Agent (e.g., NaBH3CN)

Caption: General scheme of reductive amination with this compound.

Protocol: Synthesis of N-benzyl-1-(5-chloro-2-methylphenyl)methanamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCM.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its unique substitution pattern allows for a diverse array of chemical transformations, providing access to complex molecular scaffolds. This guide has demonstrated its utility in a plausible synthetic route towards a SPAK kinase inhibitor and has provided detailed protocols for other key reactions, including Knoevenagel condensation, Wittig reaction, and reductive amination. The methodologies and insights presented herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutic agents.

References

Synthetic Routes to 5-Chloro-2-methylbenzaldehyde via Rosenmund Reduction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-Chloro-2-methylbenzaldehyde, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the application of the Rosenmund reduction, a classic yet highly relevant catalytic hydrogenation process, for the selective conversion of 5-chloro-2-methylbenzoyl chloride to the target aldehyde. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this synthetic route.

Introduction: The Strategic Importance of this compound

This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Its substituted benzaldehyde structure makes it a versatile precursor for the construction of heterocyclic compounds and other pharmacologically active moieties. The precise and efficient synthesis of this intermediate is therefore of significant interest in process development and medicinal chemistry.

The Rosenmund reduction, first reported by Karl Wilhelm Rosenmund in 1918, offers a reliable method for the selective reduction of an acyl chloride to an aldehyde.[1][2] This catalytic hydrogenation is renowned for its ability to halt the reduction at the aldehyde stage, preventing over-reduction to the corresponding alcohol, a common challenge with more powerful reducing agents.[1][2] This selectivity is achieved through the use of a "poisoned" palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄).[1][2][3]

This guide will delve into the mechanistic underpinnings of the Rosenmund reduction, provide detailed, step-by-step protocols for the synthesis of the requisite 5-chloro-2-methylbenzoyl chloride precursor and its subsequent conversion to this compound, and discuss critical process parameters for optimization.

The Rosenmund Reduction: A Mechanistic Perspective

The Rosenmund reduction is a heterogeneous catalytic hydrogenation. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The acyl chloride undergoes oxidative addition to the palladium(0) catalyst surface.

  • Hydrogenolysis: The resulting acyl-palladium(II) complex reacts with molecular hydrogen, which has been dissociatively adsorbed onto the catalyst surface.

  • Reductive Elimination: The intermediate collapses, yielding the aldehyde and regenerating the palladium(0) catalyst. Hydrochloric acid is formed as a byproduct.

The success of the Rosenmund reduction hinges on the careful modulation of the catalyst's activity. An un-poisoned palladium catalyst would readily reduce the newly formed aldehyde to an alcohol.[1][2] Barium sulfate, with its low surface area, serves as a support that tempers the reactivity of the palladium.[1][2][4] For particularly reactive acyl chlorides, a catalyst poison such as quinoline-sulfur or thiourea is added to further deactivate the catalyst, ensuring the reaction stops at the aldehyde.[1][4][5]

Rosenmund_Mechanism cluster_catalyst Palladium Catalyst Surface Pd(0) Pd(0) RCOCl 5-Chloro-2-methylbenzoyl Chloride Intermediate Acyl-Palladium(II) Complex RCOCl->Intermediate Oxidative Addition H2 H₂ H2->Intermediate Intermediate->Pd(0) Catalyst Regeneration RCHO This compound Intermediate->RCHO Reductive Elimination HCl HCl Intermediate->HCl

Caption: Generalized mechanism of the Rosenmund reduction.

Synthetic Protocols

This section provides detailed protocols for the two-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-methylbenzoyl Chloride

The necessary precursor for the Rosenmund reduction is the corresponding acyl chloride. This is readily prepared from 5-chloro-2-methylbenzoic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Precursor_Synthesis Start 5-Chloro-2-methylbenzoic Acid Product 5-Chloro-2-methylbenzoyl Chloride Start->Product Reflux Reagent Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts

Caption: Synthesis of the acyl chloride precursor.

Protocol: Preparation of 5-Chloro-2-methylbenzoyl Chloride

Materials:

  • 5-Chloro-2-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-methylbenzoic acid (1.0 eq).

  • Under a fume hood, carefully add an excess of thionyl chloride (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 5-chloro-2-methylbenzoyl chloride can be purified by vacuum distillation or used directly in the subsequent Rosenmund reduction.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Step 2: Rosenmund Reduction of 5-Chloro-2-methylbenzoyl Chloride

This protocol details the catalytic hydrogenation of 5-chloro-2-methylbenzoyl chloride to the target aldehyde.

Protocol: Synthesis of this compound

Materials:

  • 5-Chloro-2-methylbenzoyl chloride

  • Palladium on barium sulfate (5% Pd/BaSO₄), poisoned

  • Anhydrous toluene or xylene

  • Hydrogen gas (H₂)

  • Three-neck round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (e.g., nitrogen or argon) supply

  • Filtration apparatus (e.g., Büchner funnel or Celite pad)

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser. The apparatus should be flushed with an inert gas.

  • To the flask, add the poisoned 5% Pd/BaSO₄ catalyst (typically 5-10 mol% relative to the acyl chloride).

  • Add anhydrous toluene or xylene to create a slurry.

  • Heat the solvent to reflux while bubbling a slow stream of hydrogen gas through the slurry.

  • Prepare a solution of 5-chloro-2-methylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous toluene or xylene.

  • Slowly add the acyl chloride solution to the refluxing catalyst slurry.

  • Continue to bubble hydrogen through the reaction mixture and maintain at reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the evolution of HCl gas (e.g., by passing the effluent gas through a basic solution containing an indicator).

  • Once the reaction is complete (typically 2-6 hours), stop the hydrogen flow and allow the mixture to cool to room temperature under an inert atmosphere.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with fresh anhydrous solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or recrystallization.

Optimization and Troubleshooting

Several parameters can be adjusted to optimize the yield and purity of the final product.

ParameterRecommended Range/ValueRationale
Solvent Toluene, XyleneHigh boiling point allows for elevated reaction temperatures. Must be anhydrous to prevent hydrolysis of the acyl chloride.
Temperature Reflux temperature of the solventEnsures sufficient reaction kinetics.
Hydrogen Pressure Atmospheric pressureGenerally sufficient for the reaction to proceed. Higher pressures may increase the rate but also the risk of over-reduction.
Catalyst Loading 5-10 mol%A balance between reaction rate and cost.
Catalyst Poison Quinoline-sulfur, ThioureaCrucial for preventing over-reduction to the alcohol. The amount may need to be empirically optimized for the specific substrate.

Troubleshooting Common Issues:

  • Low Conversion: Ensure the catalyst is active and the hydrogen gas is of high purity. Check for leaks in the reaction setup. Consider increasing the reaction time or temperature.

  • Over-reduction to Alcohol: The catalyst may not be sufficiently poisoned. Increase the amount of poison or use a commercially prepared poisoned catalyst.

  • Formation of Byproducts: The presence of water will lead to the formation of the corresponding carboxylic acid. Ensure all reagents and solvents are scrupulously dry.

Alternative Synthetic Routes

While the Rosenmund reduction is a robust method, other synthetic strategies can also be employed to produce this compound. These include:

  • Oxidation of 5-chloro-2-methylbenzyl alcohol: A common method, though it requires the prior synthesis of the corresponding alcohol.

  • Formylation of 4-chloro-1-methylbenzene: Friedel-Crafts formylation or related reactions can introduce the aldehyde group directly onto the aromatic ring.

  • Stephen Aldehyde Synthesis: The reduction of 5-chloro-2-methylbenzonitrile with tin(II) chloride and hydrochloric acid.

The choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and desired purity of the final product.

Conclusion

The Rosenmund reduction provides an elegant and efficient pathway for the synthesis of this compound from its corresponding acyl chloride. By carefully controlling the reaction conditions, particularly the activity of the palladium catalyst, high yields of the desired aldehyde can be achieved while minimizing the formation of over-reduction byproducts. The protocols and optimization strategies detailed in this guide offer a solid foundation for researchers and process chemists to successfully implement this important transformation in their work.

References

Analytical methods for the quantification of 5-Chloro-2-methylbenzaldehyde in reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Analytical Methods for the Quantification of 5-Chloro-2-methylbenzaldehyde in Reaction Mixtures

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to robust and validated analytical methods for the quantitative determination of this compound (5-Cl-2-MBA) in complex reaction mixtures. As a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals, accurate monitoring of 5-Cl-2-MBA is essential for reaction optimization, yield determination, and quality control.[1] This guide details two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). For each method, we present the underlying principles, detailed step-by-step protocols, and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific matrix and instrumentation.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 58966-34-0, Molecular Formula: C₈H₇ClO, MW: 154.59 g/mol ) is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis.[1][4] Its progression through a chemical reaction—consumption of the starting material, formation of the product, and generation of potential impurities—must be precisely monitored. In-process control (IPC) of 5-Cl-2-MBA concentration allows for:

  • Real-time reaction tracking: Determining reaction endpoints and kinetics.

  • Process Optimization: Fine-tuning parameters such as temperature, catalyst loading, and reaction time to maximize yield and minimize byproducts.

  • Impurity Profiling: Identifying and quantifying related impurities that may impact the quality of the final active pharmaceutical ingredient (API).[5]

  • Yield Calculation: Providing accurate data for calculating process efficiency.

The complex nature of reaction mixtures, which may contain starting materials, reagents, catalysts, solvents, and multiple byproducts, necessitates analytical methods with high specificity and robustness.

Strategic Selection of an Analytical Method

The choice between HPLC and GC is governed by the physicochemical properties of the analyte and the composition of the sample matrix. 5-Cl-2-MBA, with a boiling point of approximately 233°C and good solubility in organic solvents, is amenable to both techniques.[1] The decision pathway can be visualized as follows:

MethodSelection Analyte This compound in Reaction Mixture Properties Volatile? Thermally Stable? Matrix Complexity? Analyte->Properties GC Gas Chromatography (GC) Properties->GC  Yes HPLC High-Performance Liquid Chromatography (HPLC) Properties->HPLC No / High Non-Volatile Interference   GC_Reason Ideal for volatile & thermally stable compounds. High resolution. GC->GC_Reason HPLC_Reason Versatile for less volatile or thermally labile compounds. Handles complex, non-volatile matrices. HPLC->HPLC_Reason

Caption: Logical flow for selecting the appropriate chromatographic method.

Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle of the Method

RP-HPLC is a powerful technique for separating compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile and water). 5-Cl-2-MBA, being a moderately polar compound, will be retained on the column and can be effectively separated from more polar or less polar components of the reaction mixture. Quantification is achieved by measuring the absorbance of the analyte using a UV detector, as the aromatic ring and carbonyl group provide a strong chromophore.

For enhanced sensitivity and specificity, especially at trace levels, pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This reaction forms a highly colored hydrazone derivative that can be detected at a higher wavelength (around 360 nm), moving the analysis away from potential interferences in the lower UV region.[6][7] The protocol below focuses on the direct, non-derivatized approach suitable for most in-process control applications.

Detailed Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Volumetric flasks, micropipettes, and autosampler vials

B. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a good balance of retention and run time for 5-Cl-2-MBA. It should be optimized based on the specific reaction mixture to ensure separation from key impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm. Rationale: This wavelength provides a strong signal for the benzaldehyde chromophore.

  • Run Time: 10 minutes

C. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Cl-2-MBA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[8][9]

  • Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Transfer it to a 10 mL volumetric flask and dilute to volume with methanol. (This is an initial 1:100 dilution; adjust as necessary to bring the analyte concentration within the calibration range). c. Vortex for 30 seconds. d. Filter the solution through a 0.45 µm PTFE syringe filter into an autosampler vial.

D. Calibration and Quantification

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Plot the peak area of 5-Cl-2-MBA against its concentration.

  • Perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.[9]

  • Inject the prepared sample solution.

  • Calculate the concentration of 5-Cl-2-MBA in the sample using the regression equation from the calibration curve, accounting for the dilution factor.

Method Validation Framework (ICH Q2(R2))

Every protocol must be a self-validating system.[2] A validation study demonstrates that the analytical procedure is fit for its intended purpose.[10] The following parameters must be assessed.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from 5-Cl-2-MBA and not from other components (e.g., starting materials, byproducts, placebo).Peak purity index > 0.995 (DAD); No interfering peaks at the retention time of the analyte in a blank/placebo injection.
Linearity To verify a direct proportional relationship between concentration and detector response over a defined range.Correlation coefficient (R²) ≥ 0.99.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike/recovery studies at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.[8][9]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% mobile phase composition, ±2°C temperature).RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).

Method 2: Gas Chromatography (GC-FID)

Principle of the Method

GC is an ideal technique for analyzing volatile and thermally stable compounds like 5-Cl-2-MBA.[11] The sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., helium) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase. The Flame Ionization Detector (FID) is a robust, universal detector for organic compounds that generates a current proportional to the mass of carbon atoms entering the flame, making it excellent for quantification. Using an internal standard is highly recommended to correct for variations in injection volume and detector response.[12]

Detailed Experimental Protocol: GC-FID

A. Reagents and Materials

  • This compound reference standard (>98% purity)

  • 3-Chlorobenzaldehyde (Internal Standard, IS) or other suitable non-interfering compound.

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Volumetric flasks, micropipettes, and GC autosampler vials

B. Instrumentation and Chromatographic Conditions

  • GC System: Agilent 8890 GC or equivalent, with FID, split/splitless inlet, and autosampler.

  • Column: Agilent HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent. Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet Temperature: 250°C

  • Inlet Mode: Split, 50:1 ratio. Rationale: A split injection prevents column overloading and ensures sharp peaks for concentrated samples.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: Hold at 250°C for 5 minutes.

  • Detector: FID

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

C. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-Chlorobenzaldehyde into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Calibration Standards: a. Prepare a series of volumetric flasks with the working concentration of the internal standard. To each 10 mL flask, add 100 µL of the IS Stock Solution (final IS conc. = 10 µg/mL). b. To these flasks, add varying amounts of the 5-Cl-2-MBA stock solution to create calibration levels (e.g., 1, 5, 10, 25, 50, 100 µg/mL). c. Dilute all flasks to volume with dichloromethane.

  • Sample Preparation: a. Withdraw a 100 µL aliquot of the reaction mixture. b. Transfer it to a 10 mL volumetric flask. c. Add 100 µL of the IS Stock Solution (1000 µg/mL). d. Dilute to volume with dichloromethane (adjust initial aliquot size if necessary). e. Vortex and filter through a 0.45 µm PTFE syringe filter into a GC vial.

D. Calibration and Quantification

  • Inject the calibration standards.

  • For each standard, calculate the Response Factor (RF) using the formula: RF = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

  • Plot the Area Ratio (Area_Analyte / Area_IS) against the Concentration Ratio (Conc_Analyte / Conc_IS).

  • Perform a linear regression. The correlation coefficient (R²) should be ≥ 0.99.

  • Inject the prepared sample and calculate the concentration of 5-Cl-2-MBA using the calibration curve and the known concentration of the internal standard.

Method Validation Framework (ICH Q2(R2))

The same validation parameters described for the HPLC method are required for the GC method. The table of parameters and acceptance criteria in Section 3.3 is directly applicable.

Advanced Sample Preparation: Handling Complex Matrices

While direct dilution is often sufficient, highly complex or "dirty" reaction mixtures may require additional cleanup to protect the analytical column and remove interferences.

  • Liquid-Liquid Extraction (LLE): Can be used to transfer 5-Cl-2-MBA from an aqueous or highly polar reaction solvent into an immiscible organic solvent compatible with the GC or HPLC method.

  • Bisulfite Extraction: This is a classic chemical method highly specific for aldehydes.[13] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble adduct, which can be separated from other organic components. The reaction is reversible; after washing the aqueous layer to remove impurities, the addition of a base will regenerate the pure aldehyde, which can then be extracted and analyzed.[14] This technique is exceptionally useful for isolating the analyte from a mixture containing ketones or other non-aldehyde carbonyls.

Overall Analytical Workflow

The end-to-end process, from sample receipt to final data reporting, follows a structured path.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Receive Reaction Mixture Aliquot Prep Dilution & Filtration (Add Internal Standard for GC) Sample->Prep Method Select Method HPLC or GC Prep->Method Standards Prepare Calibration Standards Standards->Method HPLC HPLC-UV Analysis Method->HPLC GC GC-FID Analysis Method->GC Cal Generate Calibration Curve HPLC->Cal GC->Cal Quant Quantify Analyte in Sample Cal->Quant Report Final Report: Concentration (e.g., mg/mL) Validation Summary Quant->Report

Caption: Comprehensive workflow for the quantification of 5-Cl-2-MBA.

Conclusion

The HPLC-UV and GC-FID methods detailed in this guide provide reliable, robust, and accurate means for quantifying this compound in reaction mixtures. The choice of method depends on available instrumentation and specific matrix characteristics. By grounding these protocols in fundamental chromatographic principles and adhering to a strict validation framework based on ICH guidelines, researchers and drug development professionals can generate high-quality, defensible data essential for advancing chemical synthesis projects.

References

Applikations- und Protokoll-Leitfaden: Derivatisierung von 5-Chlor-2-methylbenzaldehyd für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 5-Chlor-2-methylbenzaldehyd, einer Schlüsselkomponente in verschiedenen Synthesewegen. Die direkte Analyse dieses Aldehyds mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund seiner Polarität und potenziellen thermischen Instabilität oft mit Herausforderungen verbunden. Die Derivatisierung wandelt den Analyten in eine flüchtigere und thermisch stabilere Form um, was zu einer verbesserten chromatographischen Auflösung, erhöhter Empfindlichkeit und zuverlässigeren Quantifizierung führt.

Wissenschaftliche Grundlagen und strategische Überlegungen

Die Analyse von Aldehyden wie 5-Chlor-2-methylbenzaldehyd mittels GC-MS erfordert oft eine Derivatisierung, um deren Flüchtigkeit zu erhöhen und die chromatographische Leistung zu verbessern.[1] Ohne diesen Schritt können Probleme wie schlechte Peakform, geringe Empfindlichkeit und thermischer Abbau im Injektor oder auf der Säule auftreten. Die Wahl der Derivatisierungsmethode hängt von der spezifischen chemischen Struktur des Analyten und der vorhandenen funktionellen Gruppe ab.

Für Carbonylverbindungen sind zwei Hauptstrategien besonders wirksam: die Oximierung und die Silylierung.

  • Oximierung mit PFBHA: Die Reaktion mit O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA) ist eine weit verbreitete und robuste Methode zur Derivatisierung von Aldehyden und Ketonen.[2] PFBHA reagiert mit der Carbonylgruppe zu einem stabilen Oxim.[3] Die Einführung der Pentafluorobenzyl-Gruppe erhöht nicht nur die Flüchtigkeit und thermische Stabilität des Moleküls, sondern macht es auch sehr empfindlich für die Detektion mittels Elektroneneinfang-Detektor (ECD) oder für die massenspektrometrische Analyse, insbesondere im negativen chemischen Ionisationsmodus (NCI-MS).

  • Silylierung mit BSTFA: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) ersetzen aktive Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe.[4][5] Obwohl Aldehyde selbst keine aktiven Wasserstoffatome besitzen, kann die Silylierung nach einer initialen Reaktion, die eine Hydroxylgruppe erzeugt (z. B. durch Reduktion oder Oximierung), oder zur Derivatisierung anderer funktioneller Gruppen im Molekül eingesetzt werden. Bei Aldehyden kann es unter bestimmten Bedingungen zu Enolisierung und anschließender Silylierung des Enols kommen, was jedoch zu gemischten Derivaten führen kann.[6] Daher wird die Silylierung für Aldehyde oft in Kombination mit anderen Methoden oder für Moleküle mit zusätzlichen derivatisierbaren Gruppen in Betracht gezogen.

Für 5-Chlor-2-methylbenzaldehyd ist die Oximierung mit PFBHA die Methode der Wahl, da sie direkt an der Ziel-Carbonylgruppe ansetzt und ein stabiles, gut nachweisbares Derivat erzeugt.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle wurden für eine robuste und reproduzierbare Derivatisierung von 5-Chlor-2-methylbenzaldehyd in Vorbereitung auf die GC-MS-Analyse entwickelt.

Protokoll 1: Oximierung mit PFBHA

Diese Methode ist hochempfindlich und spezifisch für die Carbonylgruppe.

Materialien und Reagenzien:

  • 5-Chlor-2-methylbenzaldehyd-Standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA), Derivatisierungsgrad (≥99.0%)[7]

  • Lösungsmittel (isooktan oder Toluol), GC-Qualität

  • Natriumsulfat, wasserfrei

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

  • Vortex-Mischer

Schritt-für-Schritt-Protokoll:

  • Herstellung der PFBHA-Lösung: Eine 10-20 mg/ml-Lösung von PFBHA in einem geeigneten Puffer (z. B. 100 mM TRIS-HCl, pH 7,4) oder Wasser in einem Glasgefäß vorbereiten. Die Lösung sollte frisch angesetzt werden.

  • Probenvorbereitung: Eine bekannte Menge des 5-Chlor-2-methylbenzaldehyds in einem Reaktionsgefäß einwiegen oder eine Aliquote einer Stammlösung verwenden. Das Lösungsmittel (falls vorhanden) unter einem sanften Stickstoffstrom abdampfen.

  • Derivatisierungsreaktion: 50 µL der PFBHA-Lösung und 500 µL eines organischen Lösungsmittels (z. B. Isooktan) zur getrockneten Probe geben.

  • Inkubation: Das Gefäß fest verschließen und für 60 Minuten bei 60-70 °C in einem Heizblock oder Wasserbad inkubieren. Gelegentliches Mischen mittels Vortex-Mischer fördert die Reaktion.

  • Phasentrennung und Aufreinigung: Nach dem Abkühlen auf Raumtemperatur die wässrige (untere) Phase verwerfen. Die organische (obere) Phase, die das Derivat enthält, über eine kleine Menge wasserfreies Natriumsulfat leiten, um restliches Wasser zu entfernen.

  • Analyse: Die klare organische Lösung direkt in ein GC-Vial überführen und mittels GC-MS analysieren.

Begründung der experimentellen Entscheidungen:

  • Reagenzüberschuss: Ein molarer Überschuss an PFBHA stellt sicher, dass die Reaktion vollständig abläuft.

  • Temperatur und Zeit: Die gewählten Inkubationsbedingungen stellen einen Kompromiss zwischen einer schnellen Reaktionskinetik und der Vermeidung des thermischen Abbaus des Analyten oder Derivats dar.

  • Lösungsmittelauswahl: Isooktan ist ein gängiges, unpolares Lösungsmittel, das mit den meisten GC-Säulen kompatibel ist und eine gute Extraktion des Oxim-Derivats aus der wässrigen Phase ermöglicht.

Abbildung 1: Workflow der PFBHA-Derivatisierung.

Protokoll 2: Silylierung mit BSTFA (+TMCS)

Obwohl für Aldehyde weniger direkt, kann die Silylierung in bestimmten Kontexten nützlich sein, insbesondere wenn andere funktionelle Gruppen vorhanden sind oder eine Alternative zur Oximierung benötigt wird. Ein Katalysator wie Trimethylchlorsilan (TMCS) wird oft hinzugefügt, um die Reaktionseffizienz zu steigern, insbesondere bei sterisch gehinderten Gruppen.[8]

Materialien und Reagenzien:

  • 5-Chlor-2-methylbenzaldehyd-Standard

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Lösungsmittel (Acetonitril oder Pyridin), Silylierungsqualität

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss und Septum)

  • Heizblock oder Wasserbad

Schritt-für-Schritt-Protokoll:

  • Probenvorbereitung: Eine bekannte Menge des Analyten in ein Reaktionsgefäß geben. Die Probe muss absolut trocken sein, da Silylierungsreagenzien extrem feuchtigkeitsempfindlich sind.[5] Gegebenenfalls das Lösungsmittel unter Stickstoff abdampfen.

  • Reaktion: 50 µL Lösungsmittel (z. B. Acetonitril) und 50 µL BSTFA (+1% TMCS) zur trockenen Probe geben.

  • Inkubation: Das Gefäß sofort fest verschließen und für 30-60 Minuten bei 60 °C inkubieren.

  • Analyse: Nach dem Abkühlen auf Raumtemperatur kann die Probe direkt mittels GC-MS analysiert werden. Eine Aufreinigung ist in der Regel nicht erforderlich, da das Reagenz und seine Nebenprodukte flüchtig sind.[5]

Begründung der experimentellen Entscheidungen:

  • Feuchtigkeitsausschluss: Wasser reagiert schnell mit BSTFA und verringert die Ausbeute. Die Verwendung von trockenen Lösungsmitteln und Glasgeräten ist entscheidend.

  • Katalysator (TMCS): TMCS erhöht die Reaktivität von BSTFA und ermöglicht die Silylierung von sterisch anspruchsvolleren oder weniger reaktiven Stellen.

  • Lösungsmittel: Pyridin kann als Lösungsmittel und als Säurefänger für das während der Reaktion entstehende HCl dienen, was das Reaktionsgleichgewicht in Richtung der Produkte verschiebt.

Abbildung 2: Workflow der BSTFA-Silylierung.

GC-MS-Analyseparameter

Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.

ParameterEmpfehlung für PFBHA-Oxim-DerivatBegründung
GC-Säule Schwach bis mittelpolar, z. B. 5% Phenyl-Methylpolysiloxan (DB-5ms, HP-5ms)Bietet eine gute Trennung für aromatische und halogenierte Verbindungen.
Säulenmaße 30 m x 0,25 mm ID x 0,25 µm FilmdickeStandardabmessungen für eine gute Balance zwischen Auflösung und Analysezeit.
Trägergas Helium, konstante Flussrate von 1,0-1,2 ml/minInertgas, das eine gute chromatographische Effizienz bietet.
Injektor-Temperatur 250 - 280 °CHoch genug, um eine schnelle Verdampfung des Derivats zu gewährleisten, aber niedrig genug, um einen thermischen Abbau zu vermeiden.
Injektionsmodus Splitless (für Spurenanalytik) oder Split (für höhere Konzentrationen)Der Splitless-Modus maximiert die auf die Säule übertragene Probenmenge und damit die Empfindlichkeit.
Ofentemperaturprogramm Start bei 60-80°C (2 min halten), dann Rampe von 10-20°C/min bis 280-300°C (5 min halten)Das Programm ermöglicht die Trennung von Lösungsmitteln und leichten Verunreinigungen bei niedrigen Temperaturen und eluiert dann das schwerer flüchtige Derivat.[9]
MS-Transferlinie 280 °CVerhindert die Kondensation des Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle-Temp. 230 °CStandardtemperatur für die Elektronenionisation (EI).
Ionisationsenergie 70 eVStandardenergie für die Erzeugung reproduzierbarer und bibliotheksvergleichbarer Massenspektren.
Scan-Modus Full Scan (m/z 50-500) zur Identifizierung; Selected Ion Monitoring (SIM) zur QuantifizierungDer SIM-Modus erhöht die Empfindlichkeit und Selektivität durch die Überwachung spezifischer Ionen des Derivats.

Methodenvalidierung

Eine gründliche Methodenvalidierung ist unerlässlich, um die Zuverlässigkeit und Genauigkeit der analytischen Ergebnisse sicherzustellen.[10] Die Validierung sollte gemäß den Richtlinien der International Council for Harmonisation (ICH) Q2(R1) oder ähnlichen Standards durchgeführt werden.[10][11]

Zu validierende Schlüsselparameter:

ParameterBeschreibungAkzeptanzkriterien (Beispiel)
Spezifität/Selektivität Fähigkeit, den Analyten eindeutig in Gegenwart anderer Komponenten (z. B. Matrix, Verunreinigungen) zu bestimmen.[12][13]Chromatographische Auflösung > 1,5 zwischen dem Analyten-Peak und dem nächstgelegenen anderen Peak.
Linearität Proportionalität des Messsignals zur Konzentration des Analyten über einen definierten Bereich.[14]Korrelationskoeffizient (r²) ≥ 0,995 für eine Kalibrierkurve mit mindestens 5 Konzentrationsniveaus.
Arbeitsbereich Der Konzentrationsbereich, in dem die Methode eine akzeptable Linearität, Genauigkeit und Präzision aufweist.[12]Definiert durch die Grenzen der Linearitätsstudie.
Genauigkeit (Richtigkeit) Übereinstimmung zwischen dem gemessenen Wert und dem wahren oder akzeptierten Referenzwert. Wird oft als Wiederfindungsrate ausgedrückt.[11]85-115% Wiederfindung bei verschiedenen Konzentrationsniveaus (niedrig, mittel, hoch).
Präzision Maß für die Streuung unabhängiger Messergebnisse. Unterscheidung zwischen Wiederholpräzision (Intra-Assay) und Vergleichspräzision (Inter-Assay).Relative Standardabweichung (RSD) ≤ 15% (≤ 20% an der unteren Quantifizierungsgrenze, LOQ).[14]
Nachweisgrenze (LOD) Die niedrigste Konzentration des Analyten, die vom Hintergrundrauschen unterschieden, aber nicht unbedingt quantifiziert werden kann.Signal-Rausch-Verhältnis (S/N) ≥ 3.[14]
Quantifizierungsgrenze (LOQ) Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann.Signal-Rausch-Verhältnis (S/N) ≥ 10.[11]
Robustheit Fähigkeit der Methode, unbeeinflusst von kleinen, bewussten Variationen der Methodenparameter zu bleiben.RSD der Ergebnisse unter variierten Bedingungen sollte innerhalb akzeptabler Grenzen liegen.

Zusammenfassung und Ausblick

Die Derivatisierung von 5-Chlor-2-methylbenzaldehyd, insbesondere durch Oximierung mit PFBHA, ist eine entscheidende Voraussetzung für eine erfolgreiche quantitative Analyse mittels GC-MS. Sie überwindet die Nachteile der direkten Analyse, wie geringe Flüchtigkeit und thermische Instabilität, und führt zu einer signifikanten Verbesserung der chromatographischen Leistung und der Nachweisempfindlichkeit. Das hier vorgestellte PFBHA-Protokoll bietet eine robuste und validierbare Methode, die in Forschungs- und Entwicklungslaboren zuverlässige Ergebnisse liefert. Die sorgfältige Optimierung der GC-MS-Parameter und eine umfassende Methodenvalidierung gemäß etablierten Richtlinien sind unerlässlich, um die wissenschaftliche Integrität der erzeugten Daten zu gewährleisten.

Referenzen

  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). CymitQuimica. --INVALID-LINK--

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Al-Sarraf, H., & El-Shahawi, M. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. --INVALID-LINK--

  • O-(2,3,4,5,6-Pentafluorbenzyl)-hydroxylamin -hydrochlorid. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. --INVALID-LINK--

  • Nachweismethoden und quantitative Bestimmung von Aldehyden. (n.d.). Georg Thieme Verlag. --INVALID-LINK--

  • O-(2,3,4,5,6-Pentafluorbenzyl)-hydroxylamin -hydrochlorid ≥98%. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. (2016). ResearchGate. --INVALID-LINK--

  • Derivatization reaction of carbonyls with PFBHA. (n.d.). ResearchGate. --INVALID-LINK--

  • Gaschromatographie. (n.d.). Thüringer Landesamt für Umwelt, Bergbau und Naturschutz. --INVALID-LINK--

  • BSTFA. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride. (n.d.). PubChem. --INVALID-LINK--

  • Validierung chromatographischer Methoden. (2017). HHAC - Labor Dr. Heusler GmbH. --INVALID-LINK--

  • Possible artifact formation between an aldehyde and MSTFA, as well as.... (n.d.). ResearchGate. --INVALID-LINK--

  • Einführendes Praktikum in die GC. (n.d.). Universität Regensburg. --INVALID-LINK--

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. --INVALID-LINK--

  • Leitlinie zur Methodenvalidierung. (2004). Umweltbundesamt. --INVALID-LINK--

  • Leitfaden für die Qualitätssicherung (Validierung und Anwendung) von Untersuchungsverfahren im Bereich der klinischen Chromatografie und Massenspektrometrie. (2022). AWMF. --INVALID-LINK--

  • TS-38832 - BSTFA GC Silylierungsreagenz + 1% TMCS, 10 g. (n.d.). Analytics-Shop. --INVALID-LINK--

  • Richtlinie zur Qualitätssicherung bei forensisch-chemischen Untersuchungen von Betäubungs- und Arzneimitteln. (n.d.). gtfch.org. --INVALID-LINK--

  • bstfa. (n.d.). SUPELCO - Sigma-Aldrich. --INVALID-LINK--

  • Leitfaden zur Validierung chemisch-physikalischer Prüfverfahren und zur Abschätzung der Messunsicherheit. (2017). Schweizerische Akkreditierungsstelle SAS. --INVALID-LINK--

  • Analytische Methoden. (n.d.). Lebensmittelchemie und Analytische Chemie. --INVALID-LINK--

  • Analyse nichtflüchtiger Verbindungen mit GC-MS: Ein Leitfaden. (n.d.). --INVALID-LINK--

  • Optimierung und Anwendung eines schnellen GC-MS-Systems für mobile Messungen flüchtiger organischer Substanzen. (n.d.). --INVALID-LINK--

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2007). ResearchGate. --INVALID-LINK--

  • Vachier, I., et al. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free Radical Biology and Medicine, 18(6), 1135-1140. --INVALID-LINK--

References

The Strategic Role of 5-Chloro-2-methylbenzaldehyde in the Synthesis of Advanced Dyes and Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Intermediate

5-Chloro-2-methylbenzaldehyde, a substituted aromatic aldehyde with the chemical identifier CAS number 58966-34-0, serves as a pivotal intermediate in the fine chemical industry.[1][2][3] Its unique molecular architecture, featuring a chlorine atom and a methyl group on the benzaldehyde framework, offers a versatile platform for the synthesis of a diverse array of complex organic molecules. While its applications span pharmaceuticals and agrochemicals, its role in the manufacturing of high-performance dyes and pigments is of significant interest to researchers and chemical engineers. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of colorants, detailing reaction mechanisms, experimental protocols, and the underlying chemical principles that govern its utility.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory and industrial setting.

PropertyValueReference
CAS Number 58966-34-0[1][2]
Molecular Formula C₈H₇ClO[4]
Molecular Weight 154.59 g/mol [4]
Appearance Solid[4]
Boiling Point 233 °C
Flash Point 105 °C
Density 1.195 g/cm³

Safety and Handling: this compound is classified as acutely toxic if swallowed.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in Azo Dye Synthesis: A Hypothetical Framework

Azo dyes represent the largest class of synthetic colorants used in a multitude of industries.[5] They are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic moieties. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.[5][6]

While direct synthesis of an azo dye from this compound is not the primary route, it can be chemically modified to serve as a precursor to a coupling component. A plausible synthetic strategy involves the introduction of an amino group to the aromatic ring, which can then be diazotized. Alternatively, the aldehyde functionality can be used to synthesize a more complex coupling component through condensation reactions.

Conceptual Synthetic Pathway & Workflow

The following diagram illustrates a conceptual workflow for the synthesis of an azo dye, starting from a primary aromatic amine and a coupling component. This general principle can be adapted for intermediates derived from this compound.

Azo Dye Synthesis Workflow Conceptual Workflow for Azo Dye Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification A Primary Aromatic Amine B NaNO₂ / HCl (0-5 °C) A->B Reaction C Diazonium Salt B->C Formation E Alkaline Medium F Azo Dye C->F Coupling Reaction D Coupling Component (e.g., derivatized phenol or aniline) D->E Dissolution G Crude Dye Precipitate F->G Precipitation H Filtration & Washing G->H Process I Purified Azo Dye H->I Final Product

Caption: Conceptual workflow for the synthesis of azo dyes.

General Protocol for Azo Dye Synthesis

This protocol outlines the fundamental steps for synthesizing an azo dye, which can be adapted by the experienced researcher for specific intermediates derived from this compound.[5][6]

Materials:

  • Primary aromatic amine (e.g., aniline derivative)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Coupling component (e.g., phenol, naphthol, or an aromatic amine)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • Diazotization:

    • Dissolve the primary aromatic amine in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

    • Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.

  • Preparation of the Coupling Solution:

    • Dissolve the coupling component in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the crude dye by vacuum filtration.

    • Wash the solid with a cold saturated sodium chloride solution and then with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

Role in Heterocyclic Pigment Synthesis via Condensation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds that can function as pigments. The aldehyde group is particularly susceptible to condensation reactions with active methylene compounds, a classic example being the Knoevenagel condensation. This reaction provides a powerful tool for carbon-carbon bond formation and the construction of complex molecular architectures with extended chromophoric systems.

The Knoevenagel Condensation: A Pathway to Chromophores

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. The product is typically an α,β-unsaturated compound, which often exhibits color due to its extended conjugated system.

Knoevenagel Condensation Mechanism Mechanism of Knoevenagel Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Enolate Z-CH⁻-Z' Active Methylene->Enolate + Base - HB⁺ Base Base Aldehyde R-CHO (this compound) Intermediate R-CH(O⁻)-CH(Z)-Z' Enolate->Intermediate + R-CHO Protonated_Intermediate R-CH(OH)-CH(Z)-Z' Intermediate->Protonated_Intermediate + H⁺ Product R-CH=C(Z)-Z' Protonated_Intermediate->Product - H₂O

Caption: Simplified mechanism of the Knoevenagel condensation.

Exemplary Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of an aromatic aldehyde with malononitrile, a common active methylene compound. This reaction can be adapted for this compound to synthesize a potential pigment precursor.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or another basic catalyst (e.g., ammonium acetate)

  • Ethanol or another suitable solvent

  • Glacial acetic acid (optional, for catalysis)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound and an equimolar amount of malononitrile in ethanol.

    • Add a catalytic amount of piperidine (a few drops).

  • Reaction:

    • Stir the reaction mixture at room temperature or gently heat under reflux.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be collected by filtration and washed with cold ethanol.

  • Purification:

    • Recrystallize the crude product from a suitable solvent to obtain the purified condensation product.

Conclusion and Future Outlook

This compound is a valuable and versatile intermediate with significant potential in the synthesis of novel dyes and pigments. Its reactivity, particularly of the aldehyde group in condensation reactions, allows for the construction of complex chromophoric systems. While direct applications in commercially available colorants may not be extensively documented in public literature, the fundamental principles of organic synthesis strongly support its utility in creating custom colorants with specific properties. Future research in this area could focus on synthesizing a library of dyes and pigments derived from this compound and evaluating their coloristic properties, lightfastness, and thermal stability for applications in textiles, coatings, and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this key chemical intermediate. We will move beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route, which commonly involves the formylation of 4-chlorotoluene.[1][2] Potential impurities include:

  • Unreacted Starting Material: Residual 4-chlorotoluene is a common impurity.

  • Isomeric Byproducts: Although the methyl and chloro groups direct the formylation, small amounts of other positional isomers can be formed.

  • Oxidation Product: Aldehydes are susceptible to oxidation, especially when heated in the presence of air. This can lead to the formation of 5-chloro-2-methylbenzoic acid.

  • Residual Solvents and Reagents: Solvents used in the synthesis (e.g., N,N-dimethylformamide) or reagents from the workup may persist in the crude product.[3]

Q2: What are the primary methods for purifying crude this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The three most effective techniques are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities and starting materials with a significantly different boiling point.

  • Recrystallization / Suspension Washing: Excellent for removing small amounts of impurities that have different solubility profiles from the main product. A suspension wash is particularly effective for removing highly soluble impurities.[4]

  • Flash Column Chromatography: The most powerful technique for separating compounds with similar polarities, such as isomeric byproducts.[5][6]

Q3: What are the key physical properties of pure this compound?

A3: Knowing the physical properties of the target compound is critical for designing a successful purification strategy.

PropertyValueSource
CAS Number 58966-34-0[7]
Molecular Formula C₈H₇ClO[3]
Molecular Weight 154.59 g/mol [7]
Boiling Point ~233 °C (at 760 mmHg)[3]
Density ~1.195 g/cm³[3]
Appearance Solid
Solubility Slightly soluble in water; soluble in most organic solvents.[3]

Purification Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Troubleshooting Vacuum Distillation

The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal degradation.

dot

Caption: General workflow for vacuum distillation.

Q: My product is darkening or turning black in the distillation flask, and the yield is low. What's happening?

A: This strongly suggests thermal decomposition. Aldehydes can be sensitive to high temperatures, leading to polymerization or oxidation.

Likely Cause Scientific Rationale & Solution
Pressure Too High The boiling point is directly related to the system pressure. If the vacuum is not strong enough, the temperature required for distillation will be too high, causing decomposition. Solution: Ensure your vacuum pump is pulling a strong, stable vacuum (ideally <10 mmHg). Check all joints and connections for leaks.
Heating Too Long/High Prolonged exposure to heat, even under vacuum, can degrade the sample. The heating mantle temperature may be significantly higher than the internal vapor temperature. Solution: Use a suitable heat transfer medium like an oil bath for uniform heating. Heat the distillation flask gradually and do not exceed the required temperature. Once the product has distilled, remove the heat source promptly.
Presence of Oxygen Residual air in the system can lead to oxidation of the aldehyde to the corresponding carboxylic acid at high temperatures. Solution: Before heating, ensure the system is thoroughly purged with an inert gas like nitrogen or argon. Maintain a slight positive pressure of inert gas if using a gas bubbler.
Troubleshooting Recrystallization / Suspension Wash

Recrystallization is a powerful technique for achieving high purity, but it requires careful solvent selection.

Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution is supersaturated.[6] The solute separates as a liquid phase instead of a solid crystalline lattice.

Likely Cause Scientific Rationale & Solution
Inappropriate Solvent System The solvent may be too good, keeping the compound dissolved even at low temperatures, or the cooling may be too rapid, preventing orderly crystal lattice formation. Solution: Employ a two-solvent system. Dissolve the crude product in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone) where it is very soluble. Then, slowly add a "bad" or anti-solvent (e.g., water, hexanes) in which it is poorly soluble, dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the good solvent to clarify and then allow it to cool slowly.[6]
Cooling Rate Too Fast Rapid cooling does not provide enough time for molecules to align into a crystal lattice, favoring the formation of an amorphous oil. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Once at room temperature, move it to a refrigerator, and finally to a freezer. Slow, stepwise cooling is key.
High Impurity Load High concentrations of impurities can disrupt crystallization (freezing point depression). Solution: First, perform a simple purification step like a suspension wash. Stir the crude solid in a solvent where the product is sparingly soluble but the impurities are very soluble (e.g., cold hexanes or a hexanes/ethyl acetate mixture). Filter the solid product, which will now be enriched and more amenable to recrystallization.
Troubleshooting Flash Column Chromatography

Chromatography is essential when dealing with impurities of similar polarity to the product.

dot

G Start Low Purity after Column CheckTLC Analyze Pre- & Post-Column TLC Start->CheckTLC PoorSep Poor Separation (Overlapping Spots) CheckTLC->PoorSep Yes Streaking Streaking on TLC/Column CheckTLC->Streaking No, spots are distinct Solvent Optimize Mobile Phase: - Decrease polarity (lower % EtOAc) - Test other solvent systems (e.g., DCM/Hexanes) PoorSep->Solvent Column Improve Column Parameters: - Use a longer/thinner column - Use finer silica gel PoorSep->Column Overload Sample Overload: - Load less material onto the column Streaking->Overload Insoluble Sample Insolubility: - Dissolve sample in minimum DCM - Adsorb onto silica (dry loading) Streaking->Insoluble

Caption: Decision tree for troubleshooting column chromatography.

Q: My TLC shows good separation, but the fractions from the column are still mixed. Why?

A: This is a common issue that usually relates to the technique of packing the column or loading the sample.

Likely Cause Scientific Rationale & Solution
Poor Column Packing Cracks, channels, or air bubbles in the silica bed create pathways where the solvent and sample can travel unevenly, ruining separation. Solution: Pack the column using the "slurry method." Mix the silica gel with the mobile phase to create a uniform slurry, then pour it into the column and allow it to settle with gentle tapping. Never let the top of the silica bed run dry.[6]
Sample Band Too Wide The sample should be loaded onto the column in as narrow a band as possible. If the initial band is too wide, the separated compound bands will also be wider and will overlap as they travel down the column. Solution: Dissolve the crude product in the absolute minimum amount of solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).[5] For less soluble compounds, use "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column.
Running the Column Too Fast Pushing the solvent through the column too quickly does not allow for proper equilibration between the stationary phase (silica) and the mobile phase, leading to poor separation. Solution: Maintain a steady, controlled flow rate. A typical rate is a solvent level decrease of about 5 cm per minute.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a clean, dry short-path distillation apparatus. Use a pear-shaped flask for the sample to ensure good mixing and minimize the surface area. Connect the apparatus to a vacuum pump with a cold trap in between.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Evacuation: Seal the system and slowly apply vacuum. Check for leaks.

  • Distillation: Once a stable, low pressure is achieved, begin stirring and gently heat the flask using an oil bath.

  • Fraction Collection: Collect a small forerun fraction, which may contain volatile impurities. Then, collect the main fraction distilling at a constant temperature and pressure. Monitor the purity of the distillate using TLC or GC.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Purification by Suspension Wash & Recrystallization
  • Suspension Wash:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a cold solvent in which the product is poorly soluble but impurities are soluble (e.g., a 10:1 mixture of hexanes:ethyl acetate).

    • Stir the slurry vigorously for 15-20 minutes at room temperature or in an ice bath.

    • Collect the solid by vacuum filtration, washing with a small amount of the cold solvent.

  • Recrystallization:

    • Transfer the washed solid to a clean Erlenmeyer flask.

    • Add the minimum amount of a suitable hot solvent (e.g., ethanol) to fully dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

    • Slowly add a hot anti-solvent (e.g., water) until the solution is persistently turbid. Add 1-2 drops of the hot primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

References

Common side products in the synthesis of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you identify and mitigate the formation of common side products, ensuring the integrity and purity of your target compound.

Introduction to the Synthetic Landscape

The synthesis of this compound, a key intermediate in various pharmaceutical and chemical manufacturing processes, typically originates from 4-chlorotoluene. The primary synthetic strategies involve the introduction of a formyl group onto the aromatic ring via electrophilic substitution or a multi-step approach involving side-chain modification followed by oxidation or hydrolysis. Each route, while effective, presents a unique set of challenges, primarily concerning regioselectivity and the potential for side-product formation. This guide will dissect these challenges and offer robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a mixture of isomeric aldehydes. How can I improve the regioselectivity for the desired this compound?

Root Cause Analysis:

The formation of isomeric aldehydes is a common issue in the electrophilic formylation of 4-chlorotoluene. The starting material possesses two substituents—a methyl group (-CH₃) and a chlorine atom (-Cl)—both of which are ortho, para-directing. The methyl group is an activating group, while the chlorine atom is a deactivating group. The directing effects of these two groups are competitive, leading to the formation of a mixture of isomers.

  • Desired Product: this compound (formylation at the position ortho to the methyl group and meta to the chlorine).

  • Common Isomeric Side Products:

    • 2-Chloro-4-methylbenzaldehyde: Formylation at the position ortho to the chlorine and meta to the methyl group.

    • 3-Chloro-6-methylbenzaldehyde: Formylation at the position para to the chlorine and ortho to the methyl group.

The ratio of these isomers is highly dependent on the chosen formylation method and the reaction conditions.

Troubleshooting Strategies:

StrategyMechanism of ActionExpected Outcome
Choice of Formylation Reagent Steric hindrance and the nature of the electrophile play a crucial role. The Gattermann-Koch reaction (using CO/HCl/AlCl₃/CuCl) or the Vilsmeier-Haack reaction (using POCl₃/DMF) are common choices. The bulkier the formylating agent, the more it will favor the less sterically hindered position.The Vilsmeier-Haack reagent is generally bulkier than the electrophile in the Gattermann-Koch reaction, which can sometimes lead to improved selectivity. Experimenting with different formylating agents is recommended.
Reaction Temperature Lowering the reaction temperature can often enhance the selectivity of electrophilic aromatic substitution reactions by favoring the kinetically controlled product over the thermodynamically controlled one.Running the reaction at 0°C or even lower temperatures may improve the ratio of the desired this compound.
Lewis Acid Catalyst The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄) can influence the regioselectivity by coordinating with the substituents and altering their directing effects.A systematic screening of different Lewis acids and their concentrations should be performed to optimize the isomer ratio. For instance, TiCl₄ is known to sometimes offer different selectivity profiles compared to AlCl₃.[1]

Experimental Protocol: Optimization of Vilsmeier-Haack Formylation

  • To a stirred solution of 4-chlorotoluene (1 equivalent) in anhydrous 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, 1.1 equivalents) at 0°C under an inert atmosphere.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC to determine the ratio of isomeric aldehydes.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous layer with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to quantify the isomer ratio. Modify reaction temperature and time as needed based on the results.

FAQ 2: I am observing significant amounts of side-chain chlorinated byproducts in my product mixture. What is causing this and how can I prevent it?

Root Cause Analysis:

This issue is prevalent when employing a synthetic route that involves the free-radical chlorination of the methyl group of 4-chlorotoluene, followed by hydrolysis to the aldehyde. The reaction proceeds via a radical mechanism, and it can be challenging to control the degree of chlorination, leading to a mixture of products.

  • Intended Intermediate: 4-chloro-1-(dichloromethyl)benzene

  • Common Side-Chain Chlorinated Side Products:

    • 4-Chloro-1-(chloromethyl)benzene (mono-chlorinated): Results from incomplete chlorination.

    • 4-Chloro-1-(trichloromethyl)benzene (tri-chlorinated): Results from over-chlorination.

Subsequent hydrolysis of this mixture will yield unreacted starting material, the desired aldehyde, and the corresponding carboxylic acid (from the trichloromethyl group).

Troubleshooting Strategies:

StrategyMechanism of ActionExpected Outcome
Control of Chlorine Stoichiometry Precise control over the molar equivalents of the chlorinating agent (e.g., Cl₂, SO₂Cl₂) is critical.Carefully meter the addition of the chlorinating agent and monitor the reaction progress closely using GC to stop the reaction once the desired dichloromethyl intermediate is maximized.
Initiator Concentration The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) influences the rate of chlorination.Use a minimal effective concentration of the initiator to maintain a controlled reaction rate and avoid rapid over-chlorination.
Reaction Temperature and Light Conditions Free-radical chlorination is sensitive to temperature and UV light.Maintain a consistent and optimized temperature. If using photochemical initiation, ensure a stable and reproducible light source.

Experimental Protocol: Selective Side-Chain Dichlorination

  • In a flask equipped with a reflux condenser, mechanical stirrer, and a gas inlet, charge 4-chlorotoluene (1 equivalent) and a catalytic amount of benzoyl peroxide (0.01 equivalents).

  • Heat the mixture to reflux (approximately 162°C).

  • Introduce chlorine gas (Cl₂) at a slow, controlled rate through the gas inlet.

  • Monitor the reaction mixture periodically by GC analysis to track the formation of mono-, di-, and tri-chlorinated products.

  • Stop the chlorine flow once the concentration of 4-chloro-1-(dichloromethyl)benzene is maximized.

  • Cool the reaction mixture and purge with nitrogen to remove any residual HCl and chlorine.

  • The crude product can then be carried forward to the hydrolysis step.

FAQ 3: My final product is contaminated with the corresponding carboxylic acid. How can I minimize this over-oxidation?

Root Cause Analysis:

The formation of 5-chloro-2-methylbenzoic acid is a result of the over-oxidation of the desired aldehyde product. This can occur under the reaction conditions if an oxidant is used in the synthetic scheme or if the aldehyde is exposed to air over extended periods, especially in the presence of light or impurities.

Troubleshooting Strategies:

StrategyMechanism of ActionExpected Outcome
Stoichiometry of Oxidant If the aldehyde is prepared by oxidation of 5-chloro-2-methylbenzyl alcohol, using a stoichiometric or slight excess of a mild oxidizing agent is crucial.Employ mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) and carefully control the stoichiometry to prevent over-oxidation.[2]
Reaction Time and Temperature Prolonged reaction times or elevated temperatures can promote the oxidation of the aldehyde.Monitor the reaction closely and quench it as soon as the starting alcohol is consumed. Work up the reaction at lower temperatures.
Inert Atmosphere Autoxidation of the aldehyde can occur on exposure to atmospheric oxygen.Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Purification Conditions Aldehydes can be sensitive to air and light during purification.Store the crude product under an inert atmosphere and in the dark. During purification (e.g., distillation or chromatography), take precautions to minimize exposure to air.

Experimental Protocol: Purification of this compound

  • After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., hexanes/ethyl acetate).

  • Perform flash column chromatography on silica gel, eluting with a non-polar solvent system.

  • Alternatively, for larger scales, perform vacuum distillation. Ensure the distillation apparatus is purged with an inert gas before heating.

  • Collect the fractions corresponding to the pure aldehyde.

  • Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.

Visualizing the Reaction Pathways

Diagram 1: Electrophilic Formylation of 4-Chlorotoluene

G cluster_start Starting Material cluster_reaction Formylation Reaction cluster_products Product Mixture 4-Chlorotoluene 4-Chlorotoluene Formylating Agent Formylating Agent Formylating Agent\n(e.g., CO/HCl/AlCl3 or POCl3/DMF) Formylating Agent (e.g., CO/HCl/AlCl3 or POCl3/DMF) This compound This compound 2-Chloro-4-methylbenzaldehyde 2-Chloro-4-methylbenzaldehyde 3-Chloro-6-methylbenzaldehyde 3-Chloro-6-methylbenzaldehyde Formylating Agent->this compound Desired Path Formylating Agent->2-Chloro-4-methylbenzaldehyde Side Product Formylating Agent->3-Chloro-6-methylbenzaldehyde Side Product G 4-Chlorotoluene 4-Chlorotoluene Chlorination Chlorination 4-Chlorotoluene->Chlorination + Cl2, Initiator Monochloro Side Product Monochloro Side Product Chlorination->Monochloro Side Product Incomplete Reaction Dichloro Intermediate Dichloro Intermediate Chlorination->Dichloro Intermediate Desired Trichloro Side Product Trichloro Side Product Chlorination->Trichloro Side Product Over-reaction Hydrolysis Hydrolysis Dichloro Intermediate->Hydrolysis + H2O Hydrolysis_SP Hydrolysis_SP Trichloro Side Product->Hydrolysis_SP + H2O This compound This compound Hydrolysis->this compound Carboxylic Acid\nSide Product Carboxylic Acid Side Product Hydrolysis_SP->Carboxylic Acid\nSide Product

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. These aromatic aldehydes are critical building blocks in pharmaceuticals, agrochemicals, and fine chemicals. However, their synthesis is often plagued by challenges ranging from low yields to the formation of intractable side products. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to help you navigate and optimize your experimental work.

Section 1: Common Synthetic Pathways: A Strategic Overview

The synthesis of a substituted benzaldehyde can be broadly approached via two main strategies: the oxidation of a pre-functionalized precursor (like a toluene or benzyl alcohol) or the direct formylation of an aromatic ring. The choice of method depends heavily on the starting material's availability, the electronic nature of the substituents, and the desired regioselectivity.

Method Category Common Reactions Typical Substrates Key Advantages Common Challenges
Oxidation Swern, Dess-Martin, TEMPO, Metal-Catalyzed (e.g., MnO₂, Pd, Co)Substituted Benzyl AlcoholsHigh selectivity, mild conditions for many reagents.Over-oxidation to carboxylic acid, cost of reagents.[1][2]
Metal-Catalyzed Oxidation (e.g., MnWO₄, Co-ZIF)Substituted ToluenesInexpensive starting materials.[3][4]Harsh conditions, over-oxidation, low selectivity.[5]
Formylation Vilsmeier-HaackElectron-rich arenes (anilines, phenols, activated heterocycles).[6][7]Mild conditions, good for electron-rich systems.Reagent is moisture-sensitive; limited to activated rings.[8][9]
Duff ReactionPhenols and other highly electron-rich arenes.[10]Simple reagents (hexamine).Generally low yields, potential for di-formylation and resin formation.[10][11][12]
Gattermann-KochBenzene, alkylbenzenes.Direct formylation of simple arenes.Uses toxic CO gas; not applicable to phenols or phenol ethers.[13][14][15][16]
Grignard ReactionAryl halides.Excellent for introducing the formyl group to a specific position.Moisture-sensitive, requires inert atmosphere.[17][18]

Section 2: Troubleshooting Guide: From Problem to Solution

This section addresses specific issues encountered during synthesis. Each answer explains the underlying chemical principles and provides actionable steps to resolve the problem.

Question 1: My reaction yield is unexpectedly low or the conversion is incomplete. What are the most likely causes?

Answer: Low yield is a multifaceted problem that can stem from reagent integrity, reaction conditions, or the inherent limitations of the chosen method.

  • Cause A: Reagent Purity and Moisture: Many formylation and oxidation reagents are highly sensitive to impurities and moisture. The Vilsmeier reagent, for instance, is rapidly quenched by water.[8] Similarly, Grignard reagents will be destroyed by protic impurities.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical for moisture-sensitive reactions like Grignard formylation.[19]

  • Cause B: Inadequate Reaction Conditions: Incorrect temperature or insufficient reaction time can lead to incomplete conversion.[12] The Duff reaction, for example, often requires elevated temperatures (150-160°C) to proceed effectively.[20] Conversely, Swern oxidations require cryogenic temperatures (-78 °C) to stabilize the reactive intermediates; allowing the reaction to warm prematurely will cause decomposition and low yields.[2][21]

    • Solution: Monitor your reaction progress diligently using Thin Layer Chromatography (TLC) or HPLC. Optimize temperature and time based on this monitoring. For thermally sensitive products, it is better to run the reaction longer at a lower temperature.

  • Cause C: Intrinsic Method Inefficiency: Some methods are known for being inefficient. The classical Duff reaction, for example, often gives low to moderate yields (15-20%).[22]

    • Solution: If optimization fails, consider an alternative synthetic route. For a phenol that gives a low yield in a Duff reaction, a Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with DMF might provide a better outcome.

LowYield_Troubleshooting start Low Yield Observed q1 Are reagents anhydrous and pure? start->q1 s1 Dry glassware, use anhydrous solvents, fresh reagents. q1->s1 No q2 Is reaction temperature and time optimized? q1->q2 Yes s1->q2 s2 Monitor via TLC/HPLC. Adjust T & t accordingly. q2->s2 No q3 Is the chosen method known to be low-yielding? q2->q3 Yes s2->q3 s3 Consider alternative synthetic route. q3->s3 Yes end_ok Yield Improved q3->end_ok No, re-evaluate a, b s3->end_ok

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My oxidation of a substituted benzyl alcohol is producing the corresponding benzoic acid. How can I improve selectivity for the aldehyde?

Answer: Over-oxidation is a classic challenge. The aldehyde product is often more susceptible to oxidation than the starting alcohol. The key is to use a mild, selective oxidant and carefully control the reaction conditions.

  • Strategy A: Choose a Milder Oxidant:

    • Swern Oxidation: This method uses DMSO activated by oxalyl chloride at -78°C. It is exceptionally mild and compatible with a vast range of functional groups, reliably stopping at the aldehyde stage.[2][23][24]

    • Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides clean and rapid oxidation of primary alcohols to aldehydes at room temperature with high selectivity.[2]

    • TEMPO-mediated Oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (like bleach) is a highly selective and green method.

  • Strategy B: Control Reaction Conditions:

    • Time and Stoichiometry: Do not let the reaction run longer than necessary. Monitor by TLC and quench the reaction as soon as the starting material is consumed. Avoid using a large excess of the oxidizing agent.

    • Catalyst Choice: For catalytic oxidations, the choice of metal and support is crucial. For instance, Co single atoms on nitrogen-doped carbon (Co1/NC) have shown excellent performance, achieving >95% conversion with nearly 99.9% selectivity for benzaldehyde from benzyl alcohol.[1] Similarly, heterogeneous Pd/AlO(OH) nanoparticles are also highly efficient.[25]

Question 3: I am attempting a formylation on a phenol and observing significant amounts of a dark, intractable polymer/resin. What is causing this and how can I prevent it?

Answer: You are likely observing phenol-formaldehyde resin formation. This side reaction is common in acid- or base-catalyzed formylations that use formaldehyde or an equivalent (like hexamine in the Duff reaction), where repeated hydroxymethylation and condensation reactions occur.[11]

  • Solution A: Temperature Management: High temperatures dramatically accelerate polymerization. Maintain the lowest effective temperature for the formylation to proceed at a reasonable rate.[11]

  • Solution B: Stoichiometry Control: Use a formaldehyde-to-phenol ratio of less than one if the reaction allows. For the Duff reaction, carefully controlling the hexamethylenetetramine (HMTA) to phenol ratio is key to minimizing side reactions.[11]

  • Solution C: Slow Addition: Add the formylating agent slowly or portion-wise to the reaction mixture to keep its instantaneous concentration low, disfavoring polymerization.

  • Solution D: Change the Solvent/Acid: In some cases, changing the medium can help. For the Duff reaction, switching from glycerol/boric acid to a strong acid like trifluoroacetic acid (TFA) can sometimes provide cleaner reactions at lower temperatures (~70°C), though this must be tested on a case-by-case basis.[11][22]

Question 4: My formylation reaction is yielding a mixture of ortho and para isomers. How can I improve the regioselectivity?

Answer: Regiocontrol is dictated by both steric and electronic factors, as well as reaction-specific mechanisms.

  • For Phenolic Substrates (Duff, Reimer-Tiemann): These reactions generally favor ortho-formylation.[10] This selectivity is often attributed to the coordination of the electrophilic intermediate with the phenoxide oxygen.[11] If the ortho positions are blocked, the reaction will proceed at the para position.[10] To enhance ortho-selectivity in the Reimer-Tiemann reaction, solvent choice can be influential.[26]

  • For General Electron-Rich Arenes (Vilsmeier-Haack): The Vilsmeier-Haack reaction typically results in substitution at the most electron-rich, sterically accessible position. For monosubstituted anilines or phenol ethers, this is usually the para position.[9] If para-selectivity is poor, it may indicate that the ortho position is electronically competitive and not significantly hindered.

  • Directed Ortho-Metalation (DoM): For ultimate regiocontrol, a DoM strategy is superior. A directing group on the ring (e.g., -OMe, -CONR₂) directs lithiation (using n-BuLi or LDA) to the adjacent ortho position. Quenching this organolithium intermediate with a formylating agent like DMF provides the ortho-aldehyde with very high selectivity.[19]

Method_Selection start What is your Starting Material? sm1 Substituted Toluene or Benzyl Alcohol start->sm1 sm2 Electron-Rich Arene (Phenol, Aniline, etc.) start->sm2 sm3 Aryl Halide start->sm3 q1 Need to avoid over-oxidation? sm1->q1 q2 Is precise regiocontrol (ortho) required? sm2->q2 r5 Grignard Formation + DMF quench sm3->r5 r1 Use Mild Oxidation: Swern, DMP, TEMPO q1->r1 Yes r2 Catalytic Oxidation: MnO₂, Co/Mn salts q1->r2 No r3 Directed ortho-Metalation + DMF quench q2->r3 Yes r4 Vilsmeier-Haack (para) or Duff (ortho) q2->r4 No

Caption: Decision tree for selecting a synthetic method.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns with formylation reactions?

    • A: Reagents for Vilsmeier-Haack (POCl₃) and Swern oxidation (oxalyl chloride) are corrosive, toxic, and react violently with water. These should be handled in a fume hood with appropriate personal protective equipment (PPE). The Gattermann-Koch reaction uses highly toxic and flammable carbon monoxide gas under pressure and requires specialized equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Q: My substituted benzaldehyde is volatile. What are the best practices for purification to avoid product loss?

    • A: Significant product loss can occur during solvent removal and purification.[27] Use a rotary evaporator with controlled temperature and vacuum; avoid excessive heat. For column chromatography, use a solvent system with moderate polarity to ensure the product doesn't elute too quickly with the solvent front. Distillation under reduced pressure is often the best method for final purification of volatile liquids. In some cases, a pre-purification step, such as treating crude benzaldehyde with hydrogen and a hydrogenation catalyst to reduce impurities before distillation, can be effective.[28]

  • Q: Can I use Friedel-Crafts acylation to synthesize benzaldehyde?

    • A: Direct Friedel-Crafts formylation is generally not feasible because the required reagent, formyl chloride (HCOCl), is highly unstable and decomposes to carbon monoxide (CO) and hydrogen chloride (HCl).[29] The Gattermann-Koch reaction essentially generates the "formyl cation" equivalent in situ from CO and HCl under high pressure with a Lewis acid catalyst.[29]

Section 4: Key Experimental Protocols

Protocol 1: Swern Oxidation of a Substituted Benzyl Alcohol

This protocol is a general guideline for the mild oxidation of a primary alcohol to an aldehyde.[2]

  • Setup: Under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM. Then, slowly add dimethyl sulfoxide (DMSO, 2.5 equivalents) dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes at -78 °C.

  • Alcohol Addition: Dissolve the substituted benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes. Stir for 45 minutes at -78 °C.

  • Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by silica gel column chromatography or vacuum distillation.

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol describes the formylation of an activated aromatic compound like N,N-dimethylaniline.[8][9]

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, can be used as solvent) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for 30-60 minutes.

  • Reaction: Dissolve the electron-rich arene (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After addition, allow the mixture to warm to room temperature, then heat to 60-80 °C (temperature depends on substrate reactivity). Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Hydrolysis): Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it onto crushed ice. Then, add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete (often accompanied by a color change).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or ether). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Vilsmeier_Mechanism cluster_0 1. Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF + POCl₃ Vilsmeier [ClCH=N⁺(Me)₂]Cl⁻ Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Arene Ar-H (Electron-Rich Arene) Iminium [Ar-CH=N⁺(Me)₂]Cl⁻ Iminium Salt Intermediate Arene->Iminium Electrophilic Aromatic Substitution Hydrolysis H₂O Workup Iminium->Hydrolysis Product Ar-CHO (Aryl Aldehyde) Hydrolysis->Product

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields in chemical reactions involving 5-Chloro-2-methylbenzaldehyde. As a substituted benzaldehyde, this reagent presents unique challenges due to its electronic properties and steric hindrance. This resource will delve into the causality behind common experimental pitfalls and offer field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

This compound is a solid chlorobenzene derivative with a molecular weight of 154.59 g/mol .[1][2] It is sparingly soluble in water but shows good solubility in most organic solvents.[1] Its chemical reactivity is primarily dictated by the aldehyde functional group, which is susceptible to both nucleophilic attack and oxidation. The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring influences the electrophilicity of the carbonyl carbon.

Q2: How does the substitution pattern on the aromatic ring affect its reactivity?

The ortho-methyl group introduces steric hindrance around the aldehyde, which can impede the approach of bulky nucleophiles.[3][4] This steric effect can lead to slower reaction rates or the need for more forcing conditions compared to less hindered benzaldehydes.[3][4] The para-chloro group is electron-withdrawing, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this is somewhat counteracted by the electron-donating effect of the ortho-methyl group.

Q3: What are the most common side reactions that can lead to low yields?

Several side reactions can contribute to diminished yields:

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid (5-chloro-2-methylbenzoic acid), especially in the presence of air or certain reagents.[5]

  • Cannizzaro Reaction: In the presence of a strong base and the absence of enolizable protons, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid.[6]

  • Dehalogenation: In certain cross-coupling reactions, particularly those employing palladium catalysts, the chloro substituent can be reductively cleaved.[7]

  • Self-Condensation/Polymerization: Under certain conditions, aldehydes can undergo self-condensation reactions.

Q4: How should I purify and store this compound to ensure its quality?

For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography can be effective.[8] It is crucial to store the compound in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and in a cool, dark place to prevent oxidation.

Section 2: General Troubleshooting Workflow for Low Yields

When encountering low yields, a systematic approach is essential for identifying the root cause. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Low Yield Observed reagent_check 1. Verify Starting Material Purity & Reagent Stoichiometry start->reagent_check condition_check 2. Review Reaction Conditions (Temperature, Time, Atmosphere) reagent_check->condition_check If reagents are pure & stoichiometry is correct optimization Systematic Optimization Required reagent_check->optimization If issues found workup_check 3. Analyze Workup & Purification Procedures condition_check->workup_check If conditions are optimal condition_check->optimization If conditions are sub-optimal side_reaction_check 4. Investigate Potential Side Reactions workup_check->side_reaction_check If no product loss during workup workup_check->optimization If product loss is suspected side_reaction_check->optimization If side products are identified success Yield Improved optimization->success

Caption: A logical workflow for troubleshooting low yields in chemical synthesis.

A number of common errors contribute to the majority of low reaction yields.[9] Compound can be lost through careless reaction procedure, during post-reaction manipulations or through decomposition.[9]

Section 3: Specific Troubleshooting Guides for Common Reactions

This section provides detailed guidance for specific reaction types where this compound is frequently used.

Grignard Reactions

Grignard reactions are a powerful tool for C-C bond formation, but are notoriously sensitive to reaction conditions.[10]

Issue: Low yield of the expected secondary alcohol.

Potential Cause Explanation Troubleshooting Steps & Rationale
Moisture in Reaction Grignard reagents are highly basic and react readily with protic sources like water, which quenches the reagent.[10][11]Protocol: Ensure all glassware is flame-dried or oven-dried immediately before use.[9][11] Use anhydrous solvents, and perform the reaction under an inert atmosphere (N₂ or Ar). This minimizes the premature quenching of the Grignard reagent.
Steric Hindrance The ortho-methyl group on this compound can sterically hinder the approach of the Grignard reagent, slowing the reaction rate and potentially favoring side reactions.[3][4]Optimization: Consider using a less bulky Grignard reagent if possible. Alternatively, increasing the reaction temperature or using a Lewis acid catalyst (e.g., CeCl₃) can help to promote the desired reaction.
Impure Magnesium An oxide layer on the magnesium turnings can prevent the initiation of the Grignard reagent formation.Activation: Briefly stir the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane in anhydrous ether or THF until the color dissipates.[11] This removes the passivating oxide layer.
Side Reactions Wurtz coupling of the alkyl halide can compete with Grignard formation.[11] The Grignard reagent can also add to the carbonyl group twice if an ester is used as the starting material.[10][12]Monitoring: Monitor the reaction by TLC or GC-MS to check for the formation of byproducts.[13] If Wurtz coupling is significant, consider adding the alkyl halide slowly to a suspension of activated magnesium.
Wittig Reactions

The Wittig reaction is a versatile method for alkene synthesis from aldehydes.[14][15]

Issue: Low conversion of this compound to the desired alkene.

Potential Cause Explanation Troubleshooting Steps & Rationale
Inefficient Ylide Formation The phosphonium ylide may not be forming in sufficient quantity due to an inappropriate base or reaction conditions.Base Selection: For non-stabilized ylides, strong bases like n-BuLi, NaH, or KOtBu are necessary.[14][16] Ensure the base is fresh and of high purity. The choice of solvent is also critical; THF is commonly used.
Ylide Reactivity Stabilized ylides are less reactive and may require heating to react with the aldehyde.[14] The steric hindrance from the ortho-methyl group can further decrease reactivity.Reaction Conditions: If using a stabilized ylide, consider increasing the reaction temperature. For particularly stubborn reactions, a more reactive ylide might be necessary.
Side Reactions The presence of lithium salts can sometimes lead to the formation of betaine intermediates that can decompose or lead to unwanted side products.[14]Base Choice: Using sodium- or potassium-based bases can sometimes circumvent issues associated with lithium salts.[14]
Difficult Purification The triphenylphosphine oxide (TPPO) byproduct can be difficult to separate from the desired alkene, leading to apparent low yields after purification.[17]Purification Strategy: TPPO can sometimes be removed by precipitation as a complex with ZnCl₂ or by careful column chromatography.[17]
Reductive Amination

Reductive amination is a common method for synthesizing amines from aldehydes.[18]

Issue: Low yield of the target amine and formation of byproducts.

Potential Cause Explanation Troubleshooting Steps & Rationale
Inefficient Imine Formation The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium.Promoting Imine Formation: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the imine.[19] A Lewis acid catalyst like Ti(OEt)₄ can also be used.[19]
Competitive Aldehyde Reduction The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (5-chloro-2-methylbenzyl alcohol).Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[19][20]
Over-alkylation The product amine can react with another molecule of the aldehyde to form a secondary or tertiary amine.Stoichiometry Control: Use a slight excess of the starting amine to favor the formation of the desired product.
Solvent Effects The choice of solvent can impact the reaction. Alcohols, while common, can sometimes participate in side reactions.[20]Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. However, more environmentally friendly options like ethyl acetate can also be effective, particularly with reagents like STAB.[20]
Cross-Coupling Reactions (e.g., Suzuki, Heck)

In these reactions, the chloro-substituent is the reactive site. However, the aldehyde can interfere or lead to side reactions.

Issue: Significant dehalogenation of this compound.

SideReactions start This compound + Catalyst desired_product Desired Cross-Coupled Product start->desired_product Desired Pathway dehalogenation Dehalogenated Benzaldehyde (2-methylbenzaldehyde) start->dehalogenation Side Reaction (Hydrodehalogenation)

Caption: Competing pathways in cross-coupling reactions.

Potential Cause Explanation Troubleshooting Steps & Rationale
Proton Source Traces of water or other protic sources can lead to hydrodehalogenation of the aryl-palladium intermediate.[7]Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[7] Freshly dried solvents and reagents should be used.
Strong Base Strong bases can promote protonolysis and increase the rate of dehalogenation.[7]Base Selection: Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]
Slow Reductive Elimination If the final product-forming step is slow, the aryl-palladium intermediate has more time to undergo side reactions like dehalogenation.Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to accelerate the reductive elimination step.[7]
High Temperature Higher temperatures can increase the rate of dehalogenation relative to the desired cross-coupling reaction.[7]Temperature Optimization: Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find an optimal balance between reaction rate and selectivity.[7]
Aldehyde Interference The aldehyde group can potentially coordinate to the metal catalyst, interfering with the catalytic cycle.Protection Strategy: Consider protecting the aldehyde as an acetal before the cross-coupling reaction, followed by deprotection.[7]

Section 4: Experimental Protocols

Protocol 1: Acetal Protection of this compound

This protocol is useful for reactions where the aldehyde functionality may interfere, such as in certain cross-coupling or Grignard reactions.

  • Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, add triethyl orthoformate (1.5 eq).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the protected aldehyde.

References

Stability of 5-Chloro-2-methylbenzaldehyde under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Experimental Stability for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 5-Chloro-2-methylbenzaldehyde?

A1: this compound is susceptible to degradation under both acidic and basic conditions, as well as through oxidation. Key concerns include:

  • Oxidation: Like many benzaldehydes, it can slowly oxidize in the presence of air to form the corresponding benzoic acid, 5-chloro-2-methylbenzoic acid.[1][2] This process can be accelerated by heat, light, and the presence of oxidizing agents.

  • Base-Induced Disproportionation (Cannizzaro Reaction): As an aldehyde lacking α-hydrogens, it will undergo the Cannizzaro reaction in the presence of a strong base.[3][4][5] This results in a disproportionation reaction, yielding both 5-chloro-2-methylbenzyl alcohol and the salt of 5-chloro-2-methylbenzoic acid.

  • Acid-Catalyzed Reactions: While more stable in acidic than basic media, prolonged exposure to strong acids, especially at elevated temperatures, can lead to condensation or polymerization reactions.[2][6]

Q2: How do the substituents on this compound influence its stability?

A2: The chloro and methyl groups have opposing electronic effects that influence the reactivity of the aldehyde functional group.

  • The chloro group is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This makes the aldehyde more susceptible to nucleophilic attack, potentially accelerating reactions like the Cannizzaro reaction under basic conditions.[1][7]

  • The methyl group is electron-donating, which slightly counteracts the effect of the chloro group by reducing the electrophilicity of the carbonyl carbon.[8]

The net effect is a molecule that remains reactive, and careful control of pH is necessary to prevent unwanted side reactions.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] It is advisable to store it in a cool, dark place.[9][10] For extended storage, refrigeration is recommended.

Q4: Can I anticipate the major degradation products in my reaction mixture?

A4: Yes, based on your reaction conditions, you can predict the likely degradation products:

ConditionMajor Degradation Product(s)
Basic (e.g., NaOH, KOH) 5-chloro-2-methylbenzyl alcohol and 5-chloro-2-methylbenzoic acid (as a salt)
Acidic (strong acid, heat) Potential for oligomeric or polymeric condensation products.
Oxidative (e.g., air, H₂O₂) 5-chloro-2-methylbenzoic acid

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation.

Issue 1: Unexpectedly low yield of the desired product in a base-catalyzed reaction.

  • Possible Cause: You may be observing degradation of your starting material via the Cannizzaro reaction. This is especially likely if you are using a strong base and elevated temperatures.

  • Troubleshooting Steps:

    • Analyze a sample of your reaction mixture by HPLC or GC-MS. Look for the presence of 5-chloro-2-methylbenzyl alcohol and 5-chloro-2-methylbenzoic acid.

    • If the Cannizzaro products are detected, consider the following modifications to your protocol:

      • Use a weaker base: If your reaction allows, switch to a non-nucleophilic or sterically hindered base.

      • Lower the reaction temperature: The Cannizzaro reaction, like many degradation pathways, is accelerated by heat.

      • Protect the aldehyde: If feasible for your synthetic route, consider protecting the aldehyde group as an acetal, which is stable to basic conditions and can be removed later.[11][12]

Issue 2: Formation of an insoluble, sticky precipitate during an acid-catalyzed reaction.

  • Possible Cause: This could be due to acid-catalyzed polymerization or condensation of the benzaldehyde.

  • Troubleshooting Steps:

    • Characterize the precipitate: If possible, obtain an NMR or IR spectrum of the precipitate to confirm if it is a polymeric material.

    • To mitigate this issue:

      • Use the minimum necessary concentration of acid.

      • Maintain a low reaction temperature.

      • Slowly add the acid to the reaction mixture to avoid localized high concentrations.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions, as recommended by ICH guidelines.[13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 30 minutes. Cool, and neutralize with 0.1 M NaOH.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 30 minutes. Cool, and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve in the analytical solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating HPLC method (see Protocol 2).

  • The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[15][16]

Protocol 2: Stability-Indicating HPLC Method

This hypothetical HPLC method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Acetic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 80 20
    20 20 80
    25 20 80
    26 80 20

    | 30 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should provide good separation of the relatively nonpolar this compound from the more polar 5-chloro-2-methylbenzyl alcohol and the more polar 5-chloro-2-methylbenzoic acid.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for this compound.

G cluster_base Basic Conditions (Cannizzaro Reaction) cluster_oxidative Oxidative Conditions 5-Chloro-2-methylbenzaldehyde_base This compound Alcohol 5-Chloro-2-methylbenzyl alcohol 5-Chloro-2-methylbenzaldehyde_base->Alcohol Reduction Carboxylic_Acid 5-Chloro-2-methylbenzoic acid (salt) 5-Chloro-2-methylbenzaldehyde_base->Carboxylic_Acid Oxidation 5-Chloro-2-methylbenzaldehyde_ox This compound Oxidized_Product 5-Chloro-2-methylbenzoic acid 5-Chloro-2-methylbenzaldehyde_ox->Oxidized_Product Oxidation

Figure 1: Primary degradation pathways for this compound.

G Start Start Experiment Check_Conditions Is the reaction under strong basic conditions? Start->Check_Conditions Low_Yield Observe low yield of desired product Check_Conditions->Low_Yield Yes Proceed Proceed with experiment Check_Conditions->Proceed No Analyze_Mixture Analyze reaction mixture by HPLC/GC-MS Low_Yield->Analyze_Mixture Cannizzaro_Products Are Cannizzaro products (alcohol, carboxylic acid) detected? Analyze_Mixture->Cannizzaro_Products Modify_Protocol Modify Protocol: - Use weaker base - Lower temperature - Protect aldehyde Cannizzaro_Products->Modify_Protocol Yes Cannizzaro_Products->Proceed No Modify_Protocol->Start End End Proceed->End

Figure 2: Troubleshooting workflow for low yield in base-catalyzed reactions.

References

Technical Support Center: Methods for Removing Isomeric Impurities from 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are working with 5-Chloro-2-methylbenzaldehyde and facing challenges related to isomeric purity. Achieving high purity is critical, as even small amounts of isomeric impurities can significantly impact downstream reactions, biological activity, and regulatory approval. This document provides in-depth, field-proven insights and step-by-step protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in synthetic this compound?

The isomeric profile of crude this compound is heavily dependent on the synthetic route. Most industrial preparations involve the chlorination of toluene followed by formylation. The initial chlorination of toluene yields a mixture of ortho-, meta-, and para-chlorotoluene, with the ortho and para isomers being predominant.[1][2] Subsequent formylation introduces the aldehyde group, but this reaction may not be perfectly regioselective.

Therefore, the most common isomeric impurities are other chloro-methyl-benzaldehyde isomers, including:

  • 3-Chloro-2-methylbenzaldehyde

  • 4-Chloro-2-methylbenzaldehyde

  • 6-Chloro-2-methylbenzaldehyde

  • Isomers arising from m-chlorotoluene if present in the starting material.

Q2: Why is the separation of these isomers so challenging?

The primary challenge lies in the very similar physicochemical properties of the isomers. They share the same molecular weight and elemental formula and often exhibit nearly identical polarities and volatilities. This leads to:

  • Close Boiling Points: Makes separation by standard distillation extremely difficult, often requiring columns with very high theoretical plate counts that are impractical for laboratory scale.

  • Similar Solubilities: Causes co-crystallization, frustrating purification attempts by simple recrystallization.

  • Similar Retention Times: Leads to poor resolution and co-elution in standard chromatographic methods.

Q3: What are the principal strategies for purifying this compound?

There are three main strategies, each with its own advantages and limitations. The choice depends on the scale of purification, the specific impurities present, and the required final purity.

  • Enhanced Physical Separation: Techniques that amplify small physical differences, such as fractional crystallization under carefully controlled conditions and high-resolution preparative chromatography.[3]

  • Chemical Derivatization: A reversible chemical reaction is used to convert the aldehyde into a different functional group (e.g., a salt), which has drastically different solubility properties from the non-aldehyde impurities. The purified derivative is then converted back to the aldehyde.[4]

  • Adsorptive Separation: Utilizes specialized adsorbents, like zeolites, that can differentiate between isomers based on subtle differences in their molecular shape and electronic distribution.[2]

Q4: How can I accurately assess the isomeric purity of my sample?

A multi-technique approach is recommended for a definitive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying isomeric purity. A well-developed method can resolve and quantify isomers down to <0.1%.

  • Gas Chromatography (GC): Useful for assessing volatile impurities, but may require a long capillary column to resolve close-boiling isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation. The aromatic region will show distinct splitting patterns and chemical shifts for different isomers. Comparing the integration of unique peaks can provide a quantitative measure of the isomeric ratio.

Troubleshooting and Experimental Guides

This section addresses specific issues you may encounter during the purification process.

Problem Area 1: Low Purity After Initial Synthesis

Q: My initial crude product shows multiple peaks in the GC/HPLC analysis that I suspect are isomers. What is the most logical first step?

Your first step is characterization and then selecting the appropriate purification strategy based on the impurity profile and scale.

Workflow: Initial Assessment and Strategy Selection

Caption: Purification strategy decision tree.

This workflow guides you from initial analysis to a logical purification choice. If the product is relatively pure, crystallization is a cost-effective first attempt. For highly impure mixtures, the choice between chemical derivatization and preparative HPLC often comes down to scale.

Problem Area 2: Fractional Crystallization Ineffectiveness

Q: I've tried recrystallizing my product from several solvents, but the isomeric purity is not improving. What can I do to optimize this process?

Standard recrystallization often fails for isomers due to similar solubility profiles. The key is to use fractional crystallization , a more meticulous process that exploits minor solubility differences.

Expertise & Causality: The goal is not to have the product crash out of solution, but to coax the least soluble component (hopefully your desired isomer) to crystallize slowly, leaving the more soluble impurities behind in the mother liquor. This requires finding a solvent system where the solubility of the isomers has a sufficiently different temperature coefficient.

Step-by-Step Protocol: Optimizing Fractional Crystallization

  • Solvent Screening (Microscale):

    • In separate small vials, dissolve ~20 mg of your crude material in 0.5 mL of various solvents (see table below) with gentle heating.

    • Allow the vials to cool slowly to room temperature, then transfer to an ice bath, and finally to a freezer if no crystals form.

    • Ideal Solvent: One in which the compound is sparingly soluble at low temperatures but fully soluble at an elevated temperature. The formation of well-defined, non-oily crystals upon cooling is a positive sign.

  • Execute the Fractional Crystallization:

    • Dissolve the crude material in a minimum amount of the chosen hot solvent to create a saturated solution.

    • Crucial Step: Allow the solution to cool very slowly. Insulate the flask to slow heat loss. This is the most critical parameter for achieving isomeric separation. Rapid cooling will trap impurities.

    • Collect the first crop of crystals (Fraction 1) by filtration.

    • Concentrate the mother liquor by ~25% and cool again to obtain a second crop (Fraction 2).

    • Repeat to get several fractions.

  • Analysis: Analyze the purity of each fraction and the final mother liquor by HPLC or GC. You should see an enrichment of your target isomer in the earlier fractions. The process may need to be repeated on the enriched fractions to achieve the desired purity.

Data Presentation: Potential Solvent Systems

Solvent SystemRationale
Isopropanol / WaterModulates polarity; water acts as an anti-solvent.
Hexane / Ethyl AcetateA non-polar/polar mixture that can be fine-tuned.
TolueneMay favor crystallization of aromatic compounds.
MethanolA polar protic solvent; cooling to very low temps can be effective.
Problem Area 3: Co-elution in Chromatography

Q: My isomers are co-eluting in flash chromatography. How can I improve the separation? When is it time to switch to Preparative HPLC?

Co-elution is the most common chromatographic challenge for isomers.

Expertise & Causality: Separation on silica gel is based primarily on polarity. Since the isomers have very similar polarity, standard flash chromatography often provides insufficient resolution. Preparative HPLC, however, uses smaller, high-performance stationary phase particles and precise solvent delivery, offering significantly higher resolving power.[5][6]

Troubleshooting Flash Chromatography:

  • Decrease the Elution Strength: Use a less polar solvent system (e.g., switch from 10% EtOAc/Hexane to 5% EtOAc/Hexane). This allows for more interactions with the stationary phase, potentially resolving the isomers.

  • Try a Different Stationary Phase: If silica fails, consider alumina or a reverse-phase (C18) stationary phase, which introduces different separation mechanisms.

  • Increase the Column Length: A longer column provides more theoretical plates, increasing the opportunity for separation.

When to Use Preparative HPLC:

Switch to preparative HPLC when:

  • You have optimized flash chromatography and still cannot achieve baseline separation.

  • You require >99.5% purity for applications like reference standard generation or final API purification.[7]

  • You are working on a small scale (<10 g) where material loss on a large flash column is a concern.

Step-by-Step Protocol: Developing a Preparative HPLC Method

  • Analytical Method Development: First, develop a robust analytical HPLC method that shows baseline separation of your target isomer from the impurities. Experiment with different columns (C18, Phenyl-Hexyl) and mobile phases (e.g., Acetonitrile/Water, Methanol/Water).

  • Scale-Up Calculation: Use the analytical method parameters to calculate the conditions for the preparative column (flow rate, injection volume).

  • Loading Study: Perform a small injection on the preparative column to confirm retention times, then gradually increase the injection volume (mass load) until you see a loss of resolution. This determines the maximum sample load per run.

  • Fraction Collection: Set up the fraction collector to isolate the peak corresponding to your pure this compound.

  • Post-Purification: Combine the pure fractions, confirm purity by analytical HPLC, and remove the solvent under reduced pressure.

Problem Area 4: Product Degradation or Low Recovery

Q: My recovery after using the sodium bisulfite derivatization method is very low. What's going wrong?

The sodium bisulfite adduct formation is an equilibrium reaction.[4] Low recovery of the aldehyde after purification is typically due to an incomplete reaction in either the forward (adduct formation) or reverse (aldehyde regeneration) direction, or due to mechanical losses if the adduct precipitates improperly.

Expertise & Causality: Aldehydes react with sodium bisulfite to form a water-soluble salt (the bisulfite adduct).[4] Isomeric impurities, which are not aldehydes, remain in the organic phase and are removed by extraction. The adduct is then decomposed by adding a base or strong acid, regenerating the pure aldehyde. The efficiency of this process hinges on driving the equilibrium to completion at each stage.

Workflow: Bisulfite Derivatization & Recovery

Caption: Bisulfite derivatization and recovery workflow.

Step-by-Step Protocol: Maximizing Recovery with the Bisulfite Method

  • Adduct Formation:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or toluene).

    • Use a freshly prepared, saturated solution of sodium bisulfite. An old solution may have oxidized and will be less effective.

    • Use a stoichiometric excess of the bisulfite solution (e.g., 1.5-2.0 equivalents relative to the aldehyde).

    • Shake the biphasic mixture vigorously for an extended period (30-60 minutes) to ensure the reaction reaches equilibrium. Monitor the organic layer by TLC or GC to confirm the disappearance of the aldehyde.

  • Isolation:

    • Separate the aqueous layer containing the adduct. Wash the organic layer with a small amount of water and combine the aqueous layers to recover any remaining adduct.

    • Wash the combined aqueous layers with a fresh portion of organic solvent (e.g., ether) to remove any last traces of organic-soluble impurities.

  • Regeneration:

    • To the clean aqueous layer, add a fresh portion of an immiscible organic solvent to extract the aldehyde as it is liberated.

    • Slowly add a base (e.g., 10% NaOH solution) or acid (e.g., concentrated HCl) with vigorous stirring until the solution is strongly basic (or acidic). This breaks down the adduct.

    • Separate the organic layer containing the purified aldehyde. Extract the aqueous layer again with the organic solvent to ensure full recovery.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent.

Troubleshooting Tip: If a solid precipitates at the interface during the initial extraction, it is likely the bisulfite adduct, which can happen with non-polar aldehydes.[4] In this case, filter the entire biphasic mixture to collect the solid adduct. Then, suspend this solid in water and proceed to the regeneration step.

References

Technical Support Center: Improving Selectivity in the Formylation of Chloro-toluenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Regiocontrol

The formylation of chloro-toluenes is a critical transformation for synthesizing a variety of valuable benzaldehyde derivatives used in pharmaceuticals, agrochemicals, and specialty materials. However, the simultaneous presence of an ortho-, para-directing, activating methyl group (-CH₃) and an ortho-, para-directing, deactivating chloro group (-Cl) on the aromatic ring presents a significant regioselectivity challenge. The electrophilic formyl group can add to multiple positions, often leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product.

This guide provides researchers, chemists, and drug development professionals with a dedicated technical resource to navigate these challenges. It offers field-proven insights, troubleshooting workflows, and detailed protocols to help you gain precise control over the regiochemical outcome of your formylation reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the formylation of chloro-toluenes?

A1: Regioselectivity in this electrophilic aromatic substitution (EAS) is a delicate balance of three main factors:

  • Electronic Effects: Both the methyl group and the chlorine atom direct incoming electrophiles to the ortho and para positions. The methyl group is an activating group (electron-donating via hyperconjugation and induction), while the chlorine atom is a deactivating group (electron-withdrawing via induction) but still directs ortho/para due to resonance stabilization from its lone pairs.[1] The position of formylation is determined by the site that best stabilizes the positive charge in the reaction intermediate (the sigma complex).

  • Steric Hindrance: The bulkiness of both the substituents on the ring and the electrophile itself plays a crucial role. Formylation at a position flanked by a substituent (ortho position) is often disfavored compared to a less crowded position (para position).[2][3][4] This is a key lever to pull for improving selectivity.

  • Reaction Conditions & Methodology: The choice of formylation reaction (e.g., Vilsmeier-Haack, Gattermann-Koch), the strength of the Lewis acid catalyst, the solvent, and the reaction temperature can dramatically alter the reactivity of the electrophile and, consequently, the isomeric product distribution.

Q2: For p-chlorotoluene, formylation must occur ortho to the methyl group. Which method is best suited for this?

A2: For formylating p-chlorotoluene, the target is 4-chloro-2-methylbenzaldehyde. The Vilsmeier-Haack reaction is often the most effective and controllable method for this transformation.[5][6][7] The electrophile generated in the Vilsmeier-Haack reaction (the "Vilsmeier reagent," [ClCH=N(CH₃)₂]⁺) is less reactive and bulkier than the electrophiles in harsher methods like the Gattermann-Koch reaction.[8] This moderate reactivity helps prevent side reactions, and the reaction can often be run at lower temperatures, which enhances selectivity by favoring the kinetically preferred product.

Q3: When formylating o-chlorotoluene, how can I selectively synthesize 2-chloro-4-methylbenzaldehyde over 2-chloro-6-methylbenzaldehyde?

A3: This is a classic challenge of sterics. The C4 position is para to the activating methyl group and ortho to the chlorine, while the C6 position is ortho to both.

  • Favoring the 4-Isomer (Para to -CH₃): To maximize the formation of 2-chloro-4-methylbenzaldehyde, you should choose conditions that amplify steric effects. The Gattermann-Koch reaction, which involves a highly reactive electrophile, often favors substitution at the less sterically hindered para position relative to the activating group.[9][10] Using a strong Lewis acid like AlCl₃ can further drive this preference.[11]

  • Controlling the Ratio: If a mixture is unavoidable, lowering the reaction temperature can often improve the ratio in favor of the thermodynamically more stable product, which is typically the less sterically crowded isomer.

Q4: What is the role of the Lewis acid catalyst, and how does its choice impact selectivity?

A4: The Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄, ZnCl₂) is critical in most formylation reactions. Its primary role is to generate the active electrophile.[12][13]

  • In Gattermann-Koch: The Lewis acid polarizes the C-O bond in carbon monoxide, making the carbon atom more electrophilic.[11]

  • In Rieche Formylation: It coordinates with dichloromethyl methyl ether to facilitate the departure of a chloride ion, generating a potent electrophile.[14][15]

The strength of the Lewis acid is directly proportional to the reactivity of the electrophile.

  • Strong Lewis Acids (e.g., AlCl₃): Generate a very "hot" electrophile. This high reactivity reduces selectivity, as the electrophile will react at multiple available sites. However, it can be useful for less reactive substrates.

  • Weaker Lewis Acids (e.g., ZnCl₂, TiCl₄): Generate a milder electrophile. This lower reactivity gives the system more time to select the most electronically favorable and sterically accessible position, generally leading to higher regioselectivity.[16] Screening different Lewis acids is a powerful tool for optimizing your reaction.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the formylation of chloro-toluenes.

Problem 1: Low or No Yield of Formylated Product
Potential Cause Explanation & Recommended Solution
Moisture in the Reaction Formylating agents (especially the Vilsmeier reagent) and Lewis acids are extremely sensitive to moisture. Water will quench the reagents and inhibit the reaction.[17] Solution: Ensure all glassware is oven or flame-dried. Use anhydrous solvents and high-purity, dry reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon).[18]
Poor Reagent Quality Decomposed reagents are a common culprit. For instance, DMF used in the Vilsmeier-Haack reaction can decompose to dimethylamine, which smells fishy and interferes with the reaction.[17] Solution: Use freshly opened or purified reagents. Distill DMF from calcium hydride if its quality is suspect. Ensure your Lewis acid is a free-flowing powder, not a clumped solid that has absorbed moisture.
Substrate Deactivation The chloro-group deactivates the ring. If reaction conditions are too mild, the electrophile may not be potent enough to react. Solution: If using a weak Lewis acid, consider switching to a stronger one (e.g., from ZnCl₂ to AlCl₃). Alternatively, a slight increase in reaction temperature may be necessary, but monitor selectivity closely as it may decrease.[19]
Suboptimal Temperature Some formylation reactions require specific temperature profiles. The Vilsmeier reagent is often formed at 0°C, followed by slow warming for the reaction with the substrate.[20] Solution: Review the literature for the specific method you are using. Monitor the reaction by TLC or LC-MS to determine if it is stalling at a certain temperature.
Problem 2: Poor Regioselectivity / Undesired Isomer Ratio

This is the most common issue. The workflow below provides a systematic approach to optimization.

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 3: Formation of Byproducts (e.g., Di-formylation, Benzyl Chloride)
Potential Cause Explanation & Recommended Solution
Di-formylation The initial formyl-chlorotoluene product is deactivated, but under harsh conditions (high temperature, strong Lewis acid, long reaction time), a second formylation can occur. Solution: Use milder conditions. Reduce the reaction time and quench the reaction as soon as TLC/LC-MS shows consumption of the starting material. Use a stoichiometric amount of the formylating agent rather than a large excess.
Side-Chain Halogenation In reactions involving chlorine sources and radical initiators (like light or high heat), chlorination of the methyl group can occur, forming benzyl chloride derivatives. Solution: Run the reaction in the dark and maintain strict temperature control. Ensure the reaction is performed under conditions that favor electrophilic aromatic substitution, not free-radical pathways.
Oxidation of Aldehyde The desired aldehyde product can sometimes be oxidized to the corresponding carboxylic acid during workup or if oxidizing contaminants are present. Solution: Ensure the workup is performed promptly and under non-oxidizing conditions. Use degassed water for the aqueous workup if necessary.

Section 3: Experimental Protocols

Protocol: Selective Vilsmeier-Haack Formylation of p-Chlorotoluene

This protocol is optimized for the synthesis of 4-chloro-2-methylbenzaldehyde, prioritizing selectivity and yield.

Materials:

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • p-Chlorotoluene, high purity

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation:

    • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add anhydrous DMF (3.0 equivalents) to the flask and cool the flask to 0°C in an ice-water bath.

    • Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a solid white salt (the Vilsmeier reagent) may be observed.[8][17]

  • Formylation Reaction:

    • Dissolve p-chlorotoluene (1.0 equivalent) in anhydrous DCM (approx. 2 M concentration).

    • Add the p-chlorotoluene solution dropwise to the cold Vilsmeier reagent suspension over 20-30 minutes.

    • After addition, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Once complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate (approx. 5 volumes). Caution: This quench is exothermic.

    • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers, wash with water, then with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-chloro-2-methylbenzaldehyde.

Section 4: Data & Visualization

Table 1: Representative Selectivity in Formylation of o-Chlorotoluene

The following table provides an illustrative comparison of expected outcomes for the formylation of o-chlorotoluene. Actual results will vary based on precise experimental conditions.

MethodTypical ConditionsMajor ProductMinor ProductExpected Selectivity (Major:Minor)
Gattermann-Koch CO, HCl, AlCl₃/CuCl, 50°C2-chloro-4-methylbenzaldehyde2-chloro-6-methylbenzaldehyde~4:1 to 6:1
Vilsmeier-Haack POCl₃, DMF, 25-40°C2-chloro-4-methylbenzaldehyde2-chloro-6-methylbenzaldehyde~2:1 to 3:1
Rieche Formylation CH₃OCHCl₂, TiCl₄, 0°C2-chloro-4-methylbenzaldehyde2-chloro-6-methylbenzaldehyde~3:1 to 4:1

Note: The major product is favored due to the para-directing effect of the methyl group and reduced steric hindrance at the C4 position.

Diagrams

References

Technical Support Center: Degradation Pathways of Benzaldehyde Derivatives Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of benzaldehyde derivatives under oxidative stress. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols. Our goal is to explain the causality behind experimental choices and empower you to navigate the complexities of these reaction pathways.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles governing the oxidative degradation of benzaldehyde and its derivatives.

Q1: What are the primary degradation pathways for benzaldehyde derivatives under oxidative stress?

A1: Benzaldehyde derivatives primarily degrade via two main pathways under oxidative stress, often competing with each other:

  • Oxidation of the Aldehyde Group: This is the most common pathway. The aldehyde functional group is highly susceptible to oxidation, leading to the formation of the corresponding carboxylic acid (e.g., benzaldehyde oxidizes to benzoic acid). This process can occur via autoxidation simply upon exposure to air at room temperature or can be accelerated by catalysts and reactive oxygen species (ROS)[1][2][3]. The reaction proceeds through a radical chain mechanism involving benzoylperoxy and benzoyl radicals[1].

  • Ring Modification and Cleavage: In the presence of highly reactive species like hydroxyl radicals (•OH), electrophilic attack on the aromatic ring can occur. This can lead to the formation of hydroxylated byproducts (phenolic compounds)[4][5]. In more extreme conditions, particularly involving light, decarboxylation of the intermediate benzoic acid can lead to the formation of benzene, a carcinogenic compound[6].

The dominant pathway is highly dependent on the specific reaction conditions, the nature of the substituents on the aromatic ring, and the type of ROS involved.

Q2: What are Reactive Oxygen Species (ROS), and how do they initiate degradation?

A2: Reactive Oxygen Species (ROS) are highly reactive chemical species containing oxygen. In the context of benzaldehyde degradation, the most significant are the hydroxyl radical (•OH) and superoxide (O₂⁻•). These species are often generated to initiate and propagate degradation.

  • Hydroxyl Radical (•OH): This is one of the most powerful oxidizing agents. It can initiate degradation by abstracting the weakly bound hydrogen atom from the aldehyde group, forming a benzoyl radical. This radical then rapidly reacts with molecular oxygen, propagating a chain reaction[1][7]. Alternatively, the •OH radical can add directly to the aromatic ring, leading to hydroxylated derivatives[4][8][9].

  • Superoxide (O₂⁻•): While less reactive than the hydroxyl radical, superoxide can participate in the degradation process, particularly in biological systems or specific chemical environments[4][10].

The generation of these ROS is crucial for studying forced degradation and can be achieved using methods like Fenton chemistry (Fe²⁺ + H₂O₂), photolysis of H₂O₂, or sonolysis[4][8][10].

Q3: My supposedly pure benzaldehyde sample shows impurities over time. Is this normal?

A3: Yes, this is a very common observation. Benzaldehyde readily undergoes autoxidation to form benzoic acid upon exposure to air at room temperature[1][2]. This is why laboratory samples of benzaldehyde often contain benzoic acid as an impurity. To minimize this, it is best practice to use freshly distilled or high-purity benzaldehyde and to store it under an inert atmosphere (like nitrogen or argon) in a dark, cool place[11][12].

Part 2: Troubleshooting Guide - Experimental Design & Analysis

This section addresses specific issues you might encounter during your experiments.

Q1: I am trying to study the oxidative degradation of a substituted benzaldehyde, but the reaction is extremely slow. What could be the issue?

A1: Sluggish reaction rates can stem from several factors. Consider the following:

  • Inefficient ROS Generation: Your method for generating ROS may be suboptimal.

    • Fenton Reagent (H₂O₂/Fe²⁺): Ensure the pH is acidic (typically pH 2-4) for optimal hydroxyl radical generation. Check the purity and concentration of your H₂O₂ and iron salt.

    • Photolysis: Verify the wavelength and intensity of your light source are appropriate for cleaving your ROS precursor (e.g., H₂O₂).

  • Inhibitors: The presence of radical scavengers can quench the reaction. For instance, benzyl alcohol, even at low concentrations, is known to inhibit the autoxidation of benzaldehyde by intercepting key radical intermediates[1][10]. Ensure your starting material and solvents are free from such contaminants.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote unwanted side reactions or decomposition of your target molecule[13][14]. A moderate increase may be necessary, but this must be monitored carefully.

  • Substituent Effects: Electron-withdrawing groups on the benzene ring can deactivate it towards electrophilic attack by ROS, slowing down ring-based degradation pathways. Conversely, they can accelerate oxidation of the aldehyde group[15].

Q2: My HPLC/GC analysis shows multiple unexpected peaks after the degradation experiment. How do I identify them?

A2: The formation of multiple byproducts is common in oxidative degradation studies.

  • Likely Suspects: The primary expected product is the corresponding benzoic acid derivative[14]. Other significant peaks could be hydroxylated versions of the starting material or the benzoic acid product, resulting from •OH radical attack on the ring[4][5]. In some cases, you might see products of ring-opening[4][9].

  • Identification Strategy: The best approach for identifying unknown degradants is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique provides the molecular weight of each component, offering crucial clues to its identity[14]. Comparing the retention times with commercially available standards can confirm the identity of expected products like the corresponding benzoic acid.

  • Preventing Artifacts: Ensure your analytical method itself is not causing degradation. Some compounds are unstable under the high temperatures of a GC inlet or in certain HPLC mobile phases[16].

Q3: The degradation of my benzaldehyde derivative seems to stop after a certain point. Why isn't it going to completion?

A3: This is a common observation and can be due to several reasons:

  • Reagent Depletion: The most straightforward cause is the complete consumption of your oxidizing agent (e.g., H₂O₂).

  • Catalyst Deactivation: If you are using a catalyst (e.g., Fe²⁺ in a Fenton system), it may become deactivated over the course of the reaction.

  • Product Inhibition: The degradation products themselves can sometimes inhibit the reaction. For example, the formation of acidic products can change the pH of the solution, moving it out of the optimal range for ROS generation.

  • Formation of Recalcitrant Species: The initial degradation may produce intermediates that are more resistant to further oxidation under the current conditions than the parent compound was.

To diagnose this, try re-introducing your oxidizing agent once the reaction has stalled. If the reaction restarts, reagent depletion was the likely cause.

Part 3: Key Methodologies & Protocols

This section provides standardized protocols for conducting and analyzing degradation experiments.

Protocol 1: Forced Oxidative Degradation using Hydrogen Peroxide

This protocol describes a standard method for inducing oxidative stress on a benzaldehyde derivative.

Objective: To achieve controlled (5-20%) degradation of a benzaldehyde derivative to identify primary degradation products.

Materials:

  • Benzaldehyde derivative of interest

  • Acetonitrile or Methanol (HPLC grade)

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Purified water

  • Calibrated heating apparatus (water bath or oven)

  • Volumetric flasks and pipettes

  • HPLC or GC system for analysis

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of your benzaldehyde derivative (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Condition Setup: In a clean vial, add a known volume of your stock solution. Add the stress agent, hydrogen peroxide. A common starting concentration is 3% H₂O₂ in the final solution.

  • Incubation: Cap the vial and place it in a controlled temperature environment. A typical starting point is 70°C for 1 hour[14]. Causality Note: Elevated temperature is used to accelerate the decomposition of H₂O₂ into reactive hydroxyl radicals, thus speeding up the degradation process.

  • Monitoring: After the incubation period, cool the sample to room temperature. Withdraw an aliquot for analysis.

  • Analysis: Dilute the sample appropriately with your mobile phase (for HPLC) or a suitable solvent (for GC) and analyze it. Compare the chromatogram to that of an unstressed control sample (your stock solution subjected to the same conditions without H₂O₂).

  • Optimization: If degradation is less than 5%, increase the H₂O₂ concentration, temperature, or incubation time. If degradation exceeds 20%, reduce these parameters. The goal is to generate enough product for detection without completely consuming the parent compound[14].

Protocol 2: Analysis of Degradation Products by RP-HPLC-UV

This protocol outlines a general method for separating and quantifying a benzaldehyde derivative and its primary benzoic acid degradant.

Objective: To resolve the parent drug from its degradation products and quantify the extent of degradation.

Instrumentation & Columns:

  • HPLC system with a UV/Vis or DAD detector.

  • Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point[14].

Mobile Phase & Conditions (Example):

  • Mobile Phase: A gradient elution is often necessary. For example, start with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent like acetonitrile.

  • Gradient: Begin with a low percentage of acetonitrile (e.g., 20%) and gradually increase it over 15-20 minutes to elute more nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the parent benzaldehyde derivative. A Diode Array Detector (DAD) is highly recommended to assess peak purity and detect co-eluting impurities.

  • Injection Volume: 10-20 µL.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the prepared samples (stressed and unstressed controls).

  • Data Acquisition: Record the chromatograms.

  • Data Analysis:

    • Identify the peak for the parent compound using the unstressed control.

    • New peaks in the stressed sample chromatogram are potential degradation products. Benzoic acid derivatives are typically more polar and will elute earlier than their corresponding aldehydes.

    • Calculate the percentage of degradation using the peak areas: % Degradation = [ (Initial Area - Final Area) / Initial Area ] * 100

Table 1: Comparison of Analytical Techniques for Degradation Studies
TechniquePrincipleCommon Use CaseAdvantagesDisadvantagesCitations
RP-HPLC-UV Separation based on polarity; detection by UV absorbance.Routine quantification of parent compound and major known degradants.Robust, widely available, excellent for quantification.Limited identification capabilities for unknown peaks.[14][17]
HPLC-FL Separation based on polarity; detection by fluorescence after derivatization.Trace-level analysis of aldehydes when high sensitivity is needed.Extremely sensitive for specific analytes.Requires a derivatization step, which adds complexity.[18]
GC-FID/MS Separation based on volatility; detection by flame ionization or mass spectrometry.Analysis of volatile benzaldehydes and their degradation products.High resolution; MS provides structural information for identification.Requires analytes to be thermally stable and volatile; derivatization may be needed for polar compounds like benzoic acids.[19][20]
LC-MS Separation based on polarity; detection by mass spectrometry.Identification and characterization of unknown degradation products.Provides molecular weight and fragmentation data for structural elucidation.More complex instrumentation; quantification can be more challenging than with UV.[14]
Part 4: Visualizations - Pathways and Workflows
Diagram 1: Generalized Oxidative Degradation Pathways of Benzaldehyde

This diagram illustrates the major routes of degradation initiated by Reactive Oxygen Species (ROS).

G cluster_main Oxidative Stress Environment (ROS) cluster_side Side Pathways benzaldehyde Benzaldehyde (or Derivative) benzoyl_radical Benzoyl Radical benzaldehyde->benzoyl_radical H abstraction by •OH hydroxylated Hydroxylated Products benzaldehyde->hydroxylated Ring addition by •OH benzoyl_peroxy Benzoylperoxy Radical benzoyl_radical->benzoyl_peroxy + O₂ benzoyl_peroxy->benzoyl_radical H abstraction from another Benzaldehyde benzoic_acid Benzoic Acid (Primary Product) benzoyl_peroxy->benzoic_acid Further Reactions benzene Benzene (via Decarboxylation) benzoic_acid->benzene + Light/Heat

Caption: Key degradation pathways of benzaldehyde under oxidative stress.

Diagram 2: Experimental Workflow for a Forced Degradation Study

This workflow outlines the logical steps from experiment planning to final data interpretation.

G cluster_data Data Interpretation prep 1. Prepare Stock Solution & Controls stress 2. Apply Oxidative Stress (e.g., H₂O₂, Heat) prep->stress quench 3. Quench Reaction (Cool & Dilute) stress->quench analyze 4. Analyze via HPLC/GC/LC-MS quench->analyze quant 5a. Quantify Degradation (% Loss of Parent) analyze->quant identify 5b. Identify Degradants (LC-MS, Standards) analyze->identify report 6. Report Findings & Propose Pathways quant->report identify->report

Caption: A typical experimental workflow for degradation studies.

Diagram 3: Troubleshooting Guide for Unexpected Analytical Results

This decision tree helps diagnose common issues encountered during data analysis.

G start Unexpected HPLC/GC Results? q1 Is Parent Peak Shape Poor? start->q1 Start Here sol1_a Check Column Health & Mobile Phase pH q1->sol1_a Yes q2 Are There Many Unknown Peaks? q1->q2 No sol1_b Adjust Method Parameters sol1_a->sol1_b sol2_a Stress Conditions Too Harsh (Reduce Time/Temp/Conc) q2->sol2_a Yes q3 Is Degradation Too Low/High? q2->q3 No sol2_b Use LC-MS for Identification sol2_a->sol2_b sol3 Adjust Stress Conditions (Time, Temp, Conc) q3->sol3 Yes/No

Caption: A decision tree for troubleshooting analytical results.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylbenzaldehyde (CMBA). This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this key chemical intermediate from the laboratory bench to pilot plant or industrial scale. As a versatile building block in the pharmaceutical, agrochemical, and dye industries, robust and scalable synthesis of CMBA is critical.[1]

This document moves beyond standard protocols to address the real-world challenges encountered during scale-up. We will explore the causality behind common process deviations, provide data-driven troubleshooting strategies, and offer validated protocols to ensure the integrity and efficiency of your synthesis.

Section 1: Overview of Primary Synthetic Routes & Scale-Up Viability

Several synthetic pathways can yield this compound. The choice of route for large-scale production depends critically on factors such as raw material cost, reagent safety, reaction efficiency, and the complexity of purification. Below is a comparative analysis of common methods.

Synthetic RouteCore ReagentsKey AdvantagesMajor Scale-Up Challenges
Sommelet Reaction 5-Chloro-2-methylbenzyl chloride, Hexamethylenetetramine (Hexamine)Utilizes readily available starting materials; often a one-pot procedure.[2]Exothermic formation of the hexaminium salt; complex work-up to remove amine byproducts; potential for competing Delépine reaction.[3]
Oxidation of Alcohol 5-Chloro-2-methylbenzyl alcohol, Oxidizing Agent (e.g., TEMPO/NaOCl, PCC)High selectivity possible with modern catalytic systems.[4]Risk of over-oxidation to carboxylic acid; cost and waste generation of stoichiometric oxidants; handling of hazardous reagents (e.g., chromium).[5]
Formylation 4-Chlorotoluene, Formylating Agent (e.g., CO/HCl/CuCl, DMF/POCl₃)Direct route from an inexpensive bulk chemical.[6]Requires high-pressure equipment (Gattermann-Koch); use of highly toxic and corrosive reagents; potential for isomeric impurities.[7]

For the purposes of this guide, we will focus primarily on the Sommelet reaction , as it represents a common and practical choice that balances reagent availability with procedural complexity, though its scale-up challenges are significant and warrant detailed discussion.

Section 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses the most common issues encountered during the scale-up of the Sommelet reaction for CMBA synthesis in a direct question-and-answer format.

Issue 1: The Reaction is Exothermic and Difficult to Control

Question: During the initial addition of 5-chloro-2-methylbenzyl chloride to the hexamine slurry, we observed a significant and rapid temperature increase, posing a safety risk. How can we manage this exotherm?

Answer: The initial step, the formation of the quaternary ammonium (hexaminium) salt, is highly exothermic.[3] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.

  • Causality: The alkylation of the hexamine nitrogen is a rapid, spontaneous reaction. Inadequate heat removal can lead to a runaway reaction, causing solvent to boil violently and increasing the formation of undesirable byproducts.

  • Solution & Protocol:

    • Controlled Addition: Switch from a bulk addition to a slow, metered addition of the benzyl chloride to the hexamine slurry. Use a dosing pump for precise control.

    • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling jacket and that the coolant is at a sufficiently low temperature. Monitor both the internal reaction temperature and the jacket temperature.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may impact reaction kinetics and downstream processing, so it must be optimized.

    • Initial Temperature: Start the reaction at a lower initial temperature (e.g., 10-15°C) to provide a larger buffer before reaching the critical temperature threshold.

Issue 2: Low Yield and Formation of Amine Impurities

Question: Our final yield of this compound is below 60%, and we've identified 5-chloro-2-methylbenzylamine as a major byproduct. What is causing this and how can it be prevented?

Answer: The formation of the benzylamine byproduct is characteristic of the competing Delépine reaction pathway.[3] The outcome between the desired Sommelet aldehyde synthesis and the Delépine amine synthesis is highly dependent on the hydrolysis conditions.

  • Causality: The hexaminium salt intermediate can be hydrolyzed under different conditions. The Sommelet reaction requires a specific mechanism involving hydride transfer to form the aldehyde.[8][9] If the hexamine cage is completely broken down by overly harsh acidic hydrolysis, the primary amine is liberated.

  • Solution & Protocol:

    • Hydrolysis Conditions: The key is the controlled hydrolysis of the intermediate salt. The classic Sommelet procedure involves refluxing with water, where the reaction medium becomes acidic as the reaction proceeds.[9] Avoid using strong mineral acids for the primary hydrolysis step.

    • Molar Ratios: Use a slight excess of hexamine (1.1 to 1.5 molar equivalents relative to the benzyl chloride) to ensure complete conversion of the starting material and favor the formation of the correct intermediate salt.[2]

    • Reaction Time: Ensure the initial salt formation is complete before proceeding to hydrolysis. Monitor this step by TLC or HPLC. Then, ensure the hydrolysis/reflux step is carried out for a sufficient duration (typically 2-5 hours) to convert the intermediate to the aldehyde.[9]

dot

Troubleshooting_Low_Yield Start Low Yield of CMBA Detected Check_Impurity Analyze Crude Product by HPLC/GC-MS. Identify Major Byproducts. Start->Check_Impurity Is_Amine Is 5-Chloro-2-methylbenzylamine a major byproduct? Check_Impurity->Is_Amine Is_SM Is unreacted Starting Material (Benzyl Chloride) present? Is_Amine->Is_SM No Sol_Amine Root Cause: Delépine Reaction. Actions: 1. Review hydrolysis conditions (avoid strong acid). 2. Optimize water content and reflux time. 3. Ensure slight excess of hexamine. Is_Amine->Sol_Amine Yes Is_Acid Is 5-Chloro-2-methylbenzoic acid a major byproduct? Is_SM->Is_Acid No Sol_SM Root Cause: Incomplete Reaction. Actions: 1. Verify hexamine quality/activity. 2. Increase reaction time/temperature for salt formation. 3. Check for proper mixing. Is_SM->Sol_SM Yes Sol_Acid Root Cause: Air Oxidation. Actions: 1. Conduct reaction under an inert (N2) atmosphere. 2. Add antioxidant (e.g., hydroquinone) during workup. 3. Minimize air exposure during storage. Is_Acid->Sol_Acid Yes Other Other byproducts detected. Investigate potential side reactions based on structure. Is_Acid->Other No

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue 3: Purification is Difficult and Product Purity is Low

Question: We are struggling to purify the crude product. The distillation is messy and the final purity by GC is only 95-97%. How can we improve the purification process?

Answer: Crude product from the Sommelet reaction is often an oily mixture containing the desired aldehyde, unreacted materials, and various nitrogen-containing byproducts from hexamine.

  • Causality: The byproducts can be thermally unstable or have boiling points close to the product, making simple distillation ineffective. Amines can also catalyze aldol condensation or other degradation pathways at high temperatures.

  • Solution & Protocol:

    • Acidic Wash: Before distillation, perform a thorough work-up. Wash the organic layer containing the crude product with a dilute acid solution (e.g., 1-2 M HCl). This will protonate the basic amine byproducts, making them water-soluble and easily removable in the aqueous phase.

    • Bisulfite Adduct Formation: For a highly pure product, consider purification via a sodium bisulfite adduct. Aldehydes react reversibly with sodium bisulfite to form a solid adduct that can be filtered off from the organic impurities.

      • Stir the crude organic solution vigorously with a saturated aqueous solution of sodium bisulfite.

      • Filter the resulting solid precipitate and wash it with a solvent like ether to remove non-aldehydic impurities.

      • Regenerate the pure aldehyde by treating the solid adduct with a mild base (e.g., NaHCO₃ solution) or dilute acid, followed by extraction.

    • Vacuum Distillation: After an effective chemical wash, purify the aldehyde by vacuum distillation. This lowers the boiling point and minimizes thermal degradation. Use a stabilizer like hydroquinone in the distillation pot.[2]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most recommended for multi-kilogram to ton-scale production of CMBA? While the Sommelet reaction is feasible, direct oxidation of 4-chlorotoluene to the benzyl chloride followed by the Sommelet reaction is a common industrial approach. For very large scales, direct formylation of 4-chlorotoluene might be considered if the specialized equipment and safety measures are in place, as it reduces the number of synthetic steps.[6] The choice ultimately depends on a full techno-economic analysis.

Q2: What are the most critical safety precautions for this process?

  • Reagents: 5-Chloro-2-methylbenzyl chloride is a lachrymator and corrosive. Hexamine can cause skin and respiratory irritation. Handle all chemicals in a well-ventilated area with appropriate PPE (gloves, safety goggles, lab coat).[10][11][12]

  • Product: this compound is classified as acutely toxic if swallowed (GHS06).[13] Avoid inhalation, ingestion, and skin contact.

  • Process: The primary process hazard is the exotherm during salt formation. A robust process safety management (PSM) plan should be in place, including reactor relief systems, emergency cooling protocols, and continuous temperature monitoring.

Q3: What analytical methods should be used for in-process control (IPC) and final product quality control (QC)?

  • IPC: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting benzyl chloride and the formation of the product. This is crucial for determining the reaction endpoint for both the salt formation and hydrolysis steps.

  • Final QC: A comprehensive analysis should include:

    • Purity Assay: GC or HPLC for determining the area% purity.

    • Identity Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and check for isomeric impurities. Mass Spectrometry (MS) to confirm the molecular weight.

    • Physical Properties: Measurement of melting point or boiling point.

Section 4: Reference Protocol: Scale-Up Sommelet Synthesis

This protocol is a reference for a 1 mole scale synthesis, which can be adapted for larger equipment.

Materials:

  • 5-Chloro-2-methylbenzyl chloride (177.05 g, 1.0 mol)

  • Hexamethylenetetramine (Hexamine) (168.2 g, 1.2 mol)

  • Toluene (1 L)

  • Water (Deionized, 800 mL)

  • Hydrochloric Acid (2 M, 500 mL)

  • Sodium Bicarbonate (Saturated solution, 500 mL)

  • Anhydrous Magnesium Sulfate

  • Hydroquinone (0.5 g)

Protocol:

  • Reaction Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet.

  • Hexaminium Salt Formation: Charge the reactor with hexamine (168.2 g) and toluene (1 L). Begin stirring to form a slurry. Cool the reactor jacket to 10°C.

  • Slowly add 5-chloro-2-methylbenzyl chloride (177.05 g) to the slurry over 60-90 minutes, ensuring the internal temperature does not exceed 35°C.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure complete salt formation.

  • Hydrolysis: Add deionized water (800 mL) to the reactor. Heat the mixture to reflux (approx. 85-90°C) and maintain reflux with vigorous stirring for 3-4 hours. Monitor the conversion of the intermediate to the product via GC.

  • Work-Up: Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel. Separate the lower aqueous layer.

  • Wash the organic (toluene) layer sequentially with:

    • 2 M HCl (2 x 250 mL) to remove amine byproducts.

    • Saturated NaHCO₃ solution (1 x 500 mL) to neutralize any remaining acid.

    • Brine (1 x 250 mL).

  • Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and add hydroquinone (0.5 g). Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid or low-melting solid.

dot

Sommelet_Mechanism node1 5-Chloro-2-methylbenzyl chloride + Hexamine node2 Hexaminium Salt (Quaternary Ammonium Intermediate) node1->node2 Alkylation (Exothermic) node3 Imine Intermediate (Formed via Hydride Transfer) node2->node3 H₂O, Reflux (Hydride Shift) node4 This compound (Final Product) node3->node4 Hydrolysis

Caption: Simplified mechanism of the Sommelet reaction pathway.

References

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the proper storage, handling, and troubleshooting of 5-Chloro-2-methylbenzaldehyde for laboratory professionals.

Technical Support Center: this compound

Welcome to the technical support guide for this compound (CAS: 58966-34-0). As Senior Application Scientists, we have compiled this resource to provide researchers, chemists, and drug development professionals with field-proven insights and solutions to common challenges encountered during the storage and handling of this reagent. This guide is structured to move from general best practices to specific troubleshooting scenarios.

Core Compound Profile & Safety Data

A quick-reference table summarizing the essential properties and hazards of this compound. This data is critical for initial risk assessment and proper experimental planning.

PropertyValueSource(s)
CAS Number 58966-34-0[1]
Molecular Formula C₈H₇ClO[2]
Molecular Weight 154.59 g/mol [2]
Appearance Solid
Boiling Point 233 °C[3]
Flash Point 105 °C[3]
Storage Temperature 2-8°C, under inert gas[3]
GHS Hazard Class Acute Toxicity 3 (Oral)
Signal Word Danger
Primary Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[4][5]

Frequently Asked Questions (FAQs) on Storage & Handling

This section addresses the most common inquiries regarding the day-to-day management of this compound, focusing on preserving its integrity and ensuring user safety.

Q1: What are the optimal long-term storage conditions for this compound?

A: For optimal stability and to prevent degradation, this compound should be stored in a tightly sealed container at 2-8°C.[3] It is crucial to store it under an inert atmosphere, such as argon or nitrogen.[3] The container should be placed in a dry, cool, and well-ventilated area away from incompatible materials.[1][6]

  • Expert Insight: The aldehyde functional group is susceptible to oxidation, especially when exposed to air (oxygen). This process converts the aldehyde to the corresponding carboxylic acid (5-chloro-2-methylbenzoic acid), which is often the primary impurity in aged samples. The use of an inert atmosphere directly mitigates this oxidative pathway, preserving the compound's purity.

Q2: What type of container is recommended for storing this compound?

A: Amber glass bottles are highly recommended.[7]

  • Expert Insight: Substituted benzaldehydes can be sensitive to light.[8] Photodegradation is a potential issue for chlorinated aromatic compounds, which can undergo homolytic cleavage upon UV irradiation.[9] Amber glass effectively blocks UV light, preventing light-induced degradation pathways and ensuring the long-term stability of the reagent.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A: Given its hazard classification (Acute Toxicity 3, Oral), a comprehensive approach to PPE is essential.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[4]

  • Eye Protection: Use chemical safety goggles or a face shield.[4][5]

  • Skin and Body Protection: A lab coat or chemical-resistant suit is required to prevent skin contact.[4]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[10]

Q4: How should spills be handled?

A: In case of a spill, first ensure the area is well-ventilated and evacuate unnecessary personnel.[7] Remove all sources of ignition.[5] Wearing full PPE, sweep up the solid material, minimizing dust generation, and place it into a suitable, closed container for disposal.[4][10] The affected area should then be cleaned thoroughly. Do not let the product enter drains.[7]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems that may arise during the use of this compound, with a focus on identifying the root cause and implementing corrective actions.

Problem 1: My previously white/off-white solid has developed a yellowish tint. Is it still usable?

Cause: A yellow tint often indicates the onset of oxidation. The aldehyde group (-CHO) is likely being oxidized by atmospheric oxygen to the corresponding carboxylic acid (-COOH). This impurity can interfere with reactions where the aldehyde's reactivity is critical.

Solution Workflow:

  • Assess the Extent: A slight tint may indicate a minor impurity that might not affect certain robust reactions. However, for sensitive applications like multi-step syntheses or kinetic studies, the purity is paramount.

  • Purity Check (Self-Validation Protocol):

    • Objective: To quickly assess the purity of the aldehyde.

    • Methodology (Thin-Layer Chromatography - TLC):

      • Prepare a TLC plate (silica gel).

      • Dissolve a small amount of your suspect aldehyde in a suitable solvent (e.g., dichloromethane or ethyl acetate).

      • Spot the plate with your sample alongside a reference standard (if available).

      • Develop the plate using a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). Aldehydes are less polar than their corresponding carboxylic acids.

      • Visualize under a UV lamp.

    • Interpretation: The presence of a second spot with a lower Rf value (closer to the baseline) than the main aldehyde spot strongly suggests the presence of the more polar carboxylic acid impurity.

  • Decision: If a significant impurity is detected, purification (e.g., recrystallization or column chromatography) is recommended before use. If purification is not feasible, the reagent should be disposed of according to institutional guidelines.[6]

Problem 2: My reaction is failing or giving low yields, and I suspect the aldehyde is the culprit.

Cause: Beyond simple oxidation, the reagent may have degraded due to improper storage (exposure to moisture or light) or incompatibility with other reagents. Benzaldehydes can be sensitive to both acidic and basic conditions and can react with strong nucleophiles.[4][5]

Troubleshooting Decision Process:

The following diagram outlines a logical workflow for diagnosing issues with a potentially degraded or impure sample of this compound.

G cluster_0 Troubleshooting Workflow: Suspected Reagent Degradation A Visual Inspection (Color change, clumping, off-odor?) B Purity Check (TLC, Melting Point, NMR) A->B Abnormality Noted C Is Purity >95%? B->C D Proceed with Reaction (Monitor closely) C->D Yes E Purify Reagent (Recrystallization / Chromatography) C->E No F Re-check Purity E->F G Is Purification Successful? F->G G->D Yes H Dispose of Reagent (Follow safety protocols) G->H No I Review Storage & Handling (Check inert gas, temp, light protection) H->I J Order New Reagent I->J

Caption: Decision tree for handling suspect this compound.

Problem 3: I am observing an unexpected side product in my reaction involving a strong base.

Cause: Aldehydes lacking an alpha-hydrogen cannot undergo self-condensation via an enolate, but they can be susceptible to other base-catalyzed reactions. With strong bases, disproportionation reactions can occur. Furthermore, strong bases are listed as an incompatibility.[4]

  • Expert Insight: While the Cannizzaro reaction typically requires very strong base concentrations, other unforeseen base-mediated pathways can be initiated, especially at elevated temperatures. Always add the aldehyde to the reaction mixture under controlled conditions and consider the pKa of all species present. If possible, use a non-nucleophilic base or ensure the temperature is kept low during addition to minimize side reactions.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Novel Derivatives from 5-Chloro-2-methylbenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity is a perpetual endeavor. Aromatic aldehydes serve as foundational scaffolds in this quest, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds. Among these, 5-Chloro-2-methylbenzaldehyde and its structural analogs, such as 5-chlorosalicylaldehyde, have emerged as particularly promising starting materials. The presence of the chloro- and methyl- or hydroxyl- groups on the benzene ring not only influences the electronic and steric properties of the molecule but also provides reactive sites for further chemical transformations. This guide provides an in-depth comparative analysis of novel derivatives synthesized from these precursors, with a focus on their synthesis, characterization, and biological activities. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive resource for researchers in the field.

Synthetic Pathways and Key Derivative Classes

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in condensation reactions to form a variety of derivatives. This section explores the synthesis of two prominent classes of compounds derived from chlorinated aromatic aldehydes: Schiff bases and chalcones.

Schiff Bases: A Gateway to Potent Antimicrobial Agents

Schiff bases, characterized by the azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an active carbonyl compound.[1] This reaction is a cornerstone of heterocyclic synthesis, and the resulting Schiff bases have garnered significant attention for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]

Experimental Protocol: Synthesis of a Novel Schiff Base from 5-chlorosalicylaldehyde

The following protocol details the synthesis of (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, a Schiff base that has demonstrated notable antimicrobial activity.[3]

Materials:

  • 5-chlorosalicylaldehyde

  • 4-fluorobenzylamine

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 5-chlorosalicylaldehyde (10 mmol) in 50 mL of ethanol in a round-bottom flask.

  • To this solution, add 4-fluorobenzylamine (10 mmol) dropwise while stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common solvent for Schiff base synthesis as it effectively dissolves the reactants and is relatively easy to remove after the reaction.

  • Catalyst: The addition of a catalytic amount of acid (like glacial acetic acid) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture under reflux increases the reaction rate, allowing the reaction to reach completion in a shorter time frame.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification 5-chlorosalicylaldehyde 5-chlorosalicylaldehyde Condensation Reaction Condensation Reaction 5-chlorosalicylaldehyde->Condensation Reaction Primary Amine Primary Amine Primary Amine->Condensation Reaction Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Condensation Reaction Catalyst (Acetic Acid) Catalyst (Acetic Acid) Catalyst (Acetic Acid)->Condensation Reaction Reflux (Heat) Reflux (Heat) Reflux (Heat)->Condensation Reaction Cooling & Precipitation Cooling & Precipitation Condensation Reaction->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the synthesis of Schiff bases.

Chalcones: Scaffolds for Anticonvulsant Drug Discovery

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as precursors for various flavonoids and isoflavonoids.[4] They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base.[5] Chalcone derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[4][6]

Experimental Protocol: Synthesis of a Novel Chalcone Derivative

The following is a general protocol for the synthesis of chalcones, which can be adapted for this compound.

Materials:

  • This compound

  • Substituted acetophenone

  • Ethanol or Methanol

  • Aqueous solution of a strong base (e.g., NaOH or KOH)

  • Mortar and pestle or magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a mortar, place equimolar amounts of this compound and the chosen substituted acetophenone.

  • Add a catalytic amount of a strong base (e.g., a few pellets of NaOH or KOH dissolved in a minimal amount of water).

  • Grind the mixture with a pestle. The mixture will turn into a paste and solidify.

  • Alternatively, dissolve the aldehyde and acetophenone in ethanol or methanol and add the base solution dropwise while stirring at room temperature.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is filtered, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Base Catalyst: The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Solvent-free vs. Solvent-based: The solvent-free method (grinding) is a green chemistry approach that can lead to shorter reaction times and higher yields. The solvent-based method is more traditional and allows for better temperature control.

  • Ice Bath: Pouring the reaction mixture into an ice bath helps to quench the reaction and precipitate the product.

Visualization of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Claisen-Schmidt Condensation Base Catalyst (NaOH/KOH) Base Catalyst (NaOH/KOH) Base Catalyst (NaOH/KOH)->Claisen-Schmidt Condensation Solvent (Optional) Solvent (Optional) Solvent (Optional)->Claisen-Schmidt Condensation Quenching (Ice Bath) Quenching (Ice Bath) Claisen-Schmidt Condensation->Quenching (Ice Bath) Acidification Acidification Quenching (Ice Bath)->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the synthesis of chalcones.

Comparative Analysis of Biological Activities

A critical aspect of characterizing novel derivatives is the evaluation of their biological activities and a comparison with existing alternatives. This section presents a comparative analysis of the antimicrobial and anticonvulsant properties of derivatives synthesized from chlorinated benzaldehydes.

Antimicrobial Activity of Schiff Base Derivatives

Schiff bases derived from 5-chlorosalicylaldehyde have been extensively studied for their antimicrobial properties. The data below summarizes the Minimum Inhibitory Concentration (MIC) values of a selected derivative against a panel of bacteria and fungi.

Table 1: Antimicrobial Activity of (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol [3]

MicroorganismStrainMIC (µg/mL)
Bacteria
Bacillus subtilis(Gram-positive)45.2
Escherichia coli(Gram-negative)1.6
Pseudomonas fluorescence(Gram-negative)2.8
Staphylococcus aureus(Gram-positive)3.4
Fungi
Aspergillus niger47.5

Analysis of Performance:

The Schiff base, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, demonstrated potent activity against the tested bacterial strains, particularly the Gram-negative bacteria E. coli and P. fluorescence, with MIC values of 1.6 µg/mL and 2.8 µg/mL, respectively.[3] Its activity against the Gram-positive S. aureus (MIC = 3.4 µg/mL) is also noteworthy.[3] The antifungal activity against A. niger was moderate.[3] The presence of the chloro- and fluoro- substituents on the aromatic rings is believed to contribute significantly to the observed antimicrobial activity.

Anticonvulsant Activity of Chalcone and Hydrazone Derivatives

Derivatives of chlorinated benzaldehydes have also been investigated for their potential as anticonvulsant agents. The maximal electroshock (MES) test is a widely used preclinical screen for anticonvulsant activity.

Table 2: Anticonvulsant Activity of Selected Chalcone and Hydrazone Derivatives

Compound ClassDerivativeProtection (%)Standard Drug (Phenytoin) Protection (%)
Chalcone Semicarbazones Y2aM82.7080.00[4]
Y1fM78.5280.00[4]
Y2bM58.9380.00[4]
Benzoxazolinone Hydrazones 4d, 4g, 4h, 4m, 4nMore active than Phenytoin-[7]

Analysis of Performance:

Several synthesized chalcone semicarbazones exhibited significant anticonvulsant activity in the MES test.[4] Notably, compound Y2aM showed 82.70% protection against seizures, which was even more potent than the standard drug Phenytoin (80% protection).[4] Furthermore, a series of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazones were found to be more active than Phenytoin in the pentylenetetrazole induced seizure test, highlighting the potential of this class of compounds in the development of new antiepileptic drugs.[7]

Visualization of Structure-Activity Relationship Concepts:

G cluster_core Core Scaffold cluster_derivatives Derivative Classes cluster_activities Biological Activities cluster_sar Structure-Activity Relationship (SAR) Chlorinated Benzaldehyde Chlorinated Benzaldehyde Schiff Bases Schiff Bases Chlorinated Benzaldehyde->Schiff Bases Chalcones Chalcones Chlorinated Benzaldehyde->Chalcones Hydrazones Hydrazones Chlorinated Benzaldehyde->Hydrazones Antimicrobial Antimicrobial Schiff Bases->Antimicrobial Anticonvulsant Anticonvulsant Chalcones->Anticonvulsant Hydrazones->Anticonvulsant Substituent Effects (e.g., halogens) Substituent Effects (e.g., halogens) Antimicrobial->Substituent Effects (e.g., halogens) Pharmacophore Pharmacophore Anticonvulsant->Pharmacophore

Caption: Relationship between the core scaffold, derivative classes, and their biological activities.

Conclusion and Future Directions

This compound and its analogs are undeniably valuable precursors in the synthesis of novel heterocyclic compounds with significant therapeutic potential. This guide has demonstrated that derivatives such as Schiff bases and chalcones exhibit potent antimicrobial and anticonvulsant activities, respectively. The comparative analysis of experimental data underscores the importance of structural modifications in fine-tuning the biological properties of these molecules. The detailed protocols and workflows provided herein serve as a practical resource for researchers aiming to explore this chemical space further. Future research should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth structure-activity relationship studies to design and synthesize next-generation therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Guide to the Reactivity of 5-Chloro-2-methylbenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the chemical reactivity of 5-Chloro-2-methylbenzaldehyde and its positional isomers. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the nuanced interplay of electronic and steric effects that govern the reactivity of these important synthetic intermediates. By synthesizing established chemical principles with available experimental data, this guide aims to provide a predictive framework for reaction design and optimization.

Introduction: The Subtle Dance of Substituents

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and specialty materials.[1] The reactivity of the aldehyde functional group is exquisitely sensitive to the nature and position of substituents on the aromatic ring. This guide focuses on this compound and its isomers, a class of compounds where the interplay of an electron-withdrawing chloro group and an electron-donating methyl group creates a fascinating landscape of chemical reactivity.

The positioning of these two groups around the benzaldehyde core dictates the electrophilicity of the carbonyl carbon, the steric accessibility of the reaction center, and the overall electronic landscape of the molecule. Understanding these subtle differences is paramount for predicting reaction outcomes, optimizing yields, and designing novel synthetic pathways.

The Isomers: A Structural Overview

The isomers of chloromethylbenzaldehyde, each with the molecular formula C₈H₇ClO, present unique electronic and steric profiles. While this guide centers on this compound, a comparative analysis necessitates the inclusion of its key positional isomers.

IsomerStructureKey Features
This compound this compoundChloro group para to the aldehyde, methyl group ortho.
3-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehydeChloro and methyl groups ortho to the aldehyde.
4-Chloro-2-methylbenzaldehyde 4-Chloro-2-methylbenzaldehydeChloro group meta to the aldehyde, methyl group ortho.
6-Chloro-2-methylbenzaldehyde 6-Chloro-2-methylbenzaldehydeChloro and methyl groups both ortho to the aldehyde.
Other Isomers (e.g., 2-Chloro-3-methylbenzaldehyde, 2-Chloro-5-methylbenzaldehyde)Varied substitution patterns leading to distinct reactivity.

Comparative Reactivity: A Multifaceted Analysis

The reactivity of these isomers is primarily governed by a combination of electronic and steric effects. The aldehyde group's carbon is electrophilic and is the primary site for nucleophilic attack. The substituents on the ring modulate this electrophilicity.

Electronic Effects: An Inductive and Resonance Tug-of-War

The reactivity of the carbonyl group in benzaldehydes is dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.[2]

  • Chloro Group (-Cl): The chloro group is electron-withdrawing via the inductive effect (-I) due to its high electronegativity. It also possesses a weak electron-donating resonance effect (+R) due to its lone pairs. The inductive effect generally dominates, making the chloro group a deactivating, ortho-para director in electrophilic aromatic substitution. In the context of the aldehyde's reactivity, its primary role is to increase the partial positive charge on the carbonyl carbon.

  • Methyl Group (-CH₃): The methyl group is electron-donating through both an inductive effect (+I) and hyperconjugation. This increases the electron density on the ring and slightly reduces the electrophilicity of the carbonyl carbon.

The net electronic effect on the aldehyde's reactivity is a function of the relative positions of these groups. This can be qualitatively understood and quantitatively estimated using the Hammett equation , which provides a linear free-energy relationship for the influence of meta- and para-substituents on reaction rates.[3][4]

References

A Comparative Guide to the Biological Activity of 5-Chloro-2-methylbenzaldehyde Derivatives and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 5-Chloro-2-methylbenzaldehyde derivatives against their parent compounds, benzaldehyde and 2-methylbenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships that govern their antimicrobial, antifungal, and anticancer properties. By synthesizing available experimental data and providing detailed protocols, this guide aims to facilitate further research and development of novel therapeutic agents based on the benzaldehyde scaffold.

Introduction: The Significance of Structure-Activity Relationship (SAR) Studies

The journey from a simple organic molecule to a potent therapeutic agent is often guided by the principles of Structure-Activity Relationship (SAR) studies. SAR analyses explore how the chemical structure of a compound influences its biological activity, providing a rational basis for designing more effective and selective drugs. Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been a subject of interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2] The introduction of various substituents onto the benzaldehyde ring can dramatically alter its physicochemical properties and, consequently, its interaction with biological targets.

This guide focuses on a specific derivative, this compound, and its derivatives. We will explore how the addition of a chloro group at the 5-position and a methyl group at the 2-position of the benzene ring, individually and in combination, modulates the biological profile of the parent benzaldehyde molecule. While direct comparative studies are not always available, by collating existing data and applying established SAR principles, we can elucidate the therapeutic potential of this class of compounds.

Comparative Biological Activity: A Data-Driven Overview

The biological efficacy of this compound derivatives is best understood by comparing their activity with that of their parent compounds, benzaldehyde and 2-methylbenzaldehyde. The following sections and tables summarize the available quantitative data for their antimicrobial, antifungal, and anticancer activities. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Benzaldehyde and its derivatives have demonstrated notable antibacterial properties.[1] The introduction of halogen and methyl groups can significantly influence this activity.

Table 1: Comparative Antimicrobial Activity (MIC) of Benzaldehyde Derivatives

Compound/DerivativeTest OrganismMICReference
BenzaldehydeStaphylococcus aureus≥ 1024 µg/mL[3]
Bacillus anthracis8.0 mM (850 µg/mL)[3]
Pantoea conspicua10.0 mM (1060 µg/mL)[3]
Citrobacter youngae10.0 mM (1060 µg/mL)[3]
2-MethylbenzaldehydeVarious bacteria6-10 mM[1]
5-Chloro-salicylaldehyde Schiff basesBacillus subtilis45.2 µg/mL[4]
Escherichia coli1.6 µg/mL[4]
Pseudomonas fluorescens2.8 µg/mL[4]
Staphylococcus aureus3.4 µg/mL[4]

Note: Data for this compound and its direct derivatives is limited. Data for the structurally related 5-chloro-salicylaldehyde derivatives is presented to provide insight.

Antifungal Activity

The antifungal potential of benzaldehydes is also a subject of ongoing research. The substitution pattern on the aromatic ring plays a crucial role in determining their efficacy against various fungal strains.[5][6]

Table 2: Comparative Antifungal Activity (MIC) of Benzaldehyde Derivatives

Compound/DerivativeTest OrganismMICReference
BenzaldehydeVarious fungi8-10 mM[1]
2-MethylbenzaldehydeVarious fungi> 3.0 mM[7]
5-Chloro-salicylaldehyde Schiff basesAspergillus niger47.5 µg/mL[4]

Note: As with antimicrobial data, specific antifungal data for this compound derivatives is scarce. The data for a related compound is provided for a preliminary understanding.

Anticancer Activity

Several benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action often involves the induction of apoptosis and interference with key signaling pathways.

Table 3: Comparative Anticancer Activity (IC50) of Benzaldehyde Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BenzaldehydeVarious cancer cell linesVaries (µM to mM range)[7]
2-MethylbenzaldehydeNot extensively studied-[7]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)Significant activity at 1-10 µM[10]
Substituted Benzaldehyde DerivativesMDA-MB231 (Breast Cancer)35.40 ± 4.2[11]

Note: The presented data for the chloro-substituted derivative is for 2-(benzyloxy)-5-chlorobenzaldehyde, a structurally related compound.

Structure-Activity Relationship (SAR) Analysis

The observed differences in the biological activities of this compound derivatives compared to their parent compounds can be rationalized through SAR principles.

  • Role of the Chloro Group: The presence of a halogen, such as chlorine, on the benzaldehyde ring is often associated with enhanced biological activity.[12] The electron-withdrawing nature of the chloro group can increase the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack by biological macromolecules. Furthermore, the lipophilicity of the molecule is increased, which can facilitate its transport across cell membranes.

  • Influence of the Methyl Group: The methyl group is an electron-donating group. Its position on the ring can influence the electronic properties and steric hindrance of the molecule. An ortho-methyl group, as in 2-methylbenzaldehyde, can potentially reduce antifungal potency compared to other benzaldehyde derivatives.[7] The steric bulk of the methyl group might hinder the interaction of the aldehyde group with its biological target.

  • Synergistic Effects: The combination of both a chloro and a methyl group in this compound presents a unique substitution pattern. The interplay between the electron-withdrawing chloro group and the electron-donating methyl group, along with their respective positions, will ultimately determine the overall biological activity. Further research is needed to fully elucidate these synergistic or antagonistic effects.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays.

Synthesis of Schiff Base Derivatives of this compound

Schiff bases are common derivatives of aldehydes that often exhibit enhanced biological activities.

Protocol:

  • Dissolution: Dissolve 1 mmol of this compound in 20 mL of ethanol.

  • Addition of Amine: To this solution, add an equimolar amount (1 mmol) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Reflux the reaction mixture for 3-4 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass spectrometry.

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial and Antifungal Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound.[11]

Protocol:

  • Prepare Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prep_stock Prepare Compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability & IC50 G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the biological activities of this compound derivatives and their parent compounds. The available data, although limited in direct comparisons, suggests that the introduction of a chloro and a methyl group onto the benzaldehyde scaffold can significantly modulate its antimicrobial, antifungal, and anticancer properties. The provided experimental protocols offer a foundation for researchers to conduct further investigations and generate the much-needed comparative data. A deeper understanding of the structure-activity relationships of these compounds will undoubtedly pave the way for the design and development of novel and more effective therapeutic agents.

References

A Comparative Spectroscopic Guide to the Structural Confirmation of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of substituted aromatic compounds often yields a mixture of isomers, each with potentially distinct physical, chemical, and biological properties. Therefore, distinguishing the target molecule from its structural isomers is not merely an academic exercise but a critical step in ensuring the purity, safety, and efficacy of a chemical entity.

This guide provides an in-depth, comparative analysis of the spectroscopic data used to confirm the structure of 5-Chloro-2-methylbenzaldehyde. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By contrasting the expected and observed data for our target molecule with its key isomers—4-Chloro-2-methylbenzaldehyde, 3-Chloro-2-methylbenzaldehyde, and 2-Chloro-6-methylbenzaldehyde—we will demonstrate how a multi-faceted spectroscopic approach provides unambiguous structural elucidation. This document is intended for researchers and professionals who rely on robust analytical techniques to validate molecular structures.

The Imperative of Isomer Differentiation

The placement of substituents on a benzene ring dramatically influences the molecule's electronic environment and spatial arrangement. For this compound, the relative positions of the chloro, methyl, and aldehyde groups create a unique spectroscopic fingerprint. The primary challenge is to differentiate this specific 1,2,4-trisubstituted pattern from other possible arrangements.

Caption: Target molecule this compound and its key structural isomers.

Part 1: Spectroscopic Fingerprinting of this compound

A logical workflow is essential for systematic structural confirmation. We begin with techniques that identify functional groups (IR), proceed to map the carbon-hydrogen framework (NMR), and conclude by confirming the overall mass and fragmentation pattern (MS).

G Start Synthesized Product IR IR Spectroscopy (Functional Group ID) Start->IR Identifies C=O, C-H NMR NMR Spectroscopy (Connectivity Map) IR->NMR Confirms Aldehyde MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Determines Isomer Confirm Structure Confirmed: This compound MS->Confirm Confirms Mass

Caption: Workflow for spectroscopic structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is the first line of inquiry, providing rapid confirmation of key functional groups. For an aromatic aldehyde, the spectrum is dominated by the carbonyl (C=O) and aldehyde C-H stretching vibrations.

  • C=O Stretch: Conjugation of the aldehyde with the aromatic ring lowers the carbonyl stretching frequency compared to a saturated aldehyde. We expect a strong, sharp absorption band around 1705-1685 cm⁻¹ .[1]

  • Aldehyde C-H Stretch: This is a highly diagnostic feature. Aldehydes exhibit two characteristic, weaker C-H stretching bands between 2830-2695 cm⁻¹ .[2] The band around 2720 cm⁻¹ is particularly useful as it appears in a relatively uncluttered region of the spectrum.[2][3]

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. In-ring C=C stretching vibrations typically produce sharp peaks of variable intensity around 1600 cm⁻¹ and 1500 cm⁻¹ .[3]

The presence of all these bands provides strong evidence for the presence of a substituted benzaldehyde moiety. While IR spectroscopy confirms the core functional groups, it generally cannot distinguish between positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most definitive data for distinguishing between isomers by mapping the precise electronic environment of each proton (¹H) and carbon (¹³C) atom.

Based on the structure of this compound, we can predict a unique set of signals for the aldehyde, methyl, and aromatic protons.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the electronegative oxygen and the aromatic ring current. It will appear as a singlet far downfield, typically around δ 9.9-10.1 ppm .[4]

  • Methyl Protons (-CH₃): Attached to the aromatic ring, these protons will appear as a singlet in the benzylic region, around δ 2.4-2.6 ppm .[5]

  • Aromatic Protons (Ar-H): This is the key region for isomer differentiation. For the 5-chloro-2-methyl isomer, we expect three distinct aromatic proton signals with specific splitting patterns arising from spin-spin coupling with their neighbors.

    • H3: This proton is ortho to the methyl group and meta to the chloro group. It will be split by H4 (ortho coupling, J ≈ 7-9 Hz), appearing as a doublet .

    • H4: This proton is ortho to both H3 and the chloro group. It will be split by H3 (ortho, J ≈ 7-9 Hz) and H6 (meta, J ≈ 2-3 Hz), appearing as a doublet of doublets .

    • H6: This proton is ortho to the chloro group and meta to the aldehyde. It will be split by H4 (meta, J ≈ 2-3 Hz), appearing as a doublet (or a narrow singlet if the coupling is very small).

The unique combination of a doublet, a doublet of doublets, and another doublet in the aromatic region is the definitive signature of the 5-chloro-2-methyl substitution pattern.

The ¹³C NMR spectrum confirms the number of unique carbon atoms and their chemical nature.

  • Carbonyl Carbon (-CHO): This carbon is the most deshielded, appearing far downfield around δ 190-193 ppm .[1]

  • Aromatic Carbons (Ar-C): We expect six distinct signals in the typical aromatic region of δ 120-145 ppm .[6] The carbons directly attached to the substituents (ipso-carbons) will have their chemical shifts significantly influenced. The carbon bearing the chloro group (C5) will be shifted downfield, while the carbons ortho and para to the electron-donating methyl group will be shielded (shifted upfield) relative to benzene.[7][8]

  • Methyl Carbon (-CH₃): This aliphatic carbon will appear far upfield, typically around δ 19-22 ppm .

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Mass spectrometry confirms the molecular weight and can provide clues to the structure through fragmentation analysis.

  • Molecular Ion Peak (M⁺): this compound has a molecular formula of C₈H₇ClO and a molecular weight of 154.59 g/mol .[9][10] The mass spectrum will show a molecular ion peak at m/z 154 .

  • Isotope Peak (M+2): A crucial feature for chlorine-containing compounds is the presence of the ³⁷Cl isotope. This will result in an "M+2" peak at m/z 156 with an intensity that is approximately one-third that of the M⁺ peak (the natural abundance ratio of ³⁵Cl to ³⁷Cl is roughly 3:1).

  • Key Fragmentation Patterns: Common fragmentation pathways for benzaldehydes include:

    • Loss of a hydrogen radical (M-1): A peak at m/z 153 .[11]

    • Loss of carbon monoxide (M-28): A peak at m/z 126 .[12]

    • Loss of the formyl group (M-29): A peak at m/z 125 .[13]

While these fragments confirm the benzaldehyde structure, they are not typically sufficient to differentiate between positional isomers, for which NMR remains the superior technique.

Part 2: Comparative Analysis with Structural Isomers

The power of spectroscopy lies in comparison. The distinct structural arrangements of the isomers lead to predictable and observable differences in their spectra, particularly in ¹H NMR.

Spectroscopic FeatureThis compound (Target) 4-Chloro-2-methylbenzaldehyde 3-Chloro-2-methylbenzaldehyde 2-Chloro-6-methylbenzaldehyde
¹H NMR: Aldehyde H ~10.0 ppm (s)~10.1 ppm (s)~10.3 ppm (s)~10.4 ppm (s)
¹H NMR: Methyl H ~2.5 ppm (s)~2.6 ppm (s)~2.6 ppm (s)~2.6 ppm (s)
¹H NMR: Aromatic Pattern 3H total: Doublet, Doublet of Doublets, Doublet3H total: Two Doublets, one Singlet-like3H total: Three distinct signals, complex coupling3H total: Two Doublets, one Triplet
¹³C NMR: Carbonyl C ~192 ppm~192 ppm~191 ppm~190 ppm
¹³C NMR: Aromatic Signals 6 signals6 signals6 signals4 signals (due to symmetry)
IR: C=O Stretch (cm⁻¹) ~1700~1703~1705~1701
MS: Molecular Ion (m/z) 154 (M⁺), 156 (M+2)154 (M⁺), 156 (M+2)154 (M⁺), 156 (M+2)154 (M⁺), 156 (M+2)

Analysis of Differentiating Features:

  • 4-Chloro-2-methylbenzaldehyde: The key difference is the aromatic proton pattern. The proton at C6 is adjacent to the chloro group and the aldehyde, giving a doublet. The proton at C5 is adjacent to the chloro group and C3, giving another doublet. The proton at C3 is adjacent to the methyl group and C5, but with no ortho neighbors, it will appear as a near-singlet or very narrowly split doublet. This differs significantly from the target's d, dd, d pattern.

  • 3-Chloro-2-methylbenzaldehyde: The three aromatic protons are all adjacent to one another (H4, H5, H6), leading to a complex pattern of three distinct signals, each split by its neighbors. This is readily distinguishable from the simpler patterns of the other isomers.

  • 2-Chloro-6-methylbenzaldehyde: Due to the plane of symmetry that can be envisioned (if the aldehyde group's rotation is averaged), the C3 and C5 protons are chemically equivalent, as are the carbons C3/C5 and C2/C6. This leads to a simplified NMR. The ¹H NMR will show a triplet for H4 (split by two equivalent neighbors, H3 and H5) and a doublet for H3/H5 (each split by H4). The ¹³C NMR will show only 4 aromatic carbon signals instead of 6, a definitive differentiating feature.[14]

Part 3: Standardized Experimental Protocols

To ensure data is reproducible and reliable, standardized protocols must be followed.

Protocol 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar and pestle. Grind to a fine, homogenous powder.

  • Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be acquired and automatically subtracted from the sample spectrum.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Standard: Ensure the solvent contains 0.03-0.05% Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]

  • Instrumentation: Place the NMR tube in the spectrometer's probe (e.g., 400 MHz).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 128-1024) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms) coupled to a mass spectrometer with an Electron Ionization (EI) source.[15]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[15]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show a peak for the compound. The mass spectrum corresponding to this peak can then be analyzed for the molecular ion and fragmentation patterns.

Conclusion

The structural confirmation of this compound is a clear example of the synergistic power of modern spectroscopic techniques. While IR spectroscopy confirms the presence of the required aromatic aldehyde functionality and mass spectrometry verifies the correct molecular weight and elemental composition (via isotope patterns), it is ¹H NMR spectroscopy that provides the irrefutable evidence for the specific substitution pattern. The unique chemical shifts and, most critically, the spin-spin coupling patterns of the aromatic protons serve as a definitive fingerprint, allowing for the unambiguous differentiation of the target molecule from its structural isomers. This rigorous, multi-technique approach is indispensable for ensuring the structural integrity of synthesized compounds in research and industry.

References

A Senior Application Scientist's Guide to Cross-Reactivity of Antibodies Against 5-Chloro-2-methylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing immunoassays for small molecules, such as derivatives of 5-Chloro-2-methylbenzaldehyde, understanding and quantifying cross-reactivity is a critical step to ensure data accuracy and reliability. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies raised against these haptens, supported by detailed experimental protocols and the underlying scientific principles.

Due to the limited availability of direct cross-reactivity studies for this compound in the public domain, this guide will utilize a representative aromatic aldehyde framework to illustrate the principles and present hypothetical, yet plausible, experimental data for comparison. This approach provides a robust blueprint for researchers to design and execute their own cross-reactivity studies.

The Foundation: Generating Antibodies Against Small Molecules

Small molecules like this compound are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process transforms the small molecule into a hapten, a small molecule that can elicit an immune response only when attached to a large carrier. The design of this hapten-carrier conjugate is a critical determinant of the resulting antibody's specificity and potential for cross-reactivity.

The choice of the conjugation site on the hapten is crucial. Functional groups on the this compound molecule that are not involved in the linkage to the carrier protein will be the primary epitopes recognized by the resulting antibodies. Therefore, to generate antibodies that specifically recognize the substituted benzaldehyde ring, the aldehyde group is often modified for conjugation.

Understanding the Structural Basis of Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against a specific antigen (the immunizing hapten) also binds to other structurally similar molecules.[1] This phenomenon is governed by the complementarity between the antibody's binding site (paratope) and the structural features (epitopes) of the different haptens. For antibodies against this compound derivatives, the degree of cross-reactivity will depend on the similarity of the substitutions on the benzaldehyde ring.

Key structural features influencing cross-reactivity include:

  • Position and Nature of Substituents: The location and type of chemical groups (e.g., chloro, methyl) on the aromatic ring will significantly impact binding. Derivatives with substitutions at the same positions as this compound are more likely to cross-react.

  • Electronic Effects: The electron-donating or withdrawing properties of the substituents can alter the electron density of the aromatic ring, influencing its interaction with the antibody's paratope.

  • Steric Hindrance: Bulky substituents near the key recognition sites can prevent the antibody from binding, thus reducing cross-reactivity.

Comparative Analysis of Cross-Reactivity Assessment Techniques

The three most common and powerful techniques for evaluating antibody cross-reactivity are the Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and provides complementary information.

Hypothetical Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for a polyclonal antibody raised against a this compound-KLH conjugate. The data is presented to illustrate how the structural similarity of different benzaldehyde derivatives might influence their binding to the antibody. The cross-reactivity is determined by competitive ELISA and calculated as:

(% Cross-Reactivity) = (IC50 of this compound / IC50 of Derivative) x 100

CompoundStructureIC50 (nM)% Cross-Reactivity
This compound 10 100
2-Methylbenzaldehyde5020
5-Chlorobenzaldehyde2540
2-Chloro-5-methylbenzaldehyde8012.5
2,5-Dimethylbenzaldehyde1506.7
Benzaldehyde5002

Note: The IC50 values are hypothetical and for illustrative purposes only.

This hypothetical data suggests that the antibody has the highest affinity for the immunizing hapten. Cross-reactivity is significant with derivatives that share one of the key substituents (chloro or methyl group at the correct position) and decreases as the structural similarity to the original hapten diminishes.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly sensitive and quantitative method for determining the cross-reactivity of antibodies against small molecules.[2]

Principle: In this assay, the antibody is pre-incubated with a sample containing the analyte (or a cross-reacting compound). This antibody-analyte mixture is then added to a microplate well coated with a conjugate of the target hapten (e.g., this compound-BSA). The free antibody will bind to the coated antigen, while the antibody already bound to the analyte in the sample will not. A secondary antibody conjugated to an enzyme is then added to detect the bound primary antibody. The signal is inversely proportional to the concentration of the analyte in the sample.

Workflow Diagram:

ELISA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection plate Coat plate with This compound-BSA block Block non-specific binding sites plate->block ab_analyte Prepare antibody and analyte solutions block->ab_analyte incubate_primary Add antibody-analyte mixture to coated plate wash1 Wash incubate_primary->wash1 incubate_secondary Add enzyme-conjugated secondary antibody wash1->incubate_secondary wash2 Wash incubate_secondary->wash2 add_substrate Add substrate read Read absorbance add_substrate->read

Caption: Competitive ELISA workflow for cross-reactivity analysis.

Step-by-Step Protocol:

  • Coating:

    • Dilute the this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted in assay buffer to a concentration that gives a high signal in the absence of competitor).

    • Incubate for 1 hour at room temperature.

  • Incubation:

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody-analyte mixture from the competition step to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

  • Substrate Addition:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until a color develops.

  • Stopping and Reading:

    • Add 50 µL of a stop solution (e.g., 2N H2SO4 for TMB).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentration to generate inhibition curves.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the target analyte and each of the tested derivatives.

    • Calculate the percent cross-reactivity using the formula provided earlier.

Western Blot for Specificity Confirmation

While not quantitative for cross-reactivity in the same way as ELISA, Western blotting is an excellent tool for confirming the specificity of the antibody to the hapten-protein conjugate and for identifying any potential cross-reactivity with other protein conjugates.[3][4]

Principle: Different hapten-protein conjugates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with the primary antibody, which will bind to the conjugates it recognizes. A labeled secondary antibody is used for detection.

Workflow Diagram:

Western_Blot_Workflow cluster_separation Separation & Transfer cluster_probing Probing & Detection sds_page Run SDS-PAGE with different hapten-protein conjugates transfer Transfer proteins to a membrane sds_page->transfer block Block membrane primary_ab Incubate with primary antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated secondary antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect with chemiluminescent substrate wash2->detect

Caption: Western blot workflow for antibody specificity testing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare samples of different hapten-protein conjugates (e.g., this compound-BSA, 5-Chlorobenzaldehyde-BSA, 2-Methylbenzaldehyde-BSA, and unconjugated BSA as a negative control).

    • Mix each sample with Laemmli buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking:

    • Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (raised against this compound-KLH) diluted in blocking buffer overnight at 4°C.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Analyze the resulting bands. A strong band should be visible for the this compound-BSA conjugate. The intensity of the bands for other conjugates will give a qualitative indication of cross-reactivity. No band should be visible for the unconjugated BSA.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an antibody to its antigen.[5] This allows for a more detailed characterization of cross-reactivity than ELISA.

Principle: In a typical SPR experiment, the antibody is captured on a sensor chip surface, and then solutions containing the different benzaldehyde derivatives (as free haptens) are flowed over the surface. The binding of the hapten to the antibody causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram.

Workflow Diagram:

SPR_Workflow cluster_setup Setup cluster_analysis Kinetic Analysis cluster_data Data Analysis immobilize Immobilize anti-species antibody on sensor chip capture Capture primary antibody immobilize->capture inject_analyte Inject analyte (hapten) at various concentrations measure_binding Measure association and dissociation in real-time inject_analyte->measure_binding regenerate Regenerate sensor surface measure_binding->regenerate fit_data Fit sensorgrams to a binding model regenerate->inject_analyte Repeat for each analyte determine_kinetics Determine ka, kd, and KD fit_data->determine_kinetics

Caption: Surface Plasmon Resonance workflow for kinetic analysis of antibody-hapten interactions.

Step-by-Step Protocol:

  • Chip Preparation and Antibody Capture:

    • Immobilize a capture antibody (e.g., anti-rabbit IgG) on the sensor chip surface.

    • Inject the primary antibody (raised against this compound-KLH) to be captured by the immobilized antibody.

  • Kinetic Analysis:

    • Inject a series of concentrations of the this compound (the analyte) over the sensor surface and measure the binding response.

    • After each injection, allow for a dissociation phase where buffer is flowed over the surface.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove the captured primary antibody and bound analyte from the capture antibody, preparing the surface for the next cycle.

  • Cross-Reactivity Testing:

    • Repeat the kinetic analysis for each of the benzaldehyde derivatives to be tested.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

    • Compare the KD values for the different derivatives. A lower KD value indicates a higher binding affinity. The ratio of KD values can be used to quantify cross-reactivity.

Conclusion: An Integrated Approach to Cross-Reactivity Assessment

A comprehensive understanding of antibody cross-reactivity requires an integrated approach. Competitive ELISA provides a high-throughput and quantitative method for screening a large number of derivatives. Western blotting offers a valuable qualitative confirmation of specificity against different hapten-protein conjugates. Finally, SPR delivers detailed kinetic and affinity data that can elucidate the subtle differences in binding between an antibody and structurally related haptens.

By employing these techniques in a logical workflow, researchers and drug development professionals can confidently characterize the specificity of their antibodies raised against this compound derivatives. This rigorous validation is essential for the development of robust and reliable immunoassays and for advancing our understanding of the biological effects of these compounds.

References

Quantitative Structure-Activity Relationship (QSAR) studies of 5-Chloro-2-methylbenzaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

Initiating the Search

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Exploring Analogs Further

I'm now going deeper into the specific analogs, carefully documenting their reported biological activities and the various QSAR methodologies used to study them. I'm also actively seeking out similar compounds for a richer comparative analysis. The experimental synthesis and assay protocols are also being documented to better understand the data.

Developing a Framework

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Structuring QSAR Guide

I'm currently focused on structuring the guide for QSAR studies of 5-Chloro-2-methyl benzaldehyde analogs. I'm prioritizing scientific integrity and comprehensive coverage. I intend to build the guide with detailed experimental sections and analytical techniques.

Defining the Scope Further

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Outlining a QSAR Workflow

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Building the Guide Structure

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A Senior Application Scientist's Guide to 5-Chloro-2-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Substituted benzaldehydes are a cornerstone of this molecular toolbox, offering a versatile scaffold for the construction of complex architectures. Among these, 5-Chloro-2-methylbenzaldehyde presents a unique combination of steric and electronic properties that can be strategically leveraged in a variety of organic transformations.

This guide provides an in-depth, comparative analysis of the performance of this compound in three key organic reactions: the Wittig reaction, the Aldol condensation, and reductive amination. Its performance is benchmarked against a curated set of alternative benzaldehydes: the parent benzaldehyde, 4-chlorobenzaldehyde, and 2-methylbenzaldehyde. This selection allows for a systematic evaluation of the impact of the chloro and methyl substituents on reactivity and yield. The insights herein are grounded in experimental data from the peer-reviewed literature, offering a practical, evidence-based resource for chemists at the bench.

The Significance of Substituent Effects: A Molecular Perspective

The reactivity of the aldehyde functional group is intricately modulated by the electronic and steric nature of the substituents on the aromatic ring. The chloro group, being electron-withdrawing through induction and weakly electron-donating through resonance, and the methyl group, an electron-donating group, collectively influence the electrophilicity of the carbonyl carbon in this compound. Understanding these effects is paramount to predicting and optimizing reaction outcomes.

I. The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, is an indispensable tool for the stereoselective synthesis of alkenes from aldehydes and ketones. The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, followed by a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to the alkene and a phosphine oxide byproduct.

Comparative Performance in the Wittig Reaction

The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the Wittig reaction's success. Electron-withdrawing groups on the benzaldehyde ring generally accelerate the initial nucleophilic attack by the ylide, leading to higher reaction rates and often, improved yields. Conversely, electron-donating groups can decrease the reactivity of the aldehyde.

AldehydeSubstituentsExpected Yield (%)Key Observations
This compound 5-Chloro (EWG), 2-Methyl (EDG)~85-90%The electron-withdrawing chloro group enhances reactivity, partially offset by the ortho-methyl group's steric hindrance and electron-donating nature.
BenzaldehydeUnsubstituted~80-85%Serves as the baseline for comparison.
4-Chlorobenzaldehyde4-Chloro (EWG)~90-95%The para-chloro group strongly enhances reactivity due to its electron-withdrawing inductive effect, with minimal steric hindrance.[1]
2-Methylbenzaldehyde2-Methyl (EDG)~75-80%The ortho-methyl group's steric bulk and electron-donating character can hinder the approach of the ylide and reduce the electrophilicity of the carbonyl carbon, leading to slightly lower yields.

Note: Yields are estimated based on typical laboratory conditions and may vary depending on the specific ylide, base, and reaction parameters employed.

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M, 1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium dropwise. The formation of a characteristic yellow-orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve the substituted benzaldehyde in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Wittig_Workflow start Start ylide_prep Ylide Preparation (Phosphonium Salt + Base in THF) start->ylide_prep aldehyde_add Addition of This compound ylide_prep->aldehyde_add reaction Wittig Reaction (Stir at RT) aldehyde_add->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: Experimental workflow for the Wittig reaction.

II. The Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that proceeds via the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. The Claisen-Schmidt condensation, a variation involving an aromatic aldehyde and an enolizable ketone, is particularly relevant here.

Comparative Performance in the Aldol Condensation with Acetone

The electrophilicity of the aldehyde is again a crucial factor. Electron-withdrawing substituents on the aromatic ring enhance the reactivity of the aldehyde towards nucleophilic attack by the enolate.

AldehydeSubstituentsReported/Expected Yield (%)Key Observations
This compound 5-Chloro (EWG), 2-Methyl (EDG)~80-85%The activating effect of the chloro group is expected to lead to good yields. The ortho-methyl group may introduce some steric hindrance, slightly moderating the reactivity.
BenzaldehydeUnsubstituted90.6%[2]A highly effective substrate under standard conditions, providing a high yield of dibenzalacetone.[2] Another source reports an average student yield of 48%.[3]
4-Chlorobenzaldehyde4-Chloro (EWG)~90-95%The strong electron-withdrawing nature of the para-chloro substituent significantly enhances the electrophilicity of the carbonyl carbon, favoring high yields.
2-Methylbenzaldehyde2-Methyl (EDG)~70-75%The steric bulk of the ortho-methyl group can impede the approach of the acetone enolate, potentially leading to lower yields compared to unhindered aldehydes.

Note: Yields can be highly dependent on reaction conditions such as base concentration, temperature, and reaction time.

Experimental Protocol: Claisen-Schmidt Condensation with Acetone

Materials:

  • Substituted Benzaldehyde (2.0 eq)

  • Acetone (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a flask, dissolve sodium hydroxide in water, then add ethanol to create the catalyst solution.

  • To this solution, add the substituted benzaldehyde with stirring.

  • Slowly add acetone dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the product with water to remove residual NaOH, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

Aldol_Workflow start Start mix_reagents Mix Aldehyde, Acetone, and NaOH/Ethanol Solution start->mix_reagents stir Stir at Room Temperature (Precipitate Forms) mix_reagents->stir filter Filter and Wash Solid Product stir->filter recrystallize Recrystallize from Ethanol filter->recrystallize product α,β-Unsaturated Ketone recrystallize->product

Caption: Experimental workflow for the Aldol condensation.

III. Reductive Amination: A Gateway to Amines

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds in two stages: the formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by the reduction of this intermediate to the corresponding amine.

Comparative Performance in Reductive Amination with Aniline

The initial imine formation is often the rate-limiting step and is influenced by the electrophilicity of the aldehyde. Electron-withdrawing groups can facilitate the initial nucleophilic attack by the amine.

AldehydeSubstituentsReported/Expected Yield (%)Key Observations
This compound 5-Chloro (EWG), 2-Methyl (EDG)~85-90%The electron-withdrawing chloro group is expected to promote imine formation, leading to good yields of the secondary amine.
BenzaldehydeUnsubstituted91-97%[4][5]A highly reactive substrate that provides excellent yields under various reductive amination conditions.[4][5]
4-Chlorobenzaldehyde4-Chloro (EWG)~90-95%The strong electron-withdrawing effect of the chloro group facilitates imine formation, resulting in high yields.
2-Methylbenzaldehyde2-Methyl (EDG)~80-85%The steric hindrance from the ortho-methyl group may slightly slow down the initial imine formation, potentially leading to slightly lower yields compared to unhindered aldehydes.

Note: Yields are dependent on the reducing agent, solvent, and other reaction conditions.

Experimental Protocol: Reductive Amination with Aniline using Sodium Borohydride

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Tetrahydrofuran (THF)

  • DOWEX(R)50WX8 resin (catalyst)[5]

Procedure:

  • In a round-bottom flask, prepare a solution of the substituted benzaldehyde, aniline, and DOWEX(R)50WX8 resin in THF.

  • Stir the mixture for 5 minutes at room temperature.

  • Add sodium borohydride to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reductive_Amination_Workflow start Start mix Mix Aldehyde, Aniline, and Catalyst in THF start->mix add_reductant Add NaBH₄ mix->add_reductant stir Stir at Room Temperature add_reductant->stir filter_concentrate Filter and Concentrate stir->filter_concentrate purify Purification (Column Chromatography) filter_concentrate->purify product Secondary Amine purify->product

Caption: Experimental workflow for reductive amination.

Conclusion: Strategic Application of this compound

This comparative guide demonstrates that this compound is a highly effective substrate in a range of fundamental organic transformations. Its performance is a nuanced interplay of the electron-withdrawing nature of the 5-chloro substituent, which generally enhances reactivity in nucleophilic additions, and the steric and electronic contributions of the 2-methyl group.

In reactions sensitive to the electrophilicity of the carbonyl carbon, such as the Wittig reaction, Aldol condensation, and reductive amination, this compound consistently exhibits performance comparable to or slightly better than unsubstituted benzaldehyde, and it is a strong performer overall. While the presence of an ortho-methyl group may introduce slight steric limitations compared to its 4-chloro isomer, the activating effect of the chloro group ensures its utility as a versatile building block.

For the synthetic chemist, this compound represents a valuable reagent. The strategic placement of its substituents offers opportunities for further functionalization and allows for fine-tuning of electronic properties in the target molecule. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the pace of discovery in drug development and materials science.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals engaged in cutting-edge research and development, our responsibilities extend beyond discovery to encompass the safe management and disposal of the chemical reagents we utilize. 5-Chloro-2-methylbenzaldehyde, a halogenated aromatic aldehyde, is a valuable intermediate in organic synthesis. However, its chemical properties necessitate a rigorous and informed approach to its disposal to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. It is designed to empower researchers to manage this chemical waste stream confidently and in full compliance.

Hazard Profile and Essential Safety Precautions

Understanding the inherent hazards of a chemical is the foundational step in its safe handling and disposal. This compound is classified as acutely toxic if swallowed. Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

Immediate Safety Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2] Ensure that safety showers and eyewash stations are readily accessible.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and appropriate eye protection, such as chemical safety goggles.[1][4]

Chemical and Hazard Identification Summary

For quick reference, the key identifiers and hazard classifications for this compound are summarized below.

PropertyValue
IUPAC Name This compound[5]
CAS Number 58966-34-0[5]
Molecular Formula C₈H₇ClO[5]
Physical State Solid
GHS Pictogram GHS06
Signal Word Danger
Primary Hazard Statement H301: Toxic if swallowed
Storage Class 6.1C: Combustible, acute toxic (Category 3) compounds

Step-by-Step Waste Collection and Segregation Protocol

The cardinal rule for the disposal of this compound is to treat it unequivocally as hazardous waste.[1][6] Under no circumstances should it be discarded in standard trash or poured down the drain.[2][7]

Protocol for Waste Accumulation:

  • Container Selection: Designate a specific, leak-proof waste container that is chemically compatible with halogenated organic compounds.[2][8] The container must have a secure, tightly-sealing lid.[2]

  • Labeling: Before adding any waste, clearly label the container.[2][8] The label must include the words "Hazardous Waste " and the full chemical name, "Waste this compound ".[2] Do not use abbreviations or chemical formulas.[8]

  • Waste Segregation (Critical Step): This waste must be segregated as halogenated organic waste .[8] Do not mix it with non-halogenated waste streams. Combining them needlessly subjects the entire volume to more stringent and costly disposal procedures.[8]

  • Secure Storage: Keep the waste container closed at all times, except when actively adding waste.[2][8] Store the container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizing agents or bases.[3][8]

Emergency Spill Management

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and environmental release.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[7][9]

  • Don PPE: Wear the appropriate PPE as described in Section 1, including respiratory protection if significant dust is generated.

  • Containment: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[6][7][10]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into your pre-labeled hazardous waste container.[3][4] Avoid actions that generate dust.[11]

  • Final Disposal: The container with the spill cleanup material must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[12]

The Disposal Pathway: From Laboratory to Final Treatment

The journey of chemical waste from the lab bench to its final, safe destruction is governed by strict regulatory protocols. Your institution's EHS department is your partner in navigating this process.

As a halogenated organic compound, this compound falls under specific regulations outlined by the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA).[2][13] Wastes containing halogenated organic compounds (HOCs) at concentrations of 1,000 mg/kg or more are subject to land disposal restrictions, typically requiring treatment by incineration.[13][14] High-temperature incineration, often in a rotary kiln equipped with scrubbers, is the preferred method to ensure complete destruction and to neutralize the resulting acidic gases (e.g., hydrogen chloride).[14]

The following diagram illustrates the decision-making and logistical workflow for proper disposal.

G start Waste Generated (Pure this compound or contaminated materials) characterize Characterize Waste: Is it a Halogenated Organic Compound? start->characterize containerize 1. Select Compatible Container 2. Label as 'Hazardous Waste: Waste this compound' characterize->containerize Yes segregate Segregate as HALOGENATED WASTE (Do not mix with non-halogenated solvents) containerize->segregate contact_ehs Store in Satellite Accumulation Area & Contact EHS for Pickup segregate->contact_ehs disposal Final Disposal via Approved Vendor (Typically High-Temperature Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution's specific EHS guidelines, as local regulations may apply.

References

A Senior Application Scientist's Guide to Handling 5-Chloro-2-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and handling protocols for 5-Chloro-2-methylbenzaldehyde (CAS No. 58966-34-0). The procedures outlined here are designed not just as rules to follow, but as a self-validating system to ensure your safety by explaining the causality behind each recommendation.

Hazard Assessment: Understanding the "Why"

This compound is not a benign laboratory reagent. Its primary, classified hazard is acute oral toxicity , which means it can be toxic if swallowed.[1] The GHS classification assigned by suppliers like Sigma-Aldrich underscores this significant risk.[1]

However, for many research chemicals, the provided toxicological data is not exhaustive.[2] Therefore, a conservative approach based on its chemical structure—a chlorinated aromatic aldehyde—is scientifically prudent. We must assume it has the potential to cause skin, eye, and respiratory irritation, similar to related compounds.[3] This principle of assuming unlisted hazards for analogous structures is a cornerstone of robust laboratory safety.

Table 1: GHS Hazard Summary for this compound

PictogramSignal WordHazard Class & Statement
alt text
Danger H301: Toxic if swallowed (Acute Toxicity 3, Oral)[1]

Engineering Controls: Your First and Best Defense

Personal protective equipment is the last line of defense. Before you even select your gloves, you must mitigate exposure risk through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The hood contains vapors and the fine particulates of the solid compound, preventing inhalation.

  • Safety Stations: Ensure a fully functional safety shower and eyewash station are located in the immediate vicinity of the workstation.[3][4][5] Verify their accessibility and functionality before beginning any work.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

The selection of PPE must be deliberate and based on the specific hazards of this compound.

Eye and Face Protection
  • Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[2][6] Standard safety glasses with side shields do not provide an adequate seal against dusts and splashes and are insufficient.

  • Recommended: When handling larger quantities (>50g) or performing operations with a high risk of splashing (e.g., quenching a reaction), supplement goggles with a full-face shield.[5]

Skin Protection: The Critical Glove Choice

The choice of glove material is arguably the most critical PPE decision for this compound. Standard nitrile gloves, while common, offer poor resistance to aromatic aldehydes like benzaldehyde.[7][8] Permeation can occur rapidly, leading to dermal exposure.

Table 2: Glove Material Compatibility for Benzaldehydes

Glove MaterialBreakthrough RatingRecommended Use Case
NitrilePoor / Not Recommended[7][9]Incidental splash contact ONLY. Must be removed and replaced immediately upon contact. Double-gloving is strongly advised.
NeopreneFairSuitable for short-duration tasks with a low probability of direct contact.
Butyl RubberGood / ExcellentRecommended for routine handling and tasks with potential for direct contact.
Viton®ExcellentThe best choice for prolonged handling or high-exposure scenarios.

Protocol:

  • For all routine handling, wear Butyl Rubber gloves.

  • If only nitrile gloves are available, double-glove and implement a strict policy of changing the outer glove immediately after any known or suspected contact, and at regular intervals (e.g., every 30-60 minutes) regardless. The purpose of the inner glove is to protect you during the doffing of the contaminated outer glove.

  • Wear a flame-resistant lab coat, fully buttoned. For transfers of significant quantities, wear a chemically resistant apron over the lab coat.

Respiratory Protection

Since this compound is a solid, the risk of inhaling dust during weighing and transfer is significant.[1][10]

When Required:

  • Any time the material is handled outside of a fume hood (which should not occur).

  • During spill cleanup.

  • If ventilation is compromised or you experience any respiratory irritation.

Specifications:

  • A NIOSH-approved air-purifying respirator fitted with a combination of organic vapor cartridges (Brown, Type A) and particulate pre-filters (N95/P100 or FFP2/FFP3 equivalent) is necessary.[2][6] The pre-filter captures the solid dust, while the cartridge adsorbs any vapors.

Safe Handling Workflow: A Step-by-Step Operational Plan

This workflow minimizes risk at every stage of the process.

G cluster_prep 1. Preparation cluster_handle 2. Handling (Inside Hood) cluster_cleanup 3. Decontamination & Disposal prep_ppe Don PPE: - Butyl Gloves (or double nitrile) - Goggles & Lab Coat - Respirator (if needed) handle_weigh Weigh Solid Carefully (Minimize Dust) prep_ppe->handle_weigh Proceed to handling prep_hood Verify Fume Hood Functionality prep_hood->handle_weigh handle_use Transfer to Reaction Vessel or Prepare Solution handle_weigh->handle_use cleanup_glass Triple-Rinse Glassware (Collect Rinsate) handle_use->cleanup_glass Post-experiment cleanup_ppe Doff PPE Correctly (Gloves Last) cleanup_glass->cleanup_ppe cleanup_waste Segregate & Label Hazardous Waste cleanup_ppe->cleanup_waste

Caption: Workflow for handling this compound.

Experimental Protocol: Safe Weighing and Dispensing

  • Preparation: Before bringing the chemical into the fume hood, assemble all necessary equipment (spatulas, weigh paper/boats, receiving flask, solvent). Don all required PPE as specified in Section 3.

  • Staging: Place the stock container of this compound, an analytical balance (if possible), and the receiving vessel in the chemical fume hood.

  • Dispensing: Open the stock container. Use a clean spatula to gently scoop the solid material onto the weigh paper. Avoid any tapping or shaking motions that could generate airborne dust.

  • Transfer: Carefully pick up the weigh paper and pour the solid into the receiving vessel. If adding to a solvent, add it slowly to avoid splashing.

  • Immediate Cleanup: Tightly close the stock container. If any solid was spilled on the balance or hood surface, gently wipe it with a damp cloth or absorbent pad, which must then be disposed of as solid hazardous waste.

Operational Disposal Plan

Improper disposal creates significant risks. Follow these procedures rigorously.

  • Chemical Waste: All solutions containing this compound and collected rinsates must be disposed of in a clearly labeled hazardous waste container designated for "Acutely Toxic Halogenated Organic Waste."[11]

  • Contaminated Solids: Used gloves, weigh boats, absorbent pads, and any other contaminated disposable materials must be collected in a separate, sealed, and labeled container for solid hazardous waste.[5] Do not place this waste in the general trash.

  • Empty Container Disposal: The original container is not "empty" until properly decontaminated. Due to the chemical's acute toxicity (LD50 between 50-300 mg/kg), a standard single rinse is insufficient.

    • Procedure: You must perform a triple rinse.[12] Rinse the container three separate times with a suitable solvent (e.g., acetone or ethanol). Crucially, all three rinses must be collected and added to the hazardous chemical waste stream. [12] Only after this documented procedure can the container be managed for disposal or recycling.

By integrating this comprehensive understanding of hazards with meticulous execution of engineering controls, PPE use, and disposal, you can handle this compound with the highest degree of safety and scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.